Mandelonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICRUQPODTGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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DSSTOX Substance ID |
DTXSID2025422 | |
| Record name | alpha-Hydroxybenzeneacetonitrile | |
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Molecular Weight |
133.15 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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| Record name | Mandelonitrile | |
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| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034666 | |
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Boiling Point |
338 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Flash Point |
179.5 °F (NTP, 1992) | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Density |
1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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CAS No. |
532-28-5, 10020-96-9, 613-88-7 | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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| Record name | Mandelonitrile | |
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| Record name | Mandelonitrile | |
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| Record name | Mandelonitrile | |
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| Record name | Benzeneacetonitrile, .alpha.-hydroxy- | |
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| Record name | alpha-Hydroxybenzeneacetonitrile | |
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| Record name | Mandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |
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| Record name | MANDELONITRILE | |
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| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C | |
| Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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| Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
What are the physical and chemical properties of Mandelonitrile?
An In-depth Technical Guide to the Physical and Chemical Properties of Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 532-28-5), also known as benzaldehyde cyanohydrin, is an alpha-hydroxynitrile that serves as a crucial intermediate in organic synthesis and occurs naturally in various plant species.[1][2][3] It is the aglycone component of cyanogenic glycosides like amygdalin and prunasin, found in the pits of fruits such as almonds, apricots, and peaches.[1][4] Structurally, it is the cyanohydrin derivative of benzaldehyde.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions and biological transformations.
General and Physical Properties
This compound is typically a reddish-brown to yellow, oily liquid.[4][5] It is characterized by a distinct almond-like odor, attributable to its relationship with benzaldehyde.[6] The compound is sensitive to moisture and decomposes upon heating.[4][5] Quantitative physical and chemical data are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-2-phenylacetonitrile | [5] |
| Synonyms | Benzaldehyde cyanohydrin, Phenylglycolonitrile, Amygdalonitrile | [5][6] |
| CAS Number | 532-28-5 | [5] |
| Molecular Formula | C₈H₇NO | [5] |
| Molecular Weight | 133.15 g/mol | [5][7] |
| Appearance | Reddish-brown to dark red-brown liquid | [4][5] |
Table 2: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Melting Point | -10 °C to 22 °C (Multiple values reported) | [1][4][7][8] |
| Boiling Point | ~170 °C (decomposes) | [8] |
| 338 °F (170 °C) at 760 mmHg (decomposes) | [5][7] | |
| Density | 1.117 g/mL at 25 °C | [1][8] |
| 1.1165 g/mL at 20 °C | [5][7] | |
| Flash Point | 97 °C (207 °F) - closed cup | [8][9] |
| Refractive Index | n20/D 1.530 | [8] |
| Solubility | ||
| In Water | Insoluble to less than 1 mg/mL | [4][5][6] |
| In Organic Solvents | Freely soluble in ethanol, diethyl ether, chloroform | [4][10] |
Chemical Properties and Reactivity
This compound's reactivity is defined by its two functional groups: the hydroxyl (-OH) and the nitrile (-C≡N).
Stability and Decomposition
This compound is thermally unstable and decomposes upon heating to release benzaldehyde and highly toxic hydrogen cyanide gas.[4][7] It is also sensitive to moisture.[4][5] The decomposition is pH-dependent, with the compound being significantly more stable under acidic conditions (pH < 4) and rapidly decomposing at neutral or alkaline pH.[11]
Caption: Figure 1: Decomposition pathway of this compound.
Hydrolysis
This compound can be hydrolyzed to mandelic acid. This reaction can be catalyzed by strong acids, such as hydrochloric acid.[6][12][13] Enzymatic hydrolysis is also a key reaction, utilized in various biocatalytic processes. Nitrilase enzymes can convert this compound into mandelic acid and ammonia, while nitrile hydratase can yield mandelamide.[14][15]
Incompatibilities
As a nitrile, it is incompatible with strong acids, and mixing with strong oxidizing acids can lead to violent reactions.[4] It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[4]
Experimental Protocols
Synthesis of this compound from Benzaldehyde
The most common laboratory and industrial synthesis involves the reaction of benzaldehyde with a cyanide source.[7]
Objective: To synthesize racemic this compound.
Materials:
-
Benzaldehyde (freshly distilled)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃), saturated solution
-
Hydrochloric acid (HCl) for pH adjustment (optional)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Cracked ice
-
Water
Procedure (Sodium Bisulfite Adduct Method): [12]
-
In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and dropping funnel) placed in an ice bath, combine benzaldehyde, a solution of sodium cyanide in water.
-
While stirring vigorously, slowly add a saturated solution of sodium bisulfite. The addition should take approximately 10-15 minutes.
-
During the addition, add cracked ice to the reaction mixture to maintain a low temperature.
-
An oily layer of this compound will form. Continue stirring for an additional 30-60 minutes after the addition is complete.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer from the upper organic layer containing the crude this compound.
-
The aqueous layer can be extracted with a small portion of an organic solvent (e.g., ether) to recover any dissolved product.
-
Combine the organic layers. Further purification is often avoided due to the compound's instability, but if necessary, it can be carefully distilled under reduced pressure.
Caption: Figure 2: Workflow for this compound synthesis.
Determination of Physical Properties
Standard analytical techniques are used to determine the physical properties of this compound.
-
Melting Point: Determined using a capillary melting point apparatus. The sample is introduced into a capillary tube, and the temperature at which the solid-to-liquid phase transition occurs is recorded.
-
Boiling Point: Determined by distillation at a specific pressure (e.g., 760 mmHg). Given its tendency to decompose, boiling point determination is often performed under reduced pressure to lower the required temperature.[16]
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C or 25 °C).
-
Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20 °C) and wavelength (sodium D-line, 589 nm).
Biological Context and Related Compounds
This compound is central to the chemical defense mechanisms of many plants and some insects.[2][4] It is stored in a non-toxic glycoside form, such as amygdalin. When plant tissue is damaged, enzymes hydrolyze the glycoside, releasing this compound, which then rapidly decomposes to benzaldehyde and toxic hydrogen cyanide.[1]
Caption: Figure 3: Relationship of this compound to related compounds.
Safety and Handling
This compound is highly toxic if swallowed, inhaled, or in contact with skin.[5] It can cause serious eye damage.[5] Its high toxicity is largely due to its decomposition into hydrogen cyanide.[4] Handling requires strict safety protocols, including the use of personal protective equipment (gloves, eye protection, respiratory protection) and working in a well-ventilated fume hood. It is combustible and should be stored in a dry, dark, and cool environment, away from incompatible materials.[4][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 532-28-5 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 532-28-5 [chemicalbook.com]
- 5. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 8. This compound [chembk.com]
- 9. This compound, 532-28-5 [thegoodscentscompany.com]
- 10. This compound [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. DE2936416A1 - Mandelic acid prodn. from this compound - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | 532-28-5 | TCI AMERICA [tcichemicals.com]
The Dual Nature of Mandelonitrile: A Deep Dive into its Natural Occurrence and Function in Plants
For Immediate Release
[CITY, STATE] – Mandelonitrile, a cyanohydrin, is a pivotal secondary metabolite in the plant kingdom, playing a crucial role in chemical defense mechanisms. A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at its natural occurrence, biosynthesis, and physiological significance in various plant species. This whitepaper synthesizes current research, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to facilitate a deeper understanding of this important compound.
This compound is primarily stored in plants in a non-toxic, glycosidically bound form, most notably as amygdalin and prunasin. These cyanogenic glycosides are widely distributed across more than 3,000 plant species from over 130 families, including ferns, gymnosperms, and angiosperms.[1] The Rosaceae family, which includes economically important species such as almonds, apricots, peaches, cherries, and apples, is a particularly significant source of these compounds.[2][3]
The release of this compound is a tightly regulated process known as cyanogenesis. When plant tissues are damaged, for instance by herbivore feeding, compartmentalized enzymes come into contact with the cyanogenic glycosides.[3][4] A two-step enzymatic hydrolysis ensues: first, β-glucosidases cleave the sugar moieties to yield this compound, which is then decomposed by hydroxynitrile lyases (HNLs) into benzaldehyde and highly toxic hydrogen cyanide (HCN).[4][5] This rapid release of HCN acts as a potent deterrent to a wide range of herbivores and pathogens.[3][6]
Recent research has also unveiled a more nuanced role for this compound in plant physiology beyond direct defense. In peach (Prunus persica), this compound has been identified as a precursor in a novel salicylic acid (SA) biosynthetic pathway.[7][8][9][10] Salicylic acid is a key signaling molecule in plant defense, orchestrating responses to both biotic and abiotic stresses. This compound has been shown to modulate the levels of other stress-related hormones, including abscisic acid and jasmonic acid, highlighting its integration into the broader plant stress signaling network.[10]
This guide provides a detailed overview of the analytical techniques used for the extraction and quantification of this compound and its parent glycosides. Furthermore, it includes protocols for key enzymatic assays and visual representations of the biosynthetic and signaling pathways involving this compound, offering a valuable resource for the scientific community.
Quantitative Occurrence of this compound Precursors in Plant Species
The concentration of cyanogenic glycosides, the direct precursors to this compound, varies significantly among plant species and even between different cultivars and tissues. The following tables summarize the quantitative data for amygdalin and prunasin in various plant materials, primarily from the Rosaceae family. The data is presented as mg/g of dry matter unless otherwise specified.
Table 1: Amygdalin Content in Various Plant Species
| Plant Species | Cultivar/Variety | Plant Part | Amygdalin Content (mg/g dry matter) | Reference |
| Prunus domestica | Plum (Reina Claudia Verde) | Kernel | 57.3 | [2] |
| Prunus domestica | Prune | Kernel | 3.6 | [2] |
| Prunus persica | Peach, Flat Peach, Nectarine | Kernel | High levels | [2] |
| Prunus armeniaca | Apricot | Kernel | High levels | [2] |
| Prunus avium | Cherry | Kernel | 8.2 - 12.6 | [2] |
| Malus domestica | Apple | Seed | - | [2] |
| Sambucus nigra | Elderberry | Leaf | Low levels | [2] |
Table 2: Prunasin Content in Various Plant Species
| Plant Species | Cultivar/Variety | Plant Part | Prunasin Content (mg/g dry matter) | Reference |
| Prunus domestica | Plum | Kernel | Low levels | [2] |
| Malus domestica | Apple | Seed | Present | [2] |
| Sambucus nigra | Elderberry | Leaf | Low levels | [2] |
Table 3: Sambunigrin Content in Various Plant Species
| Plant Species | Cultivar/Variety | Plant Part | Sambunigrin Content (mg/g dry matter) | Reference |
| Sambucus nigra | Elderberry | Leaf | 16.2 - 20.7 | [2] |
| Sambucus nigra | Elderberry | Flower, Stalk, Fruit | Significantly lower than leaves | [2] |
Experimental Protocols
Extraction and Quantification of this compound and its Glycosides
a) Ultrasound-Assisted Extraction (UAE) followed by HPLC-DAD (for Amygdalin, Prunasin, and Sambunigrin) [2][11][12]
This method is suitable for the quantitative analysis of cyanogenic glycosides in plant material.
-
Sample Preparation: 0.1 g of dried and powdered plant material is used.
-
Extraction Solvent: 10 mL of acidified water (0.1% perchloric acid).
-
Ultrasonic Extraction:
-
Sonication Amplitude: 80%
-
Extraction Time: 55 seconds
-
Duty Cycle: 70%
-
-
Analysis: The extract is analyzed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with 25% methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification [13][14]
This protocol is specifically for the quantification of free this compound and was developed for Arabidopsis thaliana but can be adapted for other plant species.
-
Extraction:
-
Homogenize ≥100 mg of frozen plant material in 3 mL of methanol.
-
Sonicate for 20 minutes at room temperature.
-
Incubate at 60 °C for 10 minutes.
-
Centrifuge at 11,500 x g for 5 minutes.
-
Collect the supernatant and evaporate the methanol using a rotary evaporator at 50 °C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate at 60 °C for 30 minutes in the dark.
-
-
GC-MS Analysis:
-
Column: DB-5MS UI (60 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: 60 °C for 3 min, then ramp to 300 °C at 10 °C/min, hold for 6 min.
-
Transfer Line Temperature: 280 °C.
-
Ionization: Electron impact ionization at 70 eV.
-
Enzymatic Assays
a) β-Glucosidase Activity Assay
This assay measures the activity of β-glucosidase, the enzyme responsible for the first step in cyanogenesis.
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).
-
Principle: β-glucosidase hydrolyzes pNPG to release p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme extract and assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Initiate the reaction by adding the pNPG substrate.
-
Monitor the increase in absorbance at 405 nm over time.
-
Enzyme activity is calculated based on the rate of p-nitrophenol formation, using a standard curve.
-
b) Hydroxynitrile Lyase (HNL) Activity Assay [15][16]
This assay measures the activity of HNL, which catalyzes the breakdown of this compound.
-
Substrate: A cyanohydrin, such as acetone cyanohydrin or this compound.
-
Principle: The assay can be performed by monitoring either the degradation of the cyanohydrin substrate or the formation of one of the products (e.g., an aldehyde or cyanide).
-
Method 1: Monitoring Aldehyde Formation: The formation of an aldehyde product can be monitored spectrophotometrically if it has a characteristic absorbance wavelength.
-
Method 2: Monitoring Cyanide Formation: The release of cyanide (CN⁻) can be monitored using various colorimetric methods or a cyanide-selective electrode.
Visualizing the Pathways
To better understand the complex processes involving this compound, the following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling pathways.
Caption: Biosynthetic pathway of amygdalin from L-phenylalanine.
Caption: The process of cyanogenesis upon tissue damage.
Caption: this compound's role in plant defense signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. plantae.org [plantae.org]
- 4. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Cyanogenic-Derived Metabolites and Herbivore Counter-Defences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antioxidantsgroup.wordpress.com [antioxidantsgroup.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of this compound, a recently described salicylic acid precursor, on peach plant response against abiotic and biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical study of the effect of stress conditions on the this compound-associated salicylic acid biosynthesis in peach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Cyanogenic Compounds Derived from this compound by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Mandelonitrile from L-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mandelonitrile, a cyanohydrin derived from the amino acid L-phenylalanine, is a key intermediate in the biosynthesis of cyanogenic glycosides in many plant species and serves as a valuable chiral precursor in the synthesis of various pharmaceuticals. Understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides an in-depth overview of the enzymatic cascade that transforms L-phenylalanine into this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The biosynthesis is primarily a multi-step process catalyzed by two key cytochrome P450 enzymes, followed by the action of a hydroxynitrile lyase.
The Core Biosynthetic Pathway
The conversion of L-phenylalanine to this compound is a sequential, three-step enzymatic process. The pathway is initiated by the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime, which is then converted to phenylacetonitrile. The final step involves the hydroxylation of phenylacetonitrile to form this compound. In some organisms, hydroxynitrile lyases can also catalyze the synthesis of this compound from benzaldehyde and hydrogen cyanide.
The primary pathway involves the following key enzymes and intermediates:
-
L-Phenylalanine (Starting Substrate)
-
Cytochrome P450 Enzymes (CYP79 family) : Catalyze the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime.
-
(E/Z)-Phenylacetaldoxime (Intermediate)
-
Cytochrome P450 Enzymes (CYP71 family) : Catalyze the conversion of (E/Z)-phenylacetaldoxime to phenylacetonitrile.
-
Phenylacetonitrile (Intermediate)
-
Cytochrome P450 Enzymes (e.g., CYP3201B1 in millipedes) : Catalyze the hydroxylation of phenylacetonitrile to (R)-mandelonitrile.[1][2]
-
(R)-Mandelonitrile (Product)
-
Hydroxynitrile Lyases (HNLs) : These enzymes can catalyze the reversible synthesis of this compound from benzaldehyde and hydrogen cyanide.[3]
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of a Cytochrome P450 Involved in this compound Synthesis
| Enzyme | Substrate | Km (μM) | kcat (min-1) | Source |
| CYP3201B1 | Phenylacetonitrile | 9.2 ± 2.3 | 184.5 ± 12.9 | [1] |
Table 2: Kinetic Parameters of a Hydroxynitrile Lyase (PlamHNL) for Aldehyde Substrates in Cyanohydrin Synthesis
| Substrate (Aldehyde) | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | kcat/Km (s-1 mM-1) | Source |
| 3-Methoxybenzaldehyde | - | 33,300 | 13,800 | 8680 | [4] |
Table 3: Optimal Conditions for (R)-Mandelonitrile Synthesis by a Hydroxynitrile Lyase (PlamHNL)
| Parameter | Optimal Value | Result | Source |
| Temperature | 30 °C | Highest enantiomeric excess (% ee) | [4] |
| pH | 4.0 | Initial activity of 120-140 μmol h-1 and 99-100% enantiomeric excess | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Heterologous Expression and Purification of Cytochrome P450 Enzymes (CYP79 and CYP71 families)
This protocol is adapted for expression in Saccharomyces cerevisiae (yeast), a common system for characterizing plant cytochrome P450s.
Objective: To produce and purify active CYP79 and CYP71 enzymes for in vitro characterization.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Synthetic defined (SD) medium with appropriate supplements
-
Galactose for induction
-
Glass beads (0.5 mm)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors)
-
Ultracentrifuge
-
Microsome resuspension buffer (e.g., 100 mM potassium phosphate pH 7.25, 20% glycerol)
-
Detergent for solubilization (e.g., sodium cholate)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Elution buffer (containing imidazole)
Procedure:
-
Cloning: Clone the full-length cDNA of the target CYP79 or CYP71 enzyme into the yeast expression vector.
-
Transformation: Transform the expression construct into competent S. cerevisiae cells.
-
Culture and Induction:
-
Grow a pre-culture of the transformed yeast in SD medium with glucose overnight.
-
Inoculate a larger culture in SD medium with glucose and grow to an OD600 of 0.8-1.0.
-
Pellet the cells and resuspend in SD medium containing galactose to induce protein expression.
-
Incubate for 24-48 hours at 28-30°C.
-
-
Microsome Preparation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by vortexing with glass beads.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Wash the microsomal pellet with resuspension buffer and re-pellet.
-
Resuspend the final microsomal pellet in a minimal volume of resuspension buffer.
-
-
Solubilization and Purification:
-
Add a detergent (e.g., 1% sodium cholate) to the microsome suspension to solubilize membrane proteins.
-
Incubate on ice with gentle stirring.
-
Centrifuge to remove insoluble material.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with a low-concentration imidazole buffer.
-
Elute the purified protein with a high-concentration imidazole buffer.
-
-
Characterization: Confirm the presence and purity of the enzyme using SDS-PAGE and determine the protein concentration.
In Vitro Reconstitution of the this compound Biosynthetic Pathway
Objective: To demonstrate the conversion of L-phenylalanine to this compound using purified enzymes.
Materials:
-
Purified CYP79 enzyme
-
Purified CYP71 enzyme
-
Purified cytochrome P450 reductase (CPR)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate pH 7.5)
-
L-phenylalanine
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS or LC-MS for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP79, purified CPR, and NADPH.
-
Initiation of First Step: Add L-phenylalanine to initiate the reaction. Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Initiation of Second Step: To the same reaction mixture, add the purified CYP71 enzyme. Continue the incubation.
-
Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by GC-MS or LC-MS to identify and quantify the intermediates (phenylacetaldoxime, phenylacetonitrile) and the final product (this compound).
Mandatory Visualizations
Biosynthetic Pathway of this compound from L-Phenylalanine
References
An In-Depth Technical Guide to the Toxicological Profile and LD50 of Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelonitrile (C₈H₇NO), a cyanohydrin derived from benzaldehyde, is a compound of significant interest in various scientific fields, from organic synthesis to toxicology. Its presence in the pits of some fruits and its role as a precursor to the controversial compound laetrile underscore the importance of a thorough understanding of its toxicological properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a particular focus on its median lethal dose (LD50) across different species and routes of administration. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development and chemical safety assessment.
The primary mechanism of this compound's toxicity is its decomposition to benzaldehyde and highly toxic hydrogen cyanide (HCN).[1] This release of cyanide is central to its adverse health effects, as cyanide is a potent inhibitor of cellular respiration.
Acute Toxicity and LD50 of this compound
The acute toxicity of a substance is typically quantified by its LD50, the dose required to be lethal to 50% of a tested population. The LD50 of this compound has been determined in various animal models and through different routes of exposure. The available quantitative data is summarized in the table below.
| Species | Route of Administration | LD50/LDLo | Value | Reference |
| Rat | Oral | LD50 | 116 mg/kg | [1] |
| Mouse | Intravenous | LD50 | 5.6 mg/kg (5600 µg/kg) | [2][3][4] |
| Frog | Subcutaneous | LDLo | 0.6 mg/kg (600 µg/kg) | [3] |
| Mouse | Subcutaneous | LDLo | 23 mg/kg | [3] |
| Rabbit | Subcutaneous | LDLo | 6 mg/kg | [3] |
LD50: Median Lethal Dose. LDLo: Lowest Published Lethal Dose.
Experimental Protocols for LD50 Determination
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This method is a sequential testing procedure that uses a small number of animals to obtain a statistically reliable estimate of the LD50.
1. Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose. This process continues until a stopping criterion is met.
2. Animal Species: Typically, rats (e.g., Sprague-Dawley or Wistar strains) are used. A small number of animals of a single sex (usually females, as they are often more sensitive) are required.
3. Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light/dark cycle). They are provided with a standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
4. Dose Administration: The test substance, this compound, is administered orally by gavage. The volume administered is typically kept low and constant across all dose levels by adjusting the concentration of the dosing solution.
5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
6. Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the animals.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This guideline provides a method for assessing the toxicity of a substance when applied to the skin.
1. Principle: The test substance is applied to a shaved area of the skin of several animals in a single dose.
2. Animal Species: Rats, rabbits, or guinea pigs are commonly used.
3. Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
4. Application of Test Substance: A measured amount of this compound is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.
5. Exposure Duration: The exposure period is typically 24 hours.
6. Observation Period: After the exposure period, the dressing is removed, and the skin is cleansed. The animals are then observed for 14 days for signs of toxicity and skin reactions at the site of application.
7. Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This method is used to assess the toxicity of a substance when inhaled.
1. Principle: Animals are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, for a defined period.
2. Animal Species: Rats are the preferred species.
3. Exposure Conditions: The animals are exposed in a whole-body or nose-only inhalation chamber. The concentration of this compound in the air is carefully controlled and monitored. The standard exposure duration is 4 hours.
4. Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.
5. Data Analysis: The LC50 (median lethal concentration) is calculated based on the mortality data at different exposure concentrations.
Mechanism of Toxicity: The Role of Cyanide
The toxicity of this compound is intrinsically linked to its breakdown into hydrogen cyanide (HCN). Cyanide is a potent cytotoxic agent that exerts its effects by inhibiting cellular respiration.
Signaling Pathway of Cyanide-Induced Cell Death
Cyanide primarily targets cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a cascade of events culminating in either apoptosis (programmed cell death) or necrosis, depending on the concentration and duration of exposure.
Caption: Cyanide-induced cellular toxicity pathway.
Experimental Workflow for Acute Oral LD50 Determination
The following diagram illustrates a typical workflow for an acute oral LD50 study, such as one following the OECD 425 guideline.
Caption: Workflow for an acute oral LD50 study.
Conclusion
The toxicological profile of this compound is dominated by its rapid decomposition to hydrogen cyanide, a potent inhibitor of cellular respiration. The available LD50 data, primarily from rodent studies, classify this compound as a toxic substance. A comprehensive understanding of its toxicity requires not only the quantitative LD50 values but also a detailed knowledge of the experimental protocols under which these values were obtained. While specific historical study details are not always accessible, adherence to internationally recognized guidelines, such as those provided by the OECD, ensures the reliability and reproducibility of such toxicological assessments. For researchers and professionals in drug development, a thorough appreciation of the toxicokinetics and mechanism of action of this compound and its metabolites is crucial for risk assessment and the development of safe handling procedures and potential therapeutic interventions in cases of exposure. Further research to fill the gaps in dermal and inhalation toxicity data, along with detailed protocols for all cited LD50 values, would provide a more complete toxicological profile of this important chemical compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Mandelonitrile
Abstract: This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant experimental methodologies pertaining to this compound. It is intended for an audience with a strong background in organic chemistry and drug development. The document details the physicochemical properties, synthesis protocols for both racemic and enantiomerically pure forms, and methods for their separation and characterization.
Chemical Structure of this compound
This compound, a cyanohydrin, is structurally derived from the nucleophilic addition of a cyanide anion to benzaldehyde.[1][2] Its chemical structure consists of a phenyl group, a hydroxyl group (-OH), and a nitrile group (-C≡N) all attached to the same benzylic carbon atom.[1][3] This central carbon is a stereocenter, giving rise to the compound's chirality.
-
Synonyms: Benzaldehyde cyanohydrin, Phenylglycolonitrile, α-Hydroxybenzeneacetonitrile, Amygdalonitrile[3][4][6]
This compound is a key synthetic intermediate, as the nitrile and hydroxyl groups can be transformed into a variety of other functional groups, such as carboxylic acids (mandelic acid) or primary amines (phenethylamine), which are valuable in pharmaceutical synthesis.[1][5] Upon heating, it can decompose back into benzaldehyde and toxic hydrogen cyanide.[5]
Stereoisomers of this compound
The presence of a single chiral carbon atom means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers.[1] These are designated as (R)-mandelonitrile and (S)-mandelonitrile.
-
(R)-(+)-Mandelonitrile: This is the naturally occurring enantiomer.[1] It is found in the pits of various fruits, such as almonds and apricots, as the aglycone component of cyanogenic glycosides like amygdalin and prunasin.[2][5] It serves as a valuable precursor for the synthesis of optically active pharmaceuticals.[2][5]
-
(S)-(-)-Mandelonitrile: This is the corresponding enantiomer to the natural form.[6]
While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.[8] Their interactions with other chiral molecules, such as biological receptors or enzymes, can differ significantly, leading to distinct pharmacological effects. Conventional chemical synthesis methods typically yield a 50:50 mixture of both enantiomers, known as a racemic mixture.[5]
Caption: Logical relationship of this compound and its stereoisomers.
Physicochemical Properties
The quantitative data for this compound and its stereoisomers are summarized below. Note that many physical properties are identical for the individual enantiomers and the racemic mixture.
| Property | Racemic this compound | (R)-(+)-Mandelonitrile | (S)-(-)-Mandelonitrile |
| CAS Number | 532-28-5[2][3] | 10020-96-9[7][9] | 28549-12-4[6] |
| Molecular Formula | C₈H₇NO[2][3][5] | C₈H₇NO[7][9] | C₈H₇NO[6] |
| Molar Mass | 133.15 g/mol [2][7] | 133.15 g/mol [7] | 133.15 g/mol [6] |
| Appearance | Reddish-brown or colorless to pale yellow liquid[4][5] | - | - |
| Melting Point | -22 °C[2] | 28 °C[7] | - |
| Boiling Point | Decomposes[2] | 170 °C[7] | - |
| Density | 1.117 g/mL[2] | 1.117 g/cm³[7] | - |
| Solubility | Insoluble in water; miscible with ethanol and diethyl ether[5] | Soluble in water[7] | - |
Experimental Protocols
Synthesis of this compound
Protocol 4.1.1: Synthesis of Racemic this compound
This common laboratory and industrial method involves the reaction of benzaldehyde with an alkali cyanide, often in the presence of sodium bisulfite.[5][10]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice bath, combine 3 moles of benzaldehyde and a solution of 3 moles of sodium cyanide in 500 mL of water.[10]
-
Addition of Bisulfite: While stirring vigorously, slowly add 850 mL of a saturated sodium bisulfite solution. The addition should take 10-15 minutes. Concurrently add 900 g of cracked ice to maintain a low temperature.[10]
-
Formation and Separation: An oily layer of this compound will form. Separate this layer from the aqueous phase using a separatory funnel.[10]
-
Extraction: Extract the aqueous layer once with approximately 150 mL of toluene to recover any dissolved product. Combine this with the main nitrile layer.[10]
-
Yield: This method can achieve industrial yields of up to 91% based on the consumption of benzaldehyde.[5]
References
- 1. fiveable.me [fiveable.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 6. (S)-Mandelonitrile | C8H7NO | CID 439767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound, (+)- | C8H7NO | CID 9548674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Mandelonitrile: A Pivotal Intermediate in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Mandelonitrile, the cyanohydrin of benzaldehyde, stands as a critical and versatile intermediate in the landscape of organic synthesis.[1] Its unique structure, featuring both a hydroxyl and a nitrile group attached to the same benzylic carbon, provides a gateway to a wide array of valuable chemical transformations.[1] This guide offers an in-depth exploration of this compound's synthesis, its role as a chiral building block, and its application in the preparation of key pharmaceutical and fine chemical precursors.
Synthesis of this compound
The preparation of this compound can be achieved through several distinct methodologies, ranging from classic chemical syntheses to advanced biocatalytic routes. The choice of method often depends on the desired scale, purity, and, critically, the required stereochemistry.
1.1. Chemical Synthesis
The most common laboratory-scale synthesis involves the nucleophilic addition of a cyanide source to benzaldehyde.[2] This reaction can be performed using hydrogen cyanide (HCN) or, more safely, with alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in an acidic environment.[2]
Another prevalent method involves the initial formation of the benzaldehyde bisulfite addition product, which then reacts with potassium or sodium cyanide to yield this compound in almost quantitative amounts.
1.2. Biocatalytic Synthesis
For enantioselective synthesis, enzymatic methods using hydroxynitrile lyases (HNLs) are superior.[2][3] These enzymes catalyze the stereospecific addition of cyanide to benzaldehyde, allowing for the production of either (R)- or (S)-mandelonitrile with high enantiomeric excess (ee).[3] The naturally occurring (R)-(+) enantiomer is a valuable intermediate for preparing optically active α-hydroxy carboxylic acids and other chiral compounds.[4]
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents | Key Features | Typical Yield | Enantioselectivity | Reference |
| Chemical Synthesis (Bisulfite Adduct) | Benzaldehyde, Sodium Bisulfite, KCN/NaCN | High yield, produces racemic mixture. | Nearly quantitative | Racemic | |
| Chemical Synthesis (Direct Cyanation) | Benzaldehyde, NaCN/KCN, Acid (e.g., HCl) | Direct, one-pot reaction; produces racemic mixture. | ~85-99% | Racemic | [5] |
| Biocatalytic Synthesis (HNL) | Benzaldehyde, HCN or KCN, Hydroxynitrile Lyase (HNL) | High enantioselectivity, mild reaction conditions. | >90% | >99% ee | [3][6] |
Experimental Protocols
2.1. Protocol: Synthesis of Racemic this compound via Bisulfite Adduct
-
Preparation of Bisulfite Adduct : Vigorously stir 15 g of benzaldehyde with 50 ml of concentrated sodium bisulfite solution for 30 minutes.
-
Isolation : Filter the crystalline bisulfite addition product, wash it with alcohol, and create a thin paste by stirring with water.
-
Cyanation : Add a 30% solution of 12 g of potassium cyanide all at once with vigorous stirring. The bisulfite product dissolves, and oily this compound precipitates.
-
Workup : The this compound layer is separated. The aqueous layer can be extracted with benzene to recover residual product.[7] Due to its instability, further purification beyond washing with water is often avoided.
2.2. Protocol: Enantioselective Synthesis of (R)-Mandelonitrile using Immobilized HNL [8]
-
Reaction Setup : Prepare a solution of benzaldehyde (1 mmol) in methyl tert-butyl ether (MTBE) buffered with acetate (pH 4).
-
Cyanide Source : Add a 1.75 M solution of HCN in the same buffered MTBE. The typical molar ratio of benzaldehyde to HCN is 1:4.
-
Enzyme Addition : Introduce the immobilized hydroxynitrile lyase (e.g., GtHNL-TV immobilized on Celite R-633).
-
Reaction Conditions : Stir the reaction mixture at 700 rpm at 5 °C.
-
Monitoring and Isolation : Monitor the reaction progress using gas chromatography. Nearly complete conversion and excellent enantioselectivity (>99% ee) are typically achieved within 4 hours.[8]
Caption: Workflow for HNL-catalyzed synthesis of (R)-mandelonitrile.
This compound as a Synthetic Intermediate
The true value of this compound lies in the reactivity of its nitrile and hydroxyl functional groups, making it a versatile precursor to several important classes of compounds.[9]
3.1. Synthesis of α-Hydroxy Acids (Mandelic Acid)
The most direct transformation of this compound is its hydrolysis to mandelic acid, an important chiral resolving agent and building block in pharmaceuticals.[10] This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[7] The ammonium chloride byproduct is subsequently removed.[7] The enantiopurity of the starting this compound is retained, making this a key route to optically pure mandelic acid and its derivatives.[10]
3.2. Synthesis of α-Amino Acids (Strecker Synthesis)
This compound is a key intermediate in the Strecker synthesis of α-amino acids, specifically for producing phenylglycine.[11][12] The synthesis starts with benzaldehyde, which reacts with ammonia to form an imine. Subsequent attack by a cyanide ion generates an α-amino nitrile (a derivative of this compound).[12] This intermediate is then hydrolyzed with acid to yield the final α-amino acid.[12]
Caption: Synthetic routes from this compound to key derivatives.
Applications in Drug Development and Fine Chemicals
This compound and its derivatives are crucial precursors for numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][13][14]
-
Chiral Pharmaceuticals : The ability to produce enantiomerically pure mandelic acid from chiral this compound is vital.[10] (R)-(-)-Mandelic acid, for example, is produced via enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile and is a widely used intermediate.[15] Similarly, (R)-2-chloromandelic acid, derived from the corresponding chlorobenzaldehyde cyanohydrin, is a precursor to the antithrombotic drug clopidogrel.[10]
-
Agrochemicals : this compound derivatives also find use in the development of novel agrochemicals for crop protection.[1]
-
Antimicrobial Agents : Research has demonstrated that certain this compound derivatives exhibit significant antimicrobial activity, particularly against resistant bacterial strains like Pseudomonas aeruginosa.[16][17]
The enzymatic conversion of this compound is a key area of study, not only for synthesis but also for understanding its biological interactions and potential toxicological pathways, as it can decompose to release hydrogen cyanide.[2][18]
Table 2: Enantioselective Biocatalytic Synthesis of Mandelic Acid
| Substrate | Biocatalyst (Organism) | Product | Enantiomeric Excess (ee) | Key Conditions | Reference |
| (R,S)-Mandelonitrile | Alcaligenes faecalis ZJUTB10 (mutant) | (R)-(-)-Mandelic Acid | Not specified, but described as "excellent enantioselectivity" | pH 7.7-8.5, 35°C | [15] |
| (R,S)-Mandelonitrile | Alcaligenes sp. ECU0401 (recombinant) | (R)-(-)-Mandelic Acid | >99% | pH 8.0, 45°C | [19] |
| Benzaldehyde | Prunus dulcis HNL-CLEA | (R)-Mandelonitrile | 99% | pH 4.0, 5°C | [6] |
Conclusion
This compound is a cornerstone intermediate whose utility in organic synthesis is continually expanding. From its straightforward synthesis to its role as a prochiral precursor, it offers chemists a reliable and versatile tool. The advent of robust biocatalytic methods for its enantioselective synthesis has further elevated its importance, particularly in the pharmaceutical industry where stereochemical purity is paramount. As research in green chemistry and biocatalysis progresses, the role of this compound as a key building block for complex, high-value molecules is set to grow even further.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. マンデロニトリル technical grade | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of Mandelonitrile for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical health and safety information for the handling of Mandelonitrile in a laboratory setting. Adherence to these protocols is essential to mitigate the significant risks associated with this compound.
Section 1: Chemical and Physical Properties
This compound, also known as benzaldehyde cyanohydrin, is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is a cyanohydrin derived from benzaldehyde and hydrogen cyanide.[1] A clear understanding of its physical and chemical properties is the first step in ensuring its safe handling.
| Property | Value | Source |
| Appearance | Colorless to pale yellow or reddish-brown liquid | [1][2] |
| Molecular Formula | C₈H₇NO | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Boiling Point | 102°C at 14 mmHg (decomposes at 338°F / 170°C at 760 mmHg) | [2][3] |
| Melting Point | 10°C to -10°C | [3][4] |
| Flash Point | 97°C (206.6°F) | [3][5] |
| Density | 1.1165 g/mL at 68°F (20°C) | [2] |
| Solubility | Less than 1 mg/mL in water at 68°F (20°C) | [2] |
Section 2: Health Hazard Information
This compound is classified as acutely toxic and poses significant health risks upon exposure through oral, dermal, and inhalation routes.[3][6] Its toxicity is primarily attributed to its ability to release cyanide.
| Hazard Classification | GHS Category | Statement | Source |
| Acute Toxicity, Oral | Category 1 / Category 3 | Toxic if swallowed | [3][6] |
| Acute Toxicity, Dermal | Category 1 / Category 3 | Toxic in contact with skin | [3][6] |
| Acute Toxicity, Inhalation | Category 1 / Category 3 | Toxic if inhaled | [3][6] |
| Serious Eye Damage | Category 1 | Causes serious eye damage | [3][6] |
| Skin Irritation | Category 2 | Causes skin irritation | [3] |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects | [3] |
Symptoms of Exposure:
-
Inhalation: May cause irritation of the mucous membranes and upper respiratory tract. Similar to ingestion, it can lead to headache, dizziness, weakness, collapse, unconsciousness, and potentially death.
-
Skin Contact: Causes skin irritation and can be absorbed through the skin, leading to systemic toxic effects.[6]
-
Eye Contact: Causes severe eye irritation and damage.[7]
-
Ingestion: Metabolism can release cyanide, leading to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death. It also causes irritation to the gastrointestinal tract.
-
Chronic Exposure: Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).
Section 3: Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to prevent any direct contact.
| PPE Type | Specification | Rationale | Source |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and vapors that can cause severe eye damage. | [3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber), a chemical-resistant apron, and long-sleeved clothing. Double-gloving is recommended. | Prevents skin contact and absorption of the toxic substance. | [3][7][8][9] |
| Respiratory Protection | A full-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) should be used if exposure limits are exceeded or in case of inadequate ventilation. | Protects against the inhalation of toxic vapors. | [2][3] |
Section 4: Safe Handling and Storage Protocols
Engineering Controls
All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[7][8] An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][7]
-
Never work alone when handling this compound.[10]
Storage Requirements
-
Store in a tightly closed, light-resistant container under an inert atmosphere (e.g., Argon or Nitrogen).[2][7]
-
The storage area should be cool, dry, well-ventilated, and locked.[3][6]
-
Store away from incompatible materials such as acids, strong oxidizing agents, and bases, as mixing can lead to violent reactions or the release of hydrogen cyanide gas.[3][11]
Section 5: Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Emergency Situation | Protocol | Source |
| Inhalation | 1. Move the victim to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Seek immediate medical attention. | [3][7] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek immediate medical attention. | [3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [3] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [3] |
| Spill | 1. Evacuate personnel from the area and ensure adequate ventilation. 2. Remove all sources of ignition. 3. Wear appropriate PPE, including respiratory protection. 4. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. 5. Collect the absorbed material into a suitable, labeled container for disposal. | [6] |
| Fire | 1. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. 2. Firefighters must wear self-contained breathing apparatus and full protective gear. 3. Thermal decomposition may produce irritating and highly toxic gases, including hydrogen cyanide. | [5][12] |
Section 6: Waste Disposal
This compound and any contaminated materials must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]
-
Do not allow the chemical to enter drains or the environment.[3]
-
Contaminated materials such as gloves, absorbent paper, and disposable clothing should be sealed in a vapor-tight plastic bag for disposal.[2]
Section 7: Experimental Protocols and Logical Relationships
Decontamination Protocol for Glassware and Surfaces
A multi-step decontamination process is crucial for any equipment or surfaces that have come into contact with this compound.
Caption: Workflow for the decontamination of materials exposed to this compound.
Emergency Response Logic for Accidental Exposure
The following diagram illustrates the critical decision-making pathway in the event of an accidental exposure to this compound.
Caption: Decision tree for first aid response to this compound exposure.
Signaling Pathway of Cyanide Toxicity
This compound exerts its primary toxic effect through the release of the cyanide ion (CN⁻), which is a potent inhibitor of cellular respiration.
Caption: Mechanism of cellular toxicity induced by this compound via cyanide.
References
- 1. CAS 532-28-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of Mandelonitrile in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of mandelonitrile in aqueous and organic solvents. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. This document presents available quantitative data, details experimental protocols for solubility determination, and includes visualizations to clarify experimental workflows.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pH. In the context of drug development, solubility is a critical parameter that affects a drug's bioavailability and formulation.
Quantitative Solubility Data for this compound
The following tables summarize the available quantitative and qualitative data on the solubility of this compound. It is important to note that there are inconsistencies in the reported values for aqueous solubility, and quantitative data for organic solvents are limited. Researchers are advised to perform their own solubility assessments for their specific applications.
Table 1: Solubility of this compound in Water
| Solubility Value | Temperature (°C) | Source Reference | Notes |
| < 1 g/L | Not Specified | [1] | - |
| < 1 mg/mL | 20 | [2][3] | Equivalent to < 1 g/L |
| 12.7 g/L | 25 | N/A | While quantitative, the primary source is not a peer-reviewed scientific journal. |
| Insoluble / Immiscible | Not Specified | [1][3] | Qualitative description from multiple sources. |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Temperature (°C) | Source Reference | Notes |
| Ethanol | Freely Soluble / Miscible | Not Specified | [1][4] | Qualitative description. |
| Diethyl Ether | Freely Soluble / Miscible | Not Specified | [1][4] | Qualitative description. |
| Chloroform | Freely Soluble | Not Specified | [4] | Qualitative description. |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The most widely recognized method for determining the equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105.[4] This method is applicable for substances with solubilities above 10⁻² g/L.[5][6]
Principle
A surplus of the test substance, this compound, is agitated in a specific solvent (e.g., water or an organic solvent) at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined using a suitable analytical method.
Materials and Apparatus
-
This compound (of known purity)
-
Solvent of interest (e.g., purified water, ethanol, etc.)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator with shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC))
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and solvent to be used in the definitive test.
-
Preparation of Test Solutions:
-
Weigh an excess amount of this compound into a flask. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.
-
Add a known volume of the solvent to the flask.
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath. The recommended temperature is 20 ± 0.5 °C, but other temperatures can be used depending on the study's requirements.
-
Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved this compound to become constant.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand in the constant temperature bath to let the undissolved this compound settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid any changes in solubility.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean of at least three independent determinations.
-
The results should be expressed in units of g/L or mg/mL, and the temperature of the measurement must be specified.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Logical Relationship of Solubility Information
The following diagram illustrates the relationship between different types of solubility information and their application.
Caption: Interrelation of solubility data types and their applications.
References
The Dawn of a New Radical: A Technical Guide to the First Synthesis of Mandelonitrile in 1832
A pivotal moment in the history of organic chemistry, the first synthesis of mandelonitrile was achieved in 1832 by Justus von Liebig and Friedrich Wöhler. This breakthrough was a cornerstone of their broader investigation into the nature of the "benzoyl radical," a concept that revolutionized the understanding of molecular structure and reactivity. This technical guide provides an in-depth analysis of this historic synthesis, detailing the experimental protocols of the era and the profound implications of their findings for chemical science.
Introduction: The Quest for the Benzoyl Radical
In the early 19th century, the prevailing theory of chemical composition was dualism, which posited that compounds were formed by the electrostatic attraction of acidic and basic components. Organic chemistry, with its complex and seemingly chaotic array of substances derived from living organisms, presented a significant challenge to this framework. The collaborative work of Liebig and Wöhler on the oil of bitter almonds (primarily benzaldehyde) sought to bring order to this complexity by identifying a stable "radical"—a group of atoms that remains unchanged through a series of chemical transformations. Their seminal paper, "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), published in the Annalen der Pharmacie in 1832, laid the foundation for the theory of compound radicals.
The synthesis of this compound, then known as "Blausäurehaltiges Bittermandelöl" (hydrocyanic acid-containing bitter almond oil), was a key piece of evidence in their argumentation. By reacting benzaldehyde with hydrocyanic acid, they demonstrated the addition of a simple molecule to the benzoyl radical without altering its core structure.
Experimental Protocol for the Synthesis of this compound (circa 1832)
Based on a reconstruction of the likely procedures described in their 1832 publication and the common laboratory practices of the time, the following protocol outlines the first synthesis of this compound. It is important to note that the precision and safety standards of modern chemistry were not in place, and the reagents and equipment were rudimentary by today's measures.
Objective: To prepare this compound by the reaction of oil of bitter almonds (benzaldehyde) with hydrocyanic acid.
Reagents and Apparatus:
-
Oil of Bitter Almonds (Benzaldehyde): Purified by distillation.
-
Hydrocyanic Acid (Prussic Acid): Likely prepared fresh by reacting potassium ferrocyanide with sulfuric acid and distilled. This was an extremely hazardous substance, and its handling would have been perilous.
-
Potassium Hydroxide (Potash): Used for neutralization and to facilitate the reaction.
-
Distillation Apparatus: Retorts and receivers made of glass.
-
Separatory Funnel (or equivalent): For separating immiscible liquids.
-
Drying Agent: Likely fused calcium chloride.
Methodology:
-
Reaction Setup: A quantity of purified oil of bitter almonds was placed in a glass flask or retort.
-
Addition of Hydrocyanic Acid: An aqueous solution of hydrocyanic acid was added to the benzaldehyde. The exact stoichiometry was likely not precisely controlled, but a slight excess of hydrocyanic acid was probably used to ensure complete reaction.
-
Catalysis with Potash: A small amount of potassium hydroxide solution was added to the mixture. This would have served to deprotonate the hydrocyanic acid, generating the more nucleophilic cyanide ion required for the addition to the carbonyl group of benzaldehyde.
-
Reaction Conditions: The mixture was likely agitated by shaking and allowed to stand at ambient temperature. The progress of the reaction would have been monitored by observing changes in the appearance of the mixture, such as the formation of an oily layer.
-
Isolation and Purification:
-
The reaction mixture was transferred to a separatory apparatus. The oily layer, containing the this compound, was separated from the aqueous layer.
-
The crude this compound was then likely washed with water to remove any remaining salts and excess acid.
-
Drying of the product was achieved by adding a dehydrating agent like fused calcium chloride and allowing it to stand.
-
Further purification, if attempted, would have been through careful distillation under reduced pressure, a technique that was becoming more common in that era for heat-sensitive compounds.
-
Quantitative Data:
Unfortunately, Liebig and Wöhler's 1832 paper does not provide specific quantitative data such as the molar ratios of reactants, reaction yields, or detailed physical constants for the synthesized this compound in the manner expected of modern chemical literature. Their focus was more on the qualitative transformation and the elemental analysis to prove the composition of the new compound and its relationship to the benzoyl radical.
| Parameter | Reported Value (Qualitative Description) | Modern Value (for Racemic this compound) |
| Appearance | A colorless to yellowish oil | Colorless to pale yellow liquid |
| Odor | Characteristic of bitter almonds | Faint almond-like odor |
| Solubility in Water | Sparingly soluble | Slightly soluble |
| Solubility in Ether | Readily soluble | Soluble |
Reaction Mechanism and Signaling Pathway
The synthesis of this compound is a classic example of a nucleophilic addition to a carbonyl group. While the concept of reaction mechanisms was not fully developed in 1832, we can represent the logical relationship of the reactants and products as understood then, and the modern mechanistic pathway.
Methodological & Application
Application Notes and Protocols for the Synthesis of Mandelonitrile
These notes provide detailed procedures for the synthesis of mandelonitrile from benzaldehyde and sodium cyanide, targeting researchers in chemistry and drug development. The protocols outlined below are based on established chemical literature and patents, offering methods that optimize for yield and purity.
Introduction
This compound (2-hydroxy-2-phenylacetonitrile) is a cyanohydrin derived from benzaldehyde. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals, including mandelic acid. The synthesis involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of benzaldehyde. While the reaction can be performed by directly mixing the reagents, controlling the reaction conditions is critical to minimize side reactions and maximize product yield and purity. Two primary methods are detailed below: the sodium bisulfite adduct method and a direct reaction method with pH control.
Reaction Mechanism: The fundamental reaction is the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of benzaldehyde. This is followed by the protonation of the resulting alkoxide intermediate to form this compound. The reaction is often catalyzed by a base, which helps in the generation of the cyanide nucleophile.
Experimental Protocols
Method 1: Synthesis via Sodium Bisulfite Adduct
This classic method involves the initial formation of a crystalline bisulfite addition product of benzaldehyde, which is then converted to this compound. This two-step, one-pot process helps to ensure a clean reaction with a high yield.
Protocol:
-
In a flask equipped with a mechanical stirrer, combine 15 g of benzaldehyde with 50 mL of a concentrated sodium bisulfite solution.
-
Stir the mixture vigorously for approximately 30 minutes. A crystalline solid, the sodium hydroxy(phenyl)methanesulfonate adduct, will form.
-
Filter the crystalline adduct and wash it with alcohol to remove any unreacted benzaldehyde.
-
Create a thin paste of the washed adduct with water and transfer it back to the reaction flask.
-
Prepare a 30% aqueous solution of sodium cyanide (or potassium cyanide, using 12 g).
-
Add the cyanide solution to the adduct paste all at once while stirring vigorously. The solid will dissolve, and oily this compound will precipitate.
-
Separate the this compound oil from the aqueous layer. The product can be further purified if necessary, though it is noted to be unstable.
Method 2: Direct Synthesis with pH Control
This modern industrial method offers very high yields and purity by carefully controlling the pH of the reaction mixture to prevent side reactions that typically occur under alkaline conditions.[1]
Protocol:
-
Dissolve 426 g of benzaldehyde in 500 mL of ethyl acetate to prepare the organic phase.[1]
-
In a separate reaction vessel, prepare the aqueous phase consisting of 640 g of a 30% aqueous sodium cyanide solution.[1]
-
Cool the sodium cyanide solution to between 5-10°C.[1]
-
Carefully add hydrochloric acid to the cyanide solution to adjust the pH to a range of 6.8-7.2.[1]
-
While maintaining the temperature between 10-20°C and stirring vigorously, slowly add the benzaldehyde-ethyl acetate solution to the pH-adjusted sodium cyanide solution.[1]
-
After the addition is complete, continue stirring the mixture for 2 hours at a controlled temperature (e.g., 16-18°C).[1]
-
Stop stirring and allow the mixture to stand, which will result in the separation of the organic and aqueous layers.[1]
-
Separate the upper organic layer (ethyl acetate containing the product).
-
Concentrate the organic layer by recovering the ethyl acetate solvent via distillation to obtain the final this compound product.[1]
Data Presentation
The following tables summarize the quantitative data from the described protocols.
Table 1: Reactant and Solvent Quantities
| Parameter | Method 1: Bisulfite Adduct | Method 2: pH-Controlled Direct Synthesis |
| Benzaldehyde | 15 g | 426 g |
| Sodium Cyanide | ~9 g (in 30% solution) | 192 g (in 640 g of 30% solution) |
| Sodium Bisulfite | 50 mL (concentrated solution) | N/A |
| Solvent | Water, Alcohol (for washing) | Ethyl Acetate (500 mL), Water |
| pH Adjusting Agent | N/A | Hydrochloric Acid |
Table 2: Reaction Conditions and Product Specifications
| Parameter | Method 1: Bisulfite Adduct | Method 2: pH-Controlled Direct Synthesis |
| Temperature | Room Temperature / Ice bath | 5-20°C |
| Reaction Time | ~1 hour | 2 hours (post-addition) |
| pH | Not specified (typically alkaline) | 6.8 - 7.2 |
| Reported Yield | Almost quantitative | 99.8% - 99.9%[1] |
| Reported Purity | Not specified | >98%[1] |
Visualizations
Experimental Workflow for this compound Synthesis (pH-Controlled Method)
Caption: Workflow for pH-Controlled Synthesis of this compound.
References
Application Notes: Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. This compound lyase - Wikipedia [en.wikipedia.org]
- 4. Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite [mdpi.com]
- 5. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 6. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 7. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asa-enzyme.de [asa-enzyme.de]
- 14. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mandelonitrile as a precursor for chiral pharmaceuticals.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of mandelonitrile as a key precursor in the synthesis of chiral pharmaceuticals. The focus is on enzymatic and chemoenzymatic routes that offer high enantioselectivity and yield, crucial for the production of optically pure active pharmaceutical ingredients (APIs).
Introduction
This compound, a cyanohydrin derived from benzaldehyde, is a versatile building block in organic synthesis. Its prochiral center allows for the stereoselective synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.[1] The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2] This has driven the demand for efficient methods to produce single-enantiomer pharmaceuticals.
Enzymatic transformations of this compound and its derivatives offer a powerful and environmentally friendly alternative to traditional chemical methods.[3] Enzymes such as hydroxynitrile lyases (HNLs), nitrilases, and lipases can catalyze reactions with high specificity and under mild conditions, leading to products with excellent enantiomeric purity.[4][5][6]
This application note will detail the synthesis of key chiral intermediates derived from this compound, namely (R)- and (S)-mandelic acid, and their subsequent application in the synthesis of the chiral drugs Oxybutynin and Levetiracetam .
Chiral Intermediates from this compound
The primary chiral intermediates synthesized from this compound for pharmaceutical applications are the enantiomers of mandelic acid.
(R)-(-)-Mandelic Acid Synthesis via Nitrilase-Catalyzed Hydrolysis
(R)-(-)-Mandelic acid is a crucial precursor for various pharmaceuticals, including semi-synthetic penicillins and cephalosporins, as well as antitumor and antiobesity drugs.[5] A highly efficient method for its production is the enantioselective hydrolysis of racemic this compound using a nitrilase enzyme.[7][8]
Reaction Pathway:
References
- 1. scribd.com [scribd.com]
- 2. SYNTHESIS OF OXYBUTYNIN HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Production of R-(-)-mandelic acid from this compound by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101709323B - Method for producing R-mandelic acid with biocatalysis and separating and coupling method - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Mandelic Acid from Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of mandelic acid from mandelonitrile, a critical transformation in the production of various pharmaceutical intermediates.[1][2] this compound serves as a versatile precursor for producing mandelic acid, which is utilized as a chiral resolving agent and a building block in the synthesis of more complex molecules.[2]
Two primary methodologies are detailed: a classical chemical hydrolysis and a modern biocatalytic approach, which offers high enantioselectivity.
I. Chemical Synthesis: Acid-Catalyzed Hydrolysis of this compound
This method involves the hydrolysis of this compound using a strong acid, typically hydrochloric acid, to yield racemic mandelic acid.[3][4][5] The process is robust and provides good yields, although it does not offer stereoselectivity.
This protocol is adapted from established procedures.[3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (c.p., sp. gr. 1.19)
-
Benzene
-
Sodium Bisulfite
-
Sodium Cyanide
-
Benzaldehyde
-
Cracked Ice
-
Ether
-
Sodium Sulfate (anhydrous)
Procedure:
-
Preparation of this compound: In a wide-mouthed glass jar equipped with a mechanical stirrer, dissolve 150 g (3 moles) of sodium cyanide in 500 cc of water and add 318 g (3 moles) of benzaldehyde.[3] While stirring, slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.[3] During the first half of the addition, add 900 g of cracked ice to the mixture.[3] A layer of this compound will form and should be separated using a separatory funnel.[3] The aqueous layer can be extracted with 150 cc of benzene to recover any residual nitrile.[3]
-
Hydrolysis: Immediately place the crude this compound (approximately 290 cc) in an evaporating dish and add 425 cc of concentrated hydrochloric acid.[3] Allow the hydrolysis to proceed at room temperature for about 12 hours.[3] Subsequently, heat the mixture on a steam bath for 5-6 hours to remove water and excess hydrochloric acid.[3]
-
Isolation of Crude Mandelic Acid: Cool the mixture, which will result in the precipitation of ammonium chloride and mandelic acid.[3] Filter the solid mixture. The filtrate can be evaporated to dryness to recover more product.[3] The combined solid product will be deeply colored and should be dried in the air for at least 24 hours.[3]
-
Purification: The crude mixture of mandelic acid and ammonium chloride (370–390 g) is purified by extraction with hot benzene.[3] The hot benzene solution is decanted and cooled in an ice bath to crystallize the mandelic acid.[3] The crystals are then filtered with suction.[3]
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde (3 moles) | [3] |
| Yield of Crude this compound | ~290 cc | [3] |
| Yield of Crude Mandelic Acid & NH4Cl | 370–390 g | [3] |
| Final Yield of Pure Mandelic Acid | 136–144 g (based on dichloroacetophenone) | [4] |
| Melting Point of Mandelic Acid | 118-119°C |
II. Biocatalytic Synthesis: Enantioselective Hydrolysis of this compound
This method utilizes a nitrilase enzyme, often from microbial sources, to catalyze the enantioselective hydrolysis of racemic this compound to produce optically pure (R)-(-)-mandelic acid.[6][7][8] This approach is gaining attention due to its high selectivity and milder reaction conditions.[7]
This protocol is a generalized representation based on studies using Alcaligenes faecalis.[6][7]
Materials:
-
Racemic this compound
-
Whole cells of Alcaligenes faecalis (or a recombinant E. coli expressing nitrilase)[6][8]
-
Phosphate Buffer (pH 7.7-8.5)[7]
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Biocatalyst Preparation: Cultivate Alcaligenes faecalis in a suitable medium containing an inducer for nitrilase expression (e.g., n-butyronitrile).[6] Harvest the cells by centrifugation and wash them with phosphate buffer. The resulting cell paste is the biocatalyst.
-
Enzymatic Hydrolysis: Prepare a reaction mixture containing racemic this compound (e.g., 20 mM) and the prepared biocatalyst in a phosphate buffer (pH ~8.0).[8][9] The reaction is typically carried out at a controlled temperature (e.g., 35-40°C) with agitation.[7][8]
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the concentration of mandelic acid and the disappearance of this compound by HPLC.[8] Once the reaction is complete, the cells are removed by centrifugation.
-
Product Isolation: The supernatant containing the (R)-(-)-mandelic acid is then subjected to further purification steps, such as extraction and crystallization, to isolate the final product.
| Parameter | Value | Reference |
| Substrate | Racemic this compound | [6] |
| Biocatalyst | Alcaligenes faecalis ATCC 8750 | [6] |
| Product | (R)-(-)-Mandelic Acid | [6] |
| Enantiomeric Excess | 100% | [6] |
| Yield | 91% | [6] |
| Optimal pH | 7.7-8.5 | [7] |
| Optimal Temperature | 35°C | [7] |
Visualizations
Below are diagrams illustrating the chemical synthesis pathway and the general experimental workflow.
Caption: Chemical synthesis pathway from benzaldehyde to mandelic acid.
Caption: General experimental workflow for mandelic acid synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]
- 6. Production of R-(-)-mandelic acid from this compound by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereo-selective conversion of this compound to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of Amygdalin for Mandelonitrile Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots, almonds, and peaches, can be hydrolyzed to produce mandelonitrile.[1][2] this compound is a cyanohydrin that can further decompose into benzaldehyde and toxic hydrogen cyanide.[1][2] The controlled hydrolysis of amygdalin to yield this compound is a critical step in various research and development applications, including the study of potential therapeutic applications and the development of cyanide detection methods. This document provides detailed protocols for the enzymatic and acid-catalyzed hydrolysis of amygdalin and methods for the quantification of the resulting products.
Data Presentation
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Amygdalin
| Parameter | Optimal Value/Range | Source |
| Enzyme | β-Glucosidase (e.g., from almonds or black cherry) | [1][3] |
| pH | 4.5 - 5.8 | [3] |
| Temperature | 20 - 40°C | |
| Substrate | (R)-Amygdalin | [3] |
| Key Products | Prunasin, Glucose, this compound | [1][2] |
Table 2: Quantitative Analysis of Amygdalin and its Hydrolysis Products by UHPLC-MS/MS
| Compound | Limit of Quantitation (LOQ) | Recovery Rate | Source |
| Amygdalin | 7.78 µg/L | 92.4 - 103.2% | [4][5] |
| Prunasin | 51.36 µg/L | - | [4] |
| This compound | Not explicitly stated, but detectable | - | [4] |
Note: The recovery rate for amygdalin was determined by spiking almond samples with a known concentration of amygdalin standard.[5]
Signaling Pathways and Experimental Workflows
Caption: Enzymatic hydrolysis of amygdalin to this compound and subsequent decomposition.
Caption: General experimental workflow for the production and quantification of this compound from amygdalin.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Amygdalin to this compound
This protocol describes the enzymatic hydrolysis of amygdalin using β-glucosidase to produce this compound. The reaction is monitored to maximize the yield of this compound before it significantly decomposes.
Materials:
-
Amygdalin standard
-
β-Glucosidase from almond (e.g., emulsin)
-
Citrate-phosphate buffer (pH 4.5-5.0)
-
Reaction vials
-
Incubator or water bath
-
Quenching solution (e.g., sodium carbonate solution to raise pH)
-
UHPLC-MS/MS system for analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of amygdalin in deionized water. The concentration will depend on the specific experimental goals.
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in citrate-phosphate buffer. The required enzyme concentration should be determined empirically for optimal reaction kinetics.
-
Reaction Setup:
-
In a reaction vial, add the desired volume of amygdalin stock solution.
-
Add citrate-phosphate buffer to achieve the final desired reaction volume and pH.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Hydrolysis:
-
Add the β-glucosidase solution to the reaction vial to initiate the hydrolysis.
-
Mix gently and incubate at the chosen temperature.
-
-
Reaction Monitoring and Quenching:
-
The hydrolysis of amygdalin to prunasin and then to this compound is a consecutive reaction.[1][2] To maximize this compound yield, it is crucial to monitor the reaction progress over time.
-
At specific time points, withdraw aliquots from the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a sodium carbonate solution to raise the pH, which will denature the enzyme and slow the decomposition of this compound.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
Quantitative Analysis:
-
Analyze the samples using a validated UHPLC-MS/MS method to quantify the concentrations of remaining amygdalin, and the produced prunasin and this compound.[4]
-
Protocol 2: Acid-Catalyzed Hydrolysis of Amygdalin
This protocol outlines the hydrolysis of amygdalin using a strong acid. This method is less specific than enzymatic hydrolysis and can lead to the formation of mandelic acid in addition to this compound and its decomposition products.
Materials:
-
Amygdalin
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Neutralizing solution (e.g., sodium bicarbonate)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Rotary evaporator
-
Analytical instrumentation (e.g., GC-MS or HPLC)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve a known amount of amygdalin in water.
-
Carefully add a specific concentration of sulfuric acid or hydrochloric acid to the solution. The acid concentration will influence the reaction rate and product distribution.
-
-
Hydrolysis:
-
Attach a reflux condenser to the flask and heat the mixture using a heating mantle to a specific temperature (e.g., 80-100°C).
-
Allow the reaction to proceed for a defined period. The reaction time should be optimized to favor the formation of this compound while minimizing its degradation.
-
-
Neutralization and Extraction:
-
After the desired reaction time, cool the flask in an ice bath.
-
Carefully neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
Extract the aqueous solution with an organic solvent like diethyl ether multiple times to isolate the organic products, including this compound and benzaldehyde.
-
-
Solvent Removal:
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude product.
-
-
Analysis and Purification:
-
Analyze the crude product using appropriate analytical techniques (GC-MS or HPLC) to identify and quantify the components.
-
If necessary, purify the this compound from the mixture using techniques such as column chromatography.
-
Protocol 3: Quantitative Analysis of this compound and Related Compounds by UHPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of amygdalin, prunasin, and this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A suitable reversed-phase column (e.g., C18).
Mobile Phase and Gradient:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol.
-
A gradient elution program should be developed to achieve optimal separation of the analytes.
MS/MS Parameters:
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions for each analyte (amygdalin, prunasin, and this compound).
-
Optimize other MS parameters such as collision energy, fragmentor voltage, and capillary voltage for each compound.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of amygdalin, prunasin, and this compound of known concentrations in a suitable solvent.
-
Sample Injection: Inject a fixed volume of the prepared samples and standards into the UHPLC-MS/MS system.
-
Data Acquisition and Analysis:
-
Acquire the data in MRM mode.
-
Integrate the peak areas for the specific transitions of each analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak areas from the calibration curve.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the hydrolysis of amygdalin to produce this compound. The enzymatic method offers higher specificity, while the acid-catalyzed method provides an alternative approach. Accurate quantification of the products using techniques like UHPLC-MS/MS is essential for reliable and reproducible results in research and drug development. Careful optimization of reaction conditions and analytical parameters is crucial for achieving desired outcomes.
References
- 1. The enzymic hydrolysis of amygdalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymic hydrolysis of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of kinetic and molecular properties of two forms of amygdalin hydrolase from black cherry (Prunus serotina Ehrh.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Asymmetric Synthesis of Optically Active Mandelonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active mandelonitrile and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] Their versatile nitrile and hydroxyl functional groups allow for further chemical transformations into valuable molecules such as α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols.[1] Notably, (R)-mandelic acid, derived from (R)-mandelonitrile, is a precursor to the antithrombotic drug Clopidogrel, and other derivatives are found in drugs like the antibiotic Cefamandole and the mydriatic Homatropine.[2][3]
The stereoselective synthesis of this compound is of paramount importance, as the biological activity of the final products often depends on a specific enantiomer. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of optically active this compound derivatives, focusing on both enzymatic and organocatalytic methods.
Methods for Asymmetric Synthesis
The primary approaches for the enantioselective synthesis of this compound involve the reaction of benzaldehyde with a cyanide source, catalyzed by either enzymes or chiral small molecules.
Enzymatic Synthesis using Hydroxynitrile Lyases (HNLs)
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones.[4][5] This biocatalytic method is highly attractive due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[2][6] HNLs from various plant and even arthropod sources have been successfully employed to synthesize both (R)- and (S)-mandelonitrile.[6][7][8]
Key Parameters Influencing Enzymatic Synthesis:
-
pH: The pH of the reaction medium significantly affects both the enzyme activity and the rate of the non-enzymatic, racemic background reaction. Optimal pH values are typically in the acidic range (pH 3.5-5.5) to suppress the chemical reaction.[4][7][9]
-
Temperature: Lower temperatures (5-30°C) are often preferred to further minimize the racemic background reaction and enhance enantioselectivity.[4][7][9]
-
Solvent System: Biphasic systems, often consisting of an aqueous buffer and an organic solvent, are commonly used to overcome substrate/product inhibition and facilitate product recovery.[2][9]
-
Enzyme Immobilization: Immobilizing the HNL on a solid support can improve its stability, reusability, and performance in continuous flow systems.[10][11]
Quantitative Data for HNL-Catalyzed Synthesis of this compound
| Enzyme Source | Enantiomer | Substrate | ee (%) | Conversion/Yield (%) | Optimal pH | Optimal Temp. (°C) | Reference |
| Parafontaria laminata (PlamHNL) Mutant N85Y | (R)-2-chlorothis compound | 2-chlorobenzaldehyde | 98.2 | 91 | 3.5 | 25 | [5] |
| Chamberlinius hualienensis (PycHNL) | (R)-mandelonitrile | Benzaldehyde | 96.33 | 86.83 | 5.5 | 30 | [4] |
| Eriobotrya japonica (EjHNL) | (R)-mandelonitrile | Benzaldehyde | 98.6 | 31.6 | 4.0 | 10 | [9] |
| Prunus amygdalus (PaHNL) | (S)-mandelonitrile | Benzaldehyde | up to 97 | up to 98 | 5.5 | 5 | [2][7] |
| Hevea brasiliensis (HbHNL) | (S)-mandelonitrile | Benzaldehyde | up to 97 | up to 98 | - | - | [2] |
| Acidobacterium capsulatum | (R)-mandelonitrile | Benzaldehyde | 96.7 | 97 | - | - | [6] |
Organocatalytic Synthesis
Chiral organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts.[1] For this compound synthesis, cyclic dipeptides composed of optically active amino acids have shown promise as asymmetric catalysts.[1][12]
Example of an Organocatalyst: Cyclic dipeptides of optically active histidine and phenylalanine, such as cyclo(L-phenylalanyl-L-histidine) or cyclo(D-phenylalanyl-D-histidine), can catalyze the reaction between benzaldehyde and hydrogen cyanide.[12] The reaction is typically carried out in an aromatic solvent like benzene or toluene at temperatures between 30-40°C.[12] The catalyst loading is generally in the range of 0.1-10 mol%.[12]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-Mandelonitrile using HNL
This protocol is a general guideline based on typical conditions reported for HNL-catalyzed reactions.[5][9]
Materials:
-
Hydroxynitrile Lyase (HNL) selective for (R)-mandelonitrile (e.g., from Parafontaria laminata or Eriobotrya japonica)
-
Benzaldehyde
-
Potassium cyanide (KCN) or Acetone cyanohydrin
-
Citrate buffer (e.g., 0.1 M, pH 4.0)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare a biphasic reaction system in a temperature-controlled vessel. The aqueous phase consists of the citrate buffer, and the organic phase is MTBE.
-
Dissolve the HNL enzyme in the aqueous buffer.
-
Dissolve benzaldehyde in the organic solvent.
-
If using KCN, prepare a stock solution in the aqueous buffer. If using acetone cyanohydrin, it can be added directly to the organic phase.
-
Combine the aqueous and organic phases in the reaction vessel and stir vigorously to ensure good mixing.
-
Initiate the reaction by adding the cyanide source.
-
Maintain the reaction at the optimal temperature (e.g., 10-25°C) with continuous stirring for the desired reaction time (e.g., 1-24 hours).
-
Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral HPLC.
-
Upon completion, stop the reaction by separating the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-mandelonitrile.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 2: Organocatalytic Synthesis of Optically Active this compound
This protocol is based on the use of a cyclic dipeptide catalyst.[12]
Materials:
-
Cyclo(L-phenylalanyl-L-histidine) or Cyclo(D-phenylalanyl-D-histidine)
-
Benzaldehyde
-
Hydrogen cyanide (HCN) or a source of HCN (e.g., trimethylsilyl cyanide - TMSCN)
-
Toluene or Benzene (anhydrous)
-
Ether
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the cyclic dipeptide catalyst (0.1-10 mol%) in anhydrous toluene.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 30-40°C).
-
Slowly add hydrogen cyanide (0.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at the set temperature for the required duration.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess HCN and the solvent.
-
Add ether to the residue to precipitate the catalyst.
-
Filter off the catalyst and collect the ether layer containing the product. Repeat the ether addition and filtration to maximize recovery.
-
Combine the ether layers and concentrate under reduced pressure to obtain the crude optically active this compound as a viscous liquid.
-
Determine the enantiomeric excess by chiral HPLC or by conversion to the corresponding mandelic acid and analysis of its optical rotation.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: General mechanism for asymmetric this compound synthesis.
References
- 1. (S)-Mandelonitrile|High-Quality Chiral Cyanohydrin [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. iris.unisa.it [iris.unisa.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 8. This compound lyase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. JPS5829757A - Production of optically active this compound - Google Patents [patents.google.com]
Continuous-flow enzymatic kinetic resolution of Mandelonitrile.
An increasing demand for enantiomerically pure chiral compounds in the pharmaceutical and fine chemical industries has driven the development of efficient and selective synthesis methods. The enzymatic kinetic resolution of racemic mandelonitrile is a key strategy for producing optically active mandelic acid and its derivatives, which are vital building blocks for various pharmaceuticals. Continuous-flow processing offers significant advantages over traditional batch methods, including enhanced process control, improved safety, higher space-time yields, and simplified scale-up. This document provides detailed application notes and protocols for the continuous-flow enzymatic kinetic resolution of this compound using both lipases and hydroxynitrile lyases (HNLs).
Application Notes
The continuous-flow enzymatic kinetic resolution of this compound can be effectively achieved using two main classes of enzymes: lipases and hydroxynitrile lyases. The choice of enzyme dictates the reaction mechanism and the products obtained.
-
Lipase-Catalyzed Kinetic Resolution: In this approach, a lipase, such as that from Candida antarctica (CALB), selectively acylates one enantiomer of this compound, typically the (S)-enantiomer, in the presence of an acyl donor like vinyl acetate. This results in the formation of (S)-mandelonitrile acetate, leaving the unreacted (R)-mandelonitrile. The two products can then be separated. This method is advantageous as it can produce both enantiomers of mandelic acid after subsequent hydrolysis.[1][2][3]
-
Hydroxynitrile Lyase (HNL)-Catalyzed Kinetic Resolution: HNLs catalyze the reversible addition of hydrogen cyanide (HCN) to an aldehyde or ketone. In the context of kinetic resolution, an (S)-selective HNL can be used to decompose (S)-mandelonitrile from a racemic mixture, leaving behind the (R)-enantiomer.[4][5] Alternatively, an (R)-selective HNL can be used for the asymmetric synthesis of (R)-mandelonitrile from benzaldehyde and a cyanide source, which is a more common application for HNLs in continuous flow.[6][7][8] For the purpose of kinetic resolution, the decomposition pathway is the focus.
Continuous-flow setups for these reactions typically involve a packed-bed reactor containing the immobilized enzyme.[7] Reactant solutions are continuously pumped through the reactor, and the product stream is collected at the outlet. This setup allows for precise control over reaction parameters such as residence time (by adjusting the flow rate), temperature, and substrate concentration. The use of immobilized enzymes is crucial for continuous-flow applications, as it allows for easy separation of the catalyst from the product stream and enhances enzyme stability and reusability.[4][5][6]
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of this compound, providing a comparison of different enzymes, reaction conditions, and outcomes.
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile
| Enzyme | Acyl Donor | Solvent | Conditions | Time | Conversion (%) | Product | Enantiomeric Excess (ee, %) | Reference |
| Candida antarctica lipase B (CALB) | Vinyl Acetate | Toluene | Microwave, 40°C | 8 h | 35 | (S)-mandelonitrile acetate | 92 | [2][3] |
| Candida antarctica lipase B (CALB) | Vinyl Acetate | Toluene | Orbital Shaker, 40°C | 184 h | ~50 | (S)-mandelonitrile acetate | >98 | [3] |
| Lipase from Pseudomonas sp. | Isopropenyl Acetate | Diisopropyl ether | 40°C | 144 h | 46 | (S)-mandelonitrile acetate | 94 | [9] |
Table 2: HNL-Catalyzed Synthesis/Resolution of this compound
| Enzyme | Reaction Type | Substrates | Solvent | Flow Rate | Conversion (%) | Product | Enantiomeric Excess (ee, %) | Reference |
| Arabidopsis thaliana HNL (AtHNL) | Asymmetric Synthesis | Benzaldehyde, HCN | MTBE | 0.1 mL/min | 96 | (R)-mandelonitrile | >99 | [8] |
| Granulicella tundricola HNL (GtHNL-3V) | Asymmetric Synthesis | Benzaldehyde, HCN | MTBE | 0.1 mL/min | 97 | (R)-mandelonitrile | >99 | [8] |
| Hevea brasiliensis HNL (HbHNL) | Kinetic Resolution (Decomposition) | (±)-2-nitro-1-phenylethanol* | Biphasic system | N/A (Batch) | 49 | (R)-2-nitro-1-phenylethanol | 95 | [4][5] |
*Note: Data for HNL-catalyzed kinetic resolution of this compound directly in continuous flow is less common in the provided search results; the table includes asymmetric synthesis data which is more prevalent for HNLs in flow and a batch example of a similar kinetic resolution.
Experimental Protocols
Protocol 1: Continuous-Flow Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile
This protocol is based on the principles of lipase-catalyzed acylation in a continuous-flow system.
1. Materials and Equipment:
- Immobilized Candida antarctica lipase B (e.g., Novozym 435).
- Packed-bed reactor column (e.g., glass Omnifit column).
- Syringe pumps.
- (±)-Mandelonitrile.
- Vinyl acetate.
- Anhydrous toluene.
- Thermostatted column heater or water bath.
- Back-pressure regulator.
- HPLC with a chiral column (e.g., Chiralcel OD-H) for analysis.[3]
2. Enzyme Immobilization and Reactor Packing:
- If not using a pre-immobilized enzyme, immobilize CALB onto a suitable support (e.g., porous glass beads, celite) following standard procedures.
- Carefully pack the packed-bed reactor with the immobilized enzyme, avoiding the formation of channels. The amount of enzyme will depend on the desired productivity and reactor volume.
3. Preparation of Reactant Solution:
- Prepare a solution of (±)-mandelonitrile and vinyl acetate in anhydrous toluene. A typical concentration might be 0.1 M this compound and 0.2 M vinyl acetate.
4. Continuous-Flow Reaction Setup and Execution:
- Set up the continuous-flow system as depicted in the workflow diagram below.
- Prime the system with the solvent (toluene) to ensure no air bubbles are present in the reactor.
- Set the desired temperature for the reactor, for example, 40°C.
- Using a syringe pump, introduce the reactant solution into the packed-bed reactor at a specific flow rate. The flow rate determines the residence time in the reactor and thus the extent of conversion. A lower flow rate leads to a longer residence time and higher conversion.
- Use a back-pressure regulator to maintain a constant pressure in the system, which can improve flow stability.
- Collect the product stream at the outlet of the reactor.
- Allow the system to reach a steady state before collecting samples for analysis.
5. Analysis:
- Dilute the collected samples and analyze by chiral HPLC to determine the concentrations of (R)- and (S)-mandelonitrile, and (S)-mandelonitrile acetate. This will allow for the calculation of conversion and enantiomeric excess.[3]
Protocol 2: Continuous-Flow HNL-Catalyzed Asymmetric Synthesis of (R)-Mandelonitrile
This protocol describes the synthesis of (R)-mandelonitrile from benzaldehyde and HCN, a common application for HNLs in continuous flow.
1. Materials and Equipment:
- Immobilized (R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus or Arabidopsis thaliana) on a solid support like Celite.[4][5][6]
- Packed-bed reactor.
- Two syringe pumps.
- Benzaldehyde.
- Hydrogen cyanide (or an in-situ generation method).
- Methyl tert-butyl ether (MTBE) saturated with a suitable buffer (e.g., citrate/phosphate buffer, pH 5).[8]
- Thermostatted reactor holder.
- Back-pressure regulator.
- GC or HPLC with a chiral column for analysis.
2. Reactor Preparation:
- Pack the reactor with the immobilized HNL.
3. Preparation of Reactant Solutions:
- Solution A: Prepare a solution of benzaldehyde in buffered MTBE.
- Solution B: Prepare a solution of HCN in buffered MTBE. Caution: HCN is extremely toxic. All handling must be performed in a well-ventilated fume hood with appropriate safety precautions.
4. Continuous-Flow Reaction Setup and Execution:
- Set up the flow system with two separate pumps for the benzaldehyde and HCN solutions, feeding into a T-mixer before the reactor inlet.
- Set the reactor temperature (e.g., 25°C).
- Pump the two solutions at a defined flow rate ratio to achieve the desired stoichiometry (typically a slight excess of HCN).
- The combined stream passes through the packed-bed reactor.
- Collect the product stream containing (R)-mandelonitrile.
5. Analysis:
- Analyze the product stream by chiral GC or HPLC to determine the conversion of benzaldehyde and the enantiomeric excess of the (R)-mandelonitrile produced.
Visualizations
Caption: Reaction pathways for lipase and HNL-catalyzed kinetic resolution.
Caption: General workflow for a continuous-flow enzymatic reaction.
References
- 1. A chemoenzymatic process to achieve optically active mandelic acid employing continuous-flow resolution of cyanohydrin as a key step [inis.iaea.org]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite [mdpi.com]
- 7. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes and Protocols for the Biocatalytic Production of (R)-(-)-Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-mandelic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic penicillins, cephalosporins, and other drugs.[1] Traditional chemical synthesis methods for (R)-(-)-mandelic acid often involve harsh reaction conditions, the use of toxic reagents like cyanide, and result in a racemic mixture that requires challenging and costly resolution steps, limiting the theoretical yield to 50%.[2] Biocatalytic production using nitrilase enzymes presents a highly attractive alternative, offering a green and sustainable route with high enantioselectivity and the potential for 100% theoretical conversion of racemic starting materials through dynamic kinetic resolution.[3][4][5]
This document provides detailed application notes and protocols for the biocatalytic production of (R)-(-)-mandelic acid from (R,S)-mandelonitrile utilizing a nitrilase enzyme, primarily focusing on the well-characterized nitrilase from Alcaligenes faecalis.[6][7][8] The protocols cover whole-cell catalysis, immobilized cell systems for enhanced stability and reusability, and analytical methods for monitoring the reaction.
Biocatalytic Approach: Enantioselective Hydrolysis
The core of this biocatalytic process is the use of an (R)-enantioselective nitrilase. This enzyme specifically catalyzes the hydrolysis of the (R)-enantiomer of mandelonitrile to (R)-(-)-mandelic acid and ammonia. The unreacted (S)-(+)-mandelonitrile spontaneously racemizes under the reaction conditions, continuously providing the (R)-enantiomer for the enzyme. This dynamic kinetic resolution allows for the theoretical conversion of the entire racemic substrate into the desired (R)-product.[1][3][7]
The overall reaction is depicted below:
Data Presentation: Reaction Parameters and Performance
The following tables summarize quantitative data from various studies on the biocatalytic production of (R)-(-)-mandelic acid.
Table 1: Performance of Different Biocatalyst Preparations
| Biocatalyst | Substrate Conc. (mM) | Product Conc. (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Alcaligenes faecalis ATCC 8750 (resting cells) | Racemic this compound | - | - | 91 | 100 | [1][7] |
| Mutant A. faecalis ZJUTB10 | - | - | - | - | - | [8] |
| Recombinant E. coli expressing A. faecalis nitrilase (immobilized with THP) | 500 | 358 | 1 | - | - | [9][10] |
| Recombinant E. coli expressing A. faecalis nitrilase (immobilized with diatomite/GA/PEI) | - | 1880 (1.88 M) | - | - | - | [6][11] |
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value (Mutant A. faecalis ZJUTB10) | Optimal Value (THP-immobilized E. coli) | Reference |
| pH | 7.7 - 8.5 | 8.0 | [8][10] |
| Temperature | 35°C | 55°C | [8][10] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis with Alcaligenes faecalis
This protocol describes the use of resting cells of Alcaligenes faecalis for the production of (R)-(-)-mandelic acid.
1. Materials and Equipment:
-
Alcaligenes faecalis strain (e.g., ATCC 8750 or a mutant strain like ZJUTB10)
-
Culture medium (e.g., containing peptone, yeast extract, NaCl, glycerol, and salts)[12][13]
-
Inducer (e.g., n-butyronitrile)[1]
-
(R,S)-Mandelonitrile (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5-8.5)
-
Shaking incubator
-
Centrifuge
-
HPLC system for analysis
2. Procedure: a. Cell Cultivation and Induction: i. Inoculate the Alcaligenes faecalis strain into the culture medium. ii. Grow the culture at an appropriate temperature (e.g., 32°C) with shaking.[1] iii. Add an inducer like n-butyronitrile to the culture medium to enhance nitrilase activity.[1] iv. Harvest the cells by centrifugation when they reach the desired growth phase. v. Wash the cell pellet with buffer to remove residual medium components.
Protocol 2: Biocatalysis with Immobilized Recombinant E. coli Cells
This protocol details the use of immobilized recombinant E. coli cells expressing the Alcaligenes faecalis nitrilase for improved stability and reusability.[6][9]
1. Materials and Equipment:
-
Recombinant E. coli harboring the nitrilase gene from A. faecalis
-
Immobilization materials (e.g., diatomite, glutaraldehyde (GA), polyethyleneimine (PEI), or tris(hydroxymethyl)phosphine (THP))[6][9]
-
(R,S)-Mandelonitrile
-
Reaction buffer (e.g., pH 8.0)
-
Bioreactor or reaction vessel
-
HPLC system
2. Procedure: a. Cell Immobilization (Example with diatomite/GA/PEI): [6] i. Cultivate the recombinant E. coli cells and harvest them as described in Protocol 1. ii. Resuspend the cells in the reaction buffer. iii. Add diatomite to the cell suspension and mix. iv. Sequentially add PEI and GA to the mixture while stirring to crosslink the cells onto the support. v. Wash the immobilized cells to remove any unattached cells and residual crosslinking agents.
Mandatory Visualizations
Analytical Methods
Quantification of Mandelic Acid and this compound
High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the reaction progress.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where both this compound and mandelic acid absorb (e.g., 254 nm).
-
Quantification: The concentrations of the substrate and product are determined by comparing the peak areas to those of standard solutions of known concentrations.
For the determination of enantiomeric excess, a chiral HPLC column is required.
Conclusion
The biocatalytic production of (R)-(-)-mandelic acid from (R,S)-mandelonitrile using nitrilases is a robust and efficient method that offers significant advantages over traditional chemical synthesis. The use of whole-cell or immobilized biocatalysts allows for high product concentrations and excellent enantioselectivity. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement and optimize this green and sustainable manufacturing process. The operational stability of immobilized nitrilases makes this approach particularly promising for large-scale industrial applications.[6]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101709323B - Method for producing R-mandelic acid with biocatalysis and separating and coupling method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrilase-catalyzed conversion of (R,S)-mandelonitrile by immobilized recombinant Escherichia coli cells harboring nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of R-Mandelic Acid Using Nitrilase from Recombinant E. coli Cells Immobilized with Tris(Hydroxymethyl)Phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrilase‐catalyzed conversion of (R,S)‐this compound by immobilized recombinant Escherichia coli cells harboring nitrilase | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Mandelonitrile in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelonitrile, a cyanohydrin derived from benzaldehyde, is a versatile chemical intermediate with significant applications in the synthesis of a diverse range of agrochemicals.[1][2][3] Its unique structure, featuring both a reactive nitrile group and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in the production of insecticides, and showing potential in the development of fungicides and herbicides.[3][4] This document provides detailed application notes, experimental protocols, and technical data on the use of this compound in agrochemical synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 532-28-5 | [5][6] |
| Molecular Formula | C₈H₇NO | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | Colorless to pale yellow or reddish-brown liquid | [1] |
| Odor | Almond-like | |
| Density | 1.117 g/mL | [6] |
| Boiling Point | 282.7 °C (decomposes) | [6] |
| Melting Point | -22 °C | [6] |
| Solubility | Soluble in water and organic solvents | [1] |
| Flash Point | 113 °C | [6] |
Role in Insecticide Synthesis: Pyrethroids
This compound, and particularly its derivative 3-phenoxythis compound, is a cornerstone in the industrial synthesis of synthetic pyrethroid insecticides. These compounds are highly effective, broad-spectrum insecticides used extensively in agriculture and public health.
Synthesis of Cypermethrin and Deltamethrin
Cypermethrin and deltamethrin are two of the most important pyrethroid insecticides. Their synthesis involves the esterification of a cyclopropanecarboxylic acid derivative with 3-phenoxythis compound (α-cyano-3-phenoxybenzyl alcohol).
Logical Workflow for Pyrethroid Synthesis:
Caption: General synthesis pathway for pyrethroid insecticides.
Quantitative Data on Pyrethroid Synthesis
The yield of pyrethroid synthesis is dependent on the specific reaction conditions and the purity of the intermediates.
| Reaction | Reactants | Product | Typical Yield | Reference |
| Cyanohydrin Formation | 3-Phenoxybenzaldehyde, Sodium Cyanide | 3-Phenoxythis compound | >95% | [7] |
| Esterification for Cypermethrin | 3-Phenoxythis compound, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carbonyl chloride | Cypermethrin | High | [7] |
| Esterification for Deltamethrin | (S)-3-Phenoxythis compound, (1R,3R)-cis-Deltamethric acid chloride | Deltamethrin | High | [7] |
Experimental Protocols
This protocol describes the synthesis of the key intermediate, 3-phenoxythis compound, from 3-phenoxybenzaldehyde.
Materials:
-
3-Phenoxybenzaldehyde
-
Sodium cyanide (NaCN) or Hydrogen Cyanide (HCN)
-
An appropriate solvent (e.g., toluene, ethyl acetate)
-
A suitable catalyst (e.g., a phase transfer catalyst or a base)
Procedure:
-
Dissolve 3-phenoxybenzaldehyde in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a solution or slurry of the cyanide source.
-
Under controlled temperature (typically 0-20 °C), slowly add the cyanide source to the solution of 3-phenoxybenzaldehyde with vigorous stirring.
-
If using a catalyst, it can be added to the reaction mixture at the beginning.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove unreacted cyanide and other water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield crude 3-phenoxythis compound, which can be used in the next step with or without further purification.
Experimental Workflow for 3-Phenoxythis compound Synthesis:
Caption: Workflow for the synthesis of 3-phenoxythis compound.
This protocol outlines the esterification of (S)-3-phenoxythis compound with (1R,3R)-cis-deltamethric acid chloride to produce deltamethrin.[7]
Materials:
-
(S)-3-Phenoxythis compound
-
(1R,3R)-cis-Deltamethric acid chloride
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
A base to act as an acid scavenger (e.g., pyridine, triethylamine)
Procedure:
-
Dissolve (S)-3-phenoxythis compound and the base in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically 0-5 °C).
-
Slowly add a solution of (1R,3R)-cis-deltamethric acid chloride in the same solvent to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, the mixture is typically quenched with water or a dilute acid solution.
-
The organic layer is separated, washed with water, brine, and optionally with a dilute base solution to remove any unreacted acid chloride.
-
The organic layer is then dried over an anhydrous drying agent.
-
The solvent is evaporated under reduced pressure to yield crude deltamethrin.
-
The crude product can be further purified by crystallization or chromatography to obtain high-purity deltamethrin.
Role in Fungicide and Herbicide Synthesis
While the role of this compound in insecticide production is well-established, its application as a key intermediate in the large-scale synthesis of commercial fungicides and herbicides is less documented. However, research has demonstrated the potential of this compound derivatives in these areas.
This compound Derivatives with Fungicidal Activity
Studies have shown that certain derivatives of this compound exhibit significant fungicidal properties. The synthesis of these derivatives often involves the modification of the hydroxyl or the nitrile group.
Logical Relationship for Developing Fungicidal Derivatives:
Caption: From this compound to potential fungicides.
One study reported the synthesis and antimicrobial evaluation of various this compound derivatives, with some showing promising activity against fungal species.[4][8] The general synthesis involves reacting an appropriate aldehyde with sodium metabisulfite and sodium cyanide.
This compound as an Intermediate for Herbicides
A patent has described the production of mandelic acid esters from this compound compounds, which are then used as intermediates for herbicides.[5] The process involves the alcoholysis of this compound in the presence of an acid.
Synthesis Pathway for a Herbicide Intermediate:
Caption: Synthesis of a herbicide intermediate from this compound.
Quantitative Data from a Patented Process: A patented process for the production of ethyl mandelate from benzaldehyde cyanohydrin (this compound) reported a yield of 95.1%.[5]
Experimental Protocol for Mandelic Acid Ester Synthesis (General):
-
React 1 mole of the this compound derivative with 3-20 moles of an alcohol.
-
The reaction is carried out in the presence of 1.8-3 moles of HCl.
-
The reaction temperature is maintained between 40-160 °C for 3-10 hours.
-
The resulting mandelic acid ester is then isolated and can be used for further synthesis of the final herbicide.[5]
Safety Considerations
This compound and its precursors, such as alkali cyanides and hydrogen cyanide, are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. In case of exposure, immediate medical attention is required. Decomposition of this compound can release toxic hydrogen cyanide gas.
Conclusion
This compound is a critical and versatile intermediate in the agrochemical industry, particularly for the synthesis of highly effective pyrethroid insecticides. Its unique chemical properties also position it as a promising building block for the development of novel fungicides and herbicides. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. Further exploration into the derivatization of this compound could lead to the discovery of new and more effective crop protection agents.
References
- 1. WO2002090320A3 - Malononitrile compounds and their use as pesticides - Google Patents [patents.google.com]
- 2. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. DE2828011A1 - Prodn. of mandelic acid esters - by alcoholysis of this compound cpds. used as herbicide intermediates - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 532-28-5 | >98% [smolecule.com]
Application Note: Enzymatic Hydrolysis of rac-Mandelonitrile to R-Mandelamide
Abstract
This application note details a robust and highly selective protocol for the enzymatic hydrolysis of racemic mandelonitrile to produce optically pure R-Mandelamide. This biotransformation is catalyzed by a nitrile hydratase (NHase) from Rhodococcus rhodochrous, which has been immobilized to enhance stability and facilitate reuse. The protocol achieves high enantiomeric excess through a dynamic kinetic resolution process. This method offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions. It is particularly relevant for researchers in pharmaceutical development and fine chemical synthesis, where chiral amides are valuable intermediates.
Introduction
Chiral mandelamide and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients. Traditional chemical methods for the synthesis of enantiomerically pure mandelamide often require harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification steps. Biocatalysis, utilizing enzymes such as nitrile hydratases, presents a more sustainable and selective alternative.[1] Nitrile hydratases (NHases) catalyze the hydration of nitriles to their corresponding amides.[2][3] This application note focuses on the enantioselective hydrolysis of rac-mandelonitrile to R-Mandelamide using an immobilized NHase from Rhodococcus rhodochrous ATCC BAA-870. The immobilization on a poly(vinyl alcohol)/chitosan-glutaraldehyde support enhances the enzyme's operational stability and allows for its repeated use.[1] The process takes advantage of the spontaneous racemization of the unreacted S-mandelonitrile under the reaction conditions, enabling a dynamic kinetic resolution that can lead to a theoretical yield of up to 100% of the R-amide.[4]
Experimental Workflow
The overall experimental workflow for the enzymatic synthesis of R-Mandelamide is depicted below.
Caption: Experimental workflow for R-Mandelamide synthesis.
Materials and Methods
Enzyme Source
Nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870.
Immobilization of Nitrile Hydratase
The nitrile hydratase is immobilized on a poly(vinyl alcohol) (PVA)/chitosan support cross-linked with glutaraldehyde. This procedure enhances the enzyme's stability and allows for its reuse over multiple reaction cycles.[1]
Experimental Protocol for Enzymatic Hydrolysis
-
Prepare a reaction mixture containing 25 mg of the immobilized R. rhodochrous NHase suspended in 10 mL of 0.1 M phosphate buffer (pH 8.0).[4]
-
Initiate the reaction by adding rac-mandelonitrile to a final concentration of 30 mM.[4]
-
Incubate the reaction mixture in a shaker at 40°C and 200 rpm.[1]
-
Monitor the reaction progress by taking samples at regular intervals.
-
Terminate the reaction by centrifuging the mixture to remove the immobilized enzyme.
-
Analyze the supernatant for substrate conversion and enantiomeric excess of the product using High-Performance Liquid Chromatography (HPLC).
Results
The immobilized nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870 effectively catalyzes the enantioselective hydrolysis of rac-mandelonitrile to R-mandelamide. The optimal reaction conditions were found to be a pH of 8.0 and a temperature of 40°C.[1] Under these conditions, a high enantiomeric excess of the R-mandelamide was achieved.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | Nitrile Hydratase (Rhodococcus rhodochrous ATCC BAA-870) | [1] |
| Support for Immobilization | Poly(vinyl alcohol)/Chitosan-Glutaraldehyde | [1] |
| Substrate | rac-Mandelonitrile | [4] |
| Substrate Concentration | 30 mM | [4] |
| pH | 8.0 | [1] |
| Temperature | 40°C | [1] |
| Enantiomeric Excess (ee) of R-Mandelamide | up to 81% | [1] |
| Reaction Time for Stoichiometric Conversion | 180 min (at 30°C) | [4] |
Reusability of Immobilized Enzyme
The immobilized nitrile hydratase demonstrated excellent reusability, retaining its activity for up to nine successive batch reactions.[1] This highlights the economic feasibility and sustainability of this biocatalytic process for industrial applications.
Signaling Pathway and Logical Relationships
The enzymatic reaction proceeds via a dynamic kinetic resolution. The nitrile hydratase selectively converts the R-enantiomer of this compound to R-mandelamide. The unreacted S-mandelonitrile undergoes spontaneous racemization in the aqueous buffer, continuously replenishing the R-mandelonitrile substrate pool for the enzyme. This dynamic process allows for a theoretical conversion of up to 100% of the racemic starting material into the desired R-product.
Caption: Dynamic kinetic resolution of rac-mandelonitrile.
Conclusion
The use of immobilized nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870 provides an efficient and selective method for the synthesis of R-Mandelamide from rac-mandelonitrile. This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and the potential for catalyst recycling. This protocol is a valuable tool for researchers and professionals in the fields of drug development and fine chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield and purity of Mandelonitrile synthesis.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Mandelonitrile synthesis.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low or inconsistent yields are common challenges in this compound synthesis, often stemming from its inherent instability.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Decomposition of this compound | This compound can revert to benzaldehyde and hydrogen cyanide, especially under neutral or basic conditions and at elevated temperatures.[1] It is crucial to work quickly and, if possible, under acidic conditions (pH 2.0-3.5) where it is more stable.[1] |
| Side Reactions | Allowing the crude this compound to stand before purification or subsequent steps can lead to the formation of byproducts, such as the acetal of benzaldehyde and this compound, which reduces the overall yield.[2] |
| Incomplete Reaction | Ensure optimal reaction conditions, including appropriate solvent, temperature, and catalyst concentration. For less reactive benzaldehyde derivatives, using an organic base like triethylamine can improve conversion rates.[3] |
| Moisture in Reaction | This compound is sensitive to moisture.[1] It is imperative to use anhydrous solvents and equipment, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] |
Troubleshooting Workflow for Low Yield
References
Stability of Mandelonitrile under different pH and temperature conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mandelonitrile under various experimental conditions. The following guides and FAQs are designed to help you anticipate and troubleshoot stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution? A: The stability of this compound is primarily influenced by pH and temperature. It is significantly more stable in acidic conditions and degrades as the pH becomes neutral or alkaline.[1][2] Elevated temperatures also accelerate the rate of degradation.
Q2: What are the degradation products of this compound? A: this compound undergoes decomposition to form benzaldehyde and hydrogen cyanide (HCN).[1][3] This reaction is reversible but heavily favors decomposition, especially under neutral to alkaline conditions. Due to the high toxicity of hydrogen cyanide, all experiments should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Q3: At what pH is this compound most stable? A: this compound shows its greatest stability in acidic aqueous solutions. Some enzymatic reactions are performed at a pH of 4.5 to 5.5 to ensure the stability of the this compound substrate.[4] As the pH increases towards neutral (pH 7) and into the alkaline range, the rate of spontaneous decomposition increases significantly.[1][2]
Q4: How does temperature affect this compound stability? A: Higher temperatures accelerate the decomposition of this compound.[5] Forced degradation studies for other chemical compounds often use elevated temperatures (e.g., 60-70°C) to intentionally induce and study degradation pathways.[6] For routine storage and handling, it is recommended to keep this compound solutions at low temperatures (e.g., 4°C) to minimize degradation.[1]
Q5: I am using this compound in a biological assay at physiological pH (~7.4). What should I expect? A: At a pH of 7.4, you should anticipate rapid degradation of this compound.[1] It is advisable to prepare stock solutions in an acidic buffer and dilute them into the physiological buffer immediately before the experiment begins. The disappearance of this compound over the time course of your experiment should be considered when interpreting results.
Q6: Can I monitor the degradation of my this compound sample? A: Yes, the degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][7] These methods can be used to measure the decrease in this compound concentration and the corresponding increase in the benzaldehyde peak over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound after a short period. | The solution pH is too high (neutral or alkaline), causing rapid decomposition. | Prepare and store stock solutions in an acidic buffer (e.g., pH 4.0-5.5 citrate or acetate buffer). Only adjust the pH or dilute into neutral/alkaline buffers immediately prior to use. |
| Assay results are inconsistent or not reproducible. | The compound is degrading over the course of the experiment due to temperature or pH. | Minimize the incubation time at physiological pH and ambient or elevated temperatures. Run time-course stability checks in your specific assay medium to understand the degradation kinetics. Store all solutions at 2-8°C when not in use. |
| An unexpected peak appears in my HPLC/GC analysis. | This is likely the benzaldehyde degradation product. | Confirm the identity of the peak by running a benzaldehyde standard. The appearance of this peak confirms compound degradation. |
| This compound is undetectable after one week of storage. | This compound has a limited shelf-life in solution, and may also be lost to volatilization.[7] | For long-term storage, consider storing the compound neat (as supplied) at the recommended temperature and preparing solutions fresh for each experiment. If solutions must be stored, use an acidic buffer at low temperature and re-qualify the concentration before use. |
Data Presentation: Stability Trends
While precise half-life data is highly dependent on the specific solution matrix, the following table summarizes the expected stability trends for this compound based on available literature.
| pH Range | Temperature | Expected Stability | Rate of Decomposition |
| Acidic (pH < 6.0) | Low (2-8°C) | High | Slow |
| Acidic (pH < 6.0) | Ambient (~25°C) | Moderate | Moderate |
| Neutral (~pH 7.0) | Low (2-8°C) | Low | Fast |
| Neutral (~pH 7.0) | Ambient (~25°C) | Very Low | Rapid[1][2] |
| Alkaline (pH > 8.0) | Low (2-8°C) | Very Low | Rapid |
| Alkaline (pH > 8.0) | Ambient (~25°C) | Extremely Low | Very Rapid |
Experimental Protocols
Protocol: Determining this compound Stability in Aqueous Buffers
This protocol outlines a general method to quantify the stability of this compound at a given pH and temperature using HPLC.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffers: 0.1 M Sodium Citrate (for pH 4.5), 0.1 M Sodium Phosphate (for pH 7.4), 0.1 M Sodium Borate (for pH 9.0)
-
HPLC system with UV detector, C18 column
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
Working Solutions: Spike the this compound stock solution into each of the three aqueous buffers (pH 4.5, 7.4, 9.0) to achieve a final concentration of 100 µg/mL. Vortex briefly to mix.
3. Stability Study Procedure:
-
Immediately after preparation (T=0), take an aliquot from each working solution and transfer it to an HPLC vial. This is your zero-time point.
-
Place the flasks containing the remaining working solutions into an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each buffer solution and place them into HPLC vials.
-
Analyze all samples by HPLC immediately or store them at -20°C to halt degradation until analysis.
4. HPLC Analysis:
-
Method: Use a C18 reverse-phase column. A suitable mobile phase could be a gradient of water and acetonitrile.
-
Detection: Monitor at a wavelength appropriate for this compound (e.g., ~254 nm).
-
Quantification: Integrate the peak area of this compound for each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH/temperature condition.
-
If desired, calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
Visualizations
Caption: Relationship between pH, temperature, and this compound stability.
Caption: Spontaneous decomposition pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of target compounds and correlations with spectral indices during UV/H2O2 post-treatment of biologically treated acrylonitrile wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a highly efficient enantioselective this compound hydrolase from Burkholderia cenocepacia J2315 by phylogeny-based enzymatic substrate specificity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Purification techniques for Mandelonitrile from a reaction mixture.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of mandelonitrile from a reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My this compound sample is decomposing back into benzaldehyde. How can I prevent this?
A1: this compound is notoriously unstable and can readily decompose into benzaldehyde and hydrogen cyanide, especially under neutral, basic, or heated conditions.[1][2][3] Its stability is highly pH-dependent.
-
Problem: You observe a significant amount of benzaldehyde in your purified sample, confirmed by HPLC or NMR analysis.[4]
-
Cause: The instability is often due to exposure to neutral or basic pH, moisture, or excessive heat.[1][3] Silica gel used in column chromatography can also promote decomposition.[4]
-
Solution:
-
Maintain Acidic Conditions: Immediately after synthesis, the reaction mixture should be quenched with acidic water (e.g., hydrochloric or sulfuric acid solution) to a pH below 4.[3][5][6] this compound is significantly more stable at acidic pH values.[3]
-
Avoid High Temperatures: Perform all purification steps, including solvent removal, at low temperatures. Use a rotary evaporator at or below room temperature if possible. This compound decomposes at its boiling point of 170°C.[1][7]
-
Add a Stabilizer: Consider adding a stabilizer, such as p-toluenesulfonic acid, to the organic layer after extraction to maintain an acidic environment.[6]
-
Work Quickly: Due to its instability, it is best to use the crude this compound in the next reaction step as quickly as possible after its preparation.[8]
-
Q2: I'm experiencing low yield after liquid-liquid extraction. What could be the cause?
A2: Low yields can result from incomplete extraction, decomposition, or formation of byproducts.
-
Problem: The mass of this compound obtained after solvent evaporation is significantly lower than the theoretical yield.
-
Causes & Solutions:
-
Decomposition: As mentioned in Q1, ensure the aqueous layer is sufficiently acidic before extraction to prevent decomposition.
-
Incomplete Extraction: this compound is only slightly soluble in water but miscible with many organic solvents.[1][7] To maximize recovery, perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate, diethyl ether, or benzene.[2][8][9]
-
Byproduct Formation: If the reaction mixture is allowed to stand before acidification, byproducts such as the acetal of benzaldehyde and this compound can form, reducing the yield of the desired product.[8] Acidify the mixture promptly after the reaction is complete.
-
Q3: Can I purify this compound using silica column chromatography? It seems to be degrading on the column.
A3: Standard silica gel column chromatography is generally not recommended for purifying unprotected this compound.
-
Problem: Attempts to purify this compound on a silica column result in the recovery of benzaldehyde instead of the product.[4]
-
Cause: The slightly acidic nature of standard silica gel can be sufficient to catalyze the decomposition of the unstable cyanohydrin.
-
Solutions:
-
Purify a Protected Derivative: The most effective strategy is to protect the hydroxyl group of this compound before attempting chromatography. Protecting groups like acetyl, methoxyisopropyl (MIP), or allyloxycarbonyl (Alloc) create more stable derivatives that can be purified using flash column chromatography.[2][9]
-
Use an Alternative Stationary Phase: If chromatography is necessary for the unprotected form, consider using a less acidic or deactivated stationary phase. However, success is not guaranteed.
-
Focus on Extractive Workup: For many applications, a thorough acidic liquid-liquid extraction followed by solvent removal under high vacuum at low temperature may provide material of sufficient purity without the need for chromatography.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound from a crude reaction mixture?
A1: The most common and generally reliable method is an acidic aqueous workup followed by liquid-liquid extraction.[5][6] This method directly addresses the compound's primary liability: its instability. The process involves adding an acidic solution to the reaction mixture, separating the organic and aqueous layers, and then removing the solvent from the organic layer under reduced pressure.[5] Industrial processes have utilized solvents like ethyl acetate for this purpose, achieving high yields.[2][10]
A general workflow is illustrated below.
Caption: General workflow for the purification of this compound.
Q2: How should I store purified this compound?
A2: this compound is moisture-sensitive and thermally unstable.[1] For short-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (store below +30°C, but refrigeration at 4°C is preferable).[1][3] For longer-term stability, consider converting it to a more stable derivative or using it promptly. Some sources suggest that storing it under acidic conditions can improve stability.[11]
Q3: My this compound is an oil. Can it be purified by recrystallization?
A3: No, this compound itself cannot be purified by recrystallization. It is a reddish-brown oily liquid at room temperature with a melting point of -10°C.[1][7][12] Recrystallization is a technique used for purifying solids.[13]
Q4: What are the typical byproducts of this compound synthesis that I need to remove?
A4: The most common impurities are unreacted benzaldehyde and residual cyanide salts (e.g., sodium or potassium cyanide).[2][4] The acidic wash during the extraction process is effective at removing basic cyanide salts into the aqueous layer. Unreacted benzaldehyde is more difficult to remove due to its similar solubility but can be minimized by driving the synthesis reaction to completion.
The logical troubleshooting process for purity issues is outlined below.
Caption: Troubleshooting logic for this compound purity issues.
Data & Protocols
Table 1: Summary of Yields from Different Synthesis & Purification Methods
| Synthesis Method | Purification Steps | Solvent(s) | Yield | Reference |
| Benzaldehyde + Sodium Cyanide (pH adjusted with HCl) | Phase separation, recovery of organic layer, solvent removal | Ethyl Acetate | 99.9% | [10] |
| Benzaldehyde + Hydrogen Cyanide (in presence of organic base) | Addition of acidic water, separation of oil/water layers, solvent removal | Xylene | 96.6% | [5] |
| Benzaldehyde + Sodium Cyanide (in presence of phase transfer catalyst) | Addition of acidic water, separation of oil/water layers, solvent removal, stabilizer added | Xylene, Methanol | 95.9% | [6] |
| Enzymatic Synthesis (Flow) of Alloc-protected (R)-mandelonitrile | Extraction, drying, solvent removal, flash column chromatography | Dichloromethane | 62% | [9] |
Experimental Protocols
Protocol 1: General Purification by Acidic Extraction
This protocol is adapted from procedures described in patent literature for the purification of this compound following its synthesis.[5][6][10]
-
Reaction Quench: Once the synthesis of this compound is complete, cool the reaction vessel in an ice bath.
-
Acidification: Slowly add a dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture with stirring. Monitor the pH of the aqueous phase, ensuring it reaches a value between 3 and 4 to stabilize the this compound.[3][10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.[2] Use approximately one-third of the total reaction volume for each extraction. Repeat the extraction three times to ensure complete recovery.
-
Combine and Dry: Combine the organic layers from all extractions. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature is kept low (e.g., ≤ 30°C) to prevent thermal decomposition. [1]
-
Storage: Immediately transfer the resulting oily product to a clean, dry, amber vial. Purge with an inert gas like argon, seal tightly, and store in a refrigerator.
Protocol 2: Purification of Protected this compound via Flash Chromatography
This protocol is for the purification of a stabilized, protected this compound derivative, as direct chromatography of this compound is often unsuccessful.[9]
-
Protection: After initial extractive workup (Protocol 1), protect the crude this compound's hydroxyl group (e.g., as an acetate or Alloc ester) using standard chemical procedures.
-
Concentration: After the protection reaction is complete, quench the reaction and perform another extractive workup to isolate the crude protected product. Concentrate the organic layer under reduced pressure.
-
Column Preparation: Prepare a flash chromatography column using silica gel. The choice of eluent will depend on the protecting group, but a non-polar system like heptane/ethyl acetate is a common starting point.[9] A typical starting ratio might be 96:4 heptane:ethyl acetate.
-
Chromatography: Dissolve the crude protected this compound in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified, protected this compound.[9]
References
- 1. This compound | 532-28-5 [chemicalbook.com]
- 2. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP2311800A1 - Process for production of this compound compound - Google Patents [patents.google.com]
- 6. US9126900B2 - Process for producing this compound compound - Google Patents [patents.google.com]
- 7. This compound [drugfuture.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid - Google Patents [patents.google.com]
- 12. This compound | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing decomposition of Mandelonitrile during storage and handling.
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and storage of mandelonitrile, a crucial intermediate in pharmaceutical synthesis. Due to its inherent instability, proper procedures must be followed to prevent decomposition and ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible color change (yellowing/browning) of this compound solution. | Decomposition into benzaldehyde and other byproducts. | 1. Immediately check the pH of the solution. Adjust to a pH between 2.0 and 3.5 using a suitable acidic stabilizer (e.g., 1% glacial acetic acid in acetonitrile). 2. Store the stabilized solution at low temperatures (-20°C for long-term, 2-8°C for short-term). 3. If decomposition is significant, repurification may be necessary. |
| Presence of an almond-like odor. | Release of benzaldehyde, a decomposition product. | This indicates ongoing decomposition. Follow the actions for color change. Ensure the container is properly sealed and stored under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare fresh solutions of this compound for each experiment, if possible. 2. If using a stock solution, verify its purity before use via HPLC or GC-MS. 3. Ensure all solvents and reagents are compatible and do not promote decomposition. |
| Precipitate formation in the solution. | Polymerization or reaction with incompatible materials. | 1. Review the list of incompatible materials. 2. Ensure storage containers are made of appropriate materials (e.g., amber glass). 3. Filter the solution if the precipitate is minimal and the purity of the supernatant is confirmed. Otherwise, discard the solution following proper waste disposal procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to decomposition under several conditions:
-
pH: It is unstable in neutral to basic aqueous solutions.[1][2] Decomposition is significantly slower in acidic conditions.
-
Temperature: Elevated temperatures accelerate the decomposition process, leading to the formation of benzaldehyde and highly toxic hydrogen cyanide gas.[3]
-
Moisture: The presence of water can facilitate hydrolysis and decomposition.[3][4]
-
Light and Air: Exposure to light and air can also contribute to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is suitable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use amber glass vials with tightly sealed caps to protect from light and moisture.
-
Stabilizer: For solutions, the addition of a small amount of a non-interfering acid (e.g., glacial acetic acid to a final concentration of 1%) can help maintain an acidic pH and improve stability.[5]
Q3: What solvents are compatible with this compound?
A3: Acetonitrile is a recommended solvent as this compound is relatively stable in it.[5] For reactions, other anhydrous aprotic solvents may be suitable, but their compatibility should be verified for each specific application. This compound is labile in methanol, 95% ethanol, and water.[5]
Q4: How can I detect and quantify this compound and its decomposition products?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.
-
HPLC: A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and acidified water mixture.[5][6] Detection is commonly performed using a UV detector.
-
GC-MS: This method is highly sensitive for detecting volatile decomposition products like benzaldehyde. Derivatization of this compound may be required to improve its volatility and thermal stability for GC analysis.[7]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention. Due to the potential release of hydrogen cyanide gas, a highly toxic substance, ensure that engineering controls are functioning correctly.
Quantitative Data on Stability
| Condition | Parameter | Observation | Reference |
| pH | pH 2.0 - 3.5 | Stable for at least 12 hours in a phosphoric acid solution. | [5] |
| pH > 4 | Increased formation of benzaldehyde observed. | [1] | |
| Neutral pH | Rapid decomposition occurs. | [1][2] | |
| Solvent | Acetonitrile | Relatively stable. | [5] |
| Acetonitrile with 1.0% glacial acetic acid | Stable for at least 12 hours. | [5] | |
| Methanol, 95% Ethanol, Water | Unstable. | [5] | |
| Temperature | 4°C | Spontaneous decomposition observed in water. | [1] |
| 170°C | Decomposition temperature. | [3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions via HPLC
Objective: To determine the stability of a this compound solution under specific storage conditions.
Methodology:
-
Preparation of Standard Solution: Accurately prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile with 1% glacial acetic acid) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into several amber glass vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each storage condition.
-
Sample Preparation: Allow the sample to equilibrate to room temperature. Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area of this compound and any appearing decomposition products (e.g., benzaldehyde) at each time point. Calculate the percentage of remaining this compound relative to the initial concentration (time 0).
Protocol 2: GC-MS Analysis of this compound and Benzaldehyde
Objective: To detect and quantify this compound and its primary decomposition product, benzaldehyde.
Methodology:
-
Sample Preparation and Derivatization:
-
To an aliquot of the sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl group of this compound to a more volatile silyl ether.
-
Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.[7]
-
-
GC-MS Analysis:
-
Column: DB-5MS UI column (60 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Injector Temperature: 250°C.[7]
-
Oven Program: Start at 60°C, hold for 3 minutes, then ramp up to 300°C at 10°C/min, and hold for 6 minutes.[7]
-
Carrier Gas: Helium.
-
MS Detection: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity. Monitor characteristic ions for derivatized this compound and benzaldehyde.
-
-
Quantification: Create a calibration curve using standards of both this compound and benzaldehyde that have undergone the same derivatization process.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Stability of this compound in Commonly Used Solvents and Its Determination in Jian’er Qingjie Mixture [chinjmap.com]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Enzymatic Resolution of Mandelonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of mandelonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the enzymatic resolution of this compound?
A1: The most frequently employed enzymes for the kinetic resolution of this compound are Hydroxynitrile Lyases (HNLs), also known as oxynitrilases, and nitrilases.[1][2][3] Lipases have also been utilized for the resolution of this compound through the acylation of one of the enantiomers.[4][5]
Q2: How can I monitor the progress and determine the enantiomeric excess (ee) of my reaction?
A2: The progress of the reaction, including substrate conversion and enantiomeric excess of the product, is typically monitored using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][4][6] Several commercially available chiral stationary phases are effective for separating this compound enantiomers and their derivatives.[4] For GC analysis, derivatization of this compound may be necessary to improve volatility and detection.[7]
Q3: What is a typical pH range for the enzymatic resolution of this compound?
A3: The optimal pH is highly dependent on the specific enzyme used. For many Hydroxynitrile Lyases (HNLs), a slightly acidic pH (around 3.5-5.5) is preferred to suppress the non-enzymatic, racemic background reaction.[1][8][9][10] In contrast, nitrilase-catalyzed hydrolysis of this compound often performs optimally at a slightly alkaline pH (around 8.0) to favor the spontaneous racemization of the unreacted this compound, enabling a dynamic kinetic resolution.[11][12]
Q4: How does temperature affect the enzymatic resolution of this compound?
A4: Temperature significantly influences both enzyme activity and stability. The optimal temperature for (R)-mandelonitrile synthesis using a recombinant Hydroxynitrile Lyase was found to be between 25-30 °C.[8] For the nitrilase-catalyzed conversion of (R,S)-mandelonitrile, a temperature of 40 °C was found to be optimal for maximizing conversion.[12] It is crucial to determine the optimal temperature for your specific enzyme system, as higher temperatures can accelerate the non-enzymatic reaction and lead to enzyme denaturation.[8]
Q5: What are the advantages of using an immobilized enzyme?
A5: Immobilizing the enzyme can offer several benefits, including enhanced operational stability, easier separation of the biocatalyst from the reaction mixture, and the potential for enzyme recycling over multiple batches.[1][11][13][14] Immobilized enzymes have shown good storage stability and can be used in continuous flow reactor setups.[13][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | Non-enzymatic racemic reaction is competing with the enzymatic reaction. | Optimize the pH to suppress the background reaction. For HNLs, this typically means a lower pH (e.g., pH 3.5-5.5).[1][8] Increase the enzyme loading to favor the enzymatic reaction over the chemical one.[1] |
| Enzyme inhibition. | The aldehyde starting material or the product can cause enzyme inhibition.[15][16] Consider adding sodium bisulfite to prevent deactivation by the aldehyde.[16] A fed-batch strategy for substrate addition can also mitigate substrate inhibition.[6] | |
| Incorrect temperature. | An elevated temperature can accelerate the non-enzymatic reaction, leading to a lower ee.[8] Determine the optimal temperature for your specific enzyme that balances high activity with high enantioselectivity. | |
| Low Conversion Rate | Sub-optimal reaction conditions (pH, temperature). | Systematically optimize the pH and temperature for your specific enzyme. Refer to the literature for starting points for similar enzymes.[8][11][12] |
| Poor enzyme activity or stability. | Ensure the enzyme is properly stored and handled. Consider using an immobilized enzyme to improve stability.[13][15] The presence of co-solvents can also affect enzyme activity; screen different organic solvents if applicable.[16] | |
| Substrate or product inhibition. | High substrate concentrations can be inhibitory.[12] Try lowering the initial substrate concentration or use a fed-batch approach. Product inhibition can be overcome by in-situ product removal. | |
| Enzyme Deactivation | Presence of inhibiting compounds (e.g., aldehydes). | The addition of sodium bisulfite has been shown to prevent enzyme deactivation by the aldehyde starting material.[16] |
| Improper storage or handling. | Follow the manufacturer's instructions for enzyme storage. Avoid repeated freeze-thaw cycles. | |
| Reaction conditions are too harsh (e.g., extreme pH or temperature). | Operate the reaction within the enzyme's optimal pH and temperature range to ensure stability.[8] | |
| Difficulty in Product Isolation | Emulsion formation in biphasic systems. | Optimize the solvent system and agitation speed. Consider using an immobilized enzyme which can be easily filtered off.[1][13] |
| Co-elution of product and substrate during chromatography. | Optimize the chiral HPLC or GC method, including the mobile phase composition, flow rate, and temperature program.[4][17] |
Quantitative Data Summary
Table 1: Optimal Conditions for Hydroxynitrile Lyase (HNL) Catalyzed Resolution
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |
| Prunus amygdalus (PaHNL) | 5.4 | Not Specified | Immobilization on Celite suppressed the background reaction, leading to high enantioselectivity. | [1] |
| Parafontaria laminata (PlamHNL) | 4.0 | 25-30 | Lower pH was crucial to suppress the non-enzymatic reaction and achieve high ee. | [8] |
| Ximenia americana | 5.5 | Not Specified | The enzyme was stable at 4°C and room temperature for at least one month. | [9][10] |
Table 2: Optimal Conditions for Nitrilase Catalyzed Resolution
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |
| Recombinant E. coli expressing Alcaligenes faecalis nitrilase | Not specified | Not specified | Immobilized cells showed superior operational stability over 28 cycles. | [13] |
| Immobilized Nitrile Hydratase | 8.0 | 40 | Immobilized enzyme was reusable for up to nine successive batch reactions. | [11] |
| Recombinant E. coli expressing P. putida nitrilase | 8.0 | 40 | A slightly alkaline pH favored racemization of the unreacted this compound, enabling a dynamic kinetic resolution. | [12] |
Experimental Protocols
Protocol 1: General Procedure for HNL-Catalyzed Kinetic Resolution of this compound
-
Reaction Setup:
-
Prepare a buffer solution at the optimal pH for the selected HNL (e.g., 100 mM sodium acetate buffer, pH 5.4).[18]
-
In a thermostatted reaction vessel, dissolve racemic this compound in an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE) saturated with the buffer.[1]
-
Add the Hydroxynitrile Lyase (free or immobilized) to the reaction mixture.
-
-
Reaction Conditions:
-
Monitoring the Reaction:
-
Work-up and Product Isolation:
-
Once the desired conversion and ee are reached, stop the reaction.
-
If using an immobilized enzyme, separate it by filtration.[1]
-
Extract the product from the reaction mixture using an appropriate solvent.
-
Purify the product using techniques such as column chromatography.
-
Protocol 2: General Procedure for Nitrilase-Catalyzed Dynamic Kinetic Resolution of this compound
-
Reaction Setup:
-
Reaction Conditions:
-
Monitoring the Reaction:
-
Periodically take samples and analyze them by chiral HPLC to determine the concentration of the desired mandelic acid enantiomer and the remaining this compound.[6]
-
-
Work-up and Product Isolation:
-
After the reaction is complete, separate the biocatalyst by centrifugation or filtration.
-
Acidify the supernatant to precipitate the mandelic acid.
-
Collect the product by filtration and purify by recrystallization.
-
Visualizations
Caption: Workflow for the enzymatic resolution of this compound.
Caption: Troubleshooting decision tree for this compound resolution.
References
- 1. Immobilization of Prunus amygdalus Hydroxynitrile Lyase on Celite | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vista do Chemoenzymatic Synthesis of Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step [rvq-sub.sbq.org.br]
- 6. crdd.osdd.net [crdd.osdd.net]
- 7. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereo-selective conversion of this compound to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrilase-catalyzed conversion of (R,S)-mandelonitrile by immobilized recombinant Escherichia coli cells harboring nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633 | MDPI [mdpi.com]
- 16. almacgroup.com [almacgroup.com]
- 17. Analysis of Cyanogenic Compounds Derived from this compound by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families | MDPI [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Enzyme Inhibition in Mandelonitrile Biotransformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Mandelonitrile biotransformations.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, focusing on hydroxynitrile lyases (HNLs) and nitrilases.
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Sub-optimal Reaction Conditions | Optimize pH and temperature. For many HNLs, a lower pH (e.g., 4.0-5.5) is ideal to favor the enzymatic reaction over the chemical one.[1][2] Temperature optima can vary, but a common starting point is 25-30°C.[2][3] |
| Enzyme Inactivation | Consider enzyme immobilization to improve stability. Methods like adsorption on Celite or creating cross-linked enzyme aggregates (CLEAs) can enhance enzyme robustness.[4] |
| Poor Substrate Solubility | Employ a biphasic system with a buffer-saturated organic solvent (e.g., methyl tert-butyl ether - MTBE) to improve substrate availability. |
| Product Inhibition | In kinetic resolutions where an aldehyde is a product, its accumulation can be inhibitory. This can be mitigated by adding hydrogen cyanide, which converts the aldehyde to the less inhibitory this compound.[5] |
| Enzyme Leaching (if immobilized) | Verify that the enzyme is not detaching from the support. Perform a leaching assay by removing the immobilized enzyme mid-reaction and monitoring for any further product formation.[4] |
Issue 2: Low Enantiomeric Excess (ee)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Competing Racemic Background Reaction | Lower the pH of the reaction. The chemical, non-enzymatic synthesis of this compound is base-catalyzed and results in a racemic mixture. Acidic conditions (e.g., pH < 5.5) suppress this side reaction.[1][6] |
| High Reaction Temperature | Elevated temperatures can accelerate the non-enzymatic reaction more than the enzymatic one, leading to a decrease in enantiomeric purity.[2][3] An optimal temperature that balances reaction rate and enantioselectivity should be determined.[2][3] |
| Racemization of the Product | This compound can racemize at neutral or alkaline pH. Maintaining a low pH throughout the reaction and workup is crucial.[1] |
| Improper Packing of Immobilized Enzyme | For enzymes immobilized on supports like Celite, loose packing can lead to a modest enantioselectivity as both the enzymatic and background reactions are accelerated. Dense packing is essential for high enantioselectivity.[4] |
Issue 3: Poor Enzyme Reusability (for immobilized enzymes)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Enzyme Denaturation Between Cycles | Ensure the immobilized enzyme is stored properly between uses and is not allowed to dry out. Storing in a buffer-saturated solvent at 4°C is recommended.[4] Rehydrating the immobilized enzyme with a small amount of buffer before each cycle can also improve stability.[5] |
| Mechanical Stress | The support material or the enzyme aggregate may be physically breaking down. Consider using a more robust immobilization method or support. |
| Fouling of the Biocatalyst | The surface of the immobilized enzyme may become blocked by substrates, products, or byproducts. Washing the biocatalyst with a suitable buffer or solvent between cycles can help. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis using a Hydroxynitrile Lyase (HNL)?
A1: The optimal pH is typically in the acidic range, often between 4.0 and 5.5.[1][2] This is because a lower pH suppresses the competing non-enzymatic, base-catalyzed reaction that produces a racemic mixture of this compound.[1][6] For example, with a partially purified HNL from Prunus dulcis, the highest activity was observed at pH 4.5.[1] Similarly, for the HNL from the millipede Parafontaria laminata (PlamHNL), the optimal pH for (R)-mandelonitrile synthesis was 4.0, which resulted in a high enantiomeric excess of 99-100%.[2][3]
Q2: How can I prevent the non-enzymatic formation of racemic this compound?
A2: To suppress the racemic background reaction, it is crucial to:
-
Maintain a low pH: As mentioned, acidic conditions inhibit the base-catalyzed chemical reaction.
-
Use an appropriate solvent system: A two-phase system with a buffer-saturated organic solvent can help control the pH of the aqueous phase where the reaction occurs.
-
Consider enzyme immobilization: Tightly packing an immobilized HNL can create a microenvironment that favors the enzymatic reaction over the background chemical reaction.[4]
Q3: What are the advantages of using Cross-Linked Enzyme Aggregates (CLEAs) for this compound biotransformation?
A3: CLEAs offer several advantages:
-
Carrier-free immobilization: This results in a high concentration of the enzyme in the final catalyst.
-
Use of crude enzyme extracts: Highly purified enzyme is not necessary for CLEA preparation, which can significantly reduce costs.[7]
-
Improved stability: Cross-linking can enhance the enzyme's stability, particularly in challenging conditions like acidic pH.[7]
-
Simple preparation: The process involves precipitating the enzyme and then cross-linking the resulting aggregates.[7][8]
Q4: My immobilized HNL loses activity after a few cycles. What could be the cause?
A4: Loss of activity in recycled immobilized HNLs can be due to several factors. A key reason is the enzyme drying out between cycles, which can lead to denaturation. It is essential to keep the immobilized enzyme in a buffer-saturated solvent during storage.[4] Additionally, rehydrating the biocatalyst with a buffer before the next reaction cycle has been shown to maintain higher activity and stability.[5] Leaching of the enzyme from the support is another possibility, which can be checked with a leaching assay.[4]
Q5: What is substrate or product inhibition in the context of this compound synthesis?
A5: Substrate or product inhibition occurs when the substrate or the product of the enzymatic reaction binds to the enzyme in a way that reduces its activity. For example, in some HNL-catalyzed reactions, the aldehyde product can be inhibitory. This can be overcome by adding hydrogen cyanide to the reaction mixture, which converts the aldehyde into the less inhibitory this compound.[5] Benzyl alcohol has also been identified as a competitive inhibitor in the cleavage of this compound.[9]
Data Presentation
Table 1: Effect of pH on (R)-Mandelonitrile Synthesis using Prunus dulcis HNL
| pH | Reaction Completion Time | Enantiomeric Excess (ee) after a short reaction time |
| 4.0 | A few minutes | High |
| 4.5 | A few minutes (highest activity) | High |
| 5.0 | Slower than pH 4.5 | Lower (loss of optical purity observed) |
| 5.5 | Slower than pH 5.0 | Lower (loss of optical purity observed) |
| 6.0 | Slower than pH 5.5 | Lower (loss of optical purity observed) |
| 6.5 | Slower than pH 6.0 | Lower (loss of optical purity observed) |
Data summarized from a study on partially purified HNL from Prunus dulcis.[1]
Table 2: Recycling of PaHNL Immobilized on Celite for (R)-Mandelonitrile Synthesis
| Cycle Number | Conversion after 5h (%) | ee after 5h (%) | Conversion after 24h (%) | ee after 24h (%) |
| 1 | 82 | 95 | >99 | 95 |
| 2 | 80 | 95 | >99 | 95 |
| 3 | 79 | 95 | >99 | 94 |
| 4 | 77 | 95 | >99 | 94 |
| 5 | 73 | 94 | >99 | 94 |
| 6 | 63 | 94 | >99 | 93 |
| 7 | 61 | 94 | 98 | 93 |
| 8 | 58 | 93 | 96 | 92 |
| 9 | 53 | 93 | 93 | 92 |
| 10 | 48 | 92 | 89 | 91 |
Data represents the average of two experiments. A slight decrease in activity and enantioselectivity is observed after 5 cycles.[4]
Experimental Protocols
Protocol 1: Immobilization of Hydroxynitrile Lyase on Celite R-633
Materials:
-
Hydroxynitrile Lyase (e.g., from Prunus amygdalus - PaHNL) solution
-
Celite R-633
-
Citrate/phosphate buffer (50 mM, pH 5.4)
-
Methyl tert-butyl ether (MTBE)
-
Teabags (or similar porous support)
Procedure:
-
Prepare Celite: Wash Celite R-633 with 50 mM citrate/phosphate buffer (pH 5.4) prior to use to ensure optimal conditions and suppress background reactions.
-
Enzyme Adsorption: Prepare a solution of the HNL in the citrate/phosphate buffer. Add the washed Celite to the enzyme solution and allow the enzyme to adsorb onto the support. The ratio of enzyme to support should be optimized for the specific application.
-
Washing: After immobilization, wash the Celite-enzyme conjugate extensively with buffer-saturated MTBE to remove any unbound enzyme.
-
Packing: Pack the immobilized enzyme tightly into a teabag or column. Dense packing is crucial for achieving high enantioselectivity.[4]
-
Storage: If not used immediately, store the immobilized enzyme in buffer-saturated MTBE at 4°C. Do not allow the preparation to dry out.[4]
Protocol 2: Preparation of Cross-Linked Enzyme Aggregates (CLEAs) of HNL
Materials:
-
HNL solution (can be a crude extract)
-
Precipitant (e.g., ammonium sulfate, acetone, isopropanol)
-
Cross-linking agent (e.g., glutaraldehyde, dextran polyaldehyde)
-
Buffer solution
Procedure:
-
Precipitation: To the aqueous HNL solution, add a precipitant such as ammonium sulfate or a water-miscible organic solvent (e.g., acetone) to form physical aggregates.[7][8] This step should be performed at a controlled temperature (e.g., 4°C) with gentle stirring.
-
Cross-linking: Once aggregates have formed, add the cross-linking agent (e.g., glutaraldehyde) to the suspension. The concentration of the cross-linker and the cross-linking time need to be optimized to ensure stable aggregates without significant loss of enzyme activity.[10] Allow the cross-linking reaction to proceed for a set time (e.g., 1.5-3 hours) at ambient temperature.[7][11]
-
Collection and Washing: Collect the CLEAs by centrifugation. Wash the CLEAs thoroughly with buffer to remove any residual precipitant and cross-linking agent.
-
Storage: Resuspend the CLEAs in a suitable buffer for storage at 4°C.
Visualizations
Caption: Workflow for HNL-CLEA preparation and use in this compound synthesis.
Caption: Troubleshooting logic for low enantiomeric excess in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chlorothis compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
Minimizing side reactions in the synthesis of Mandelonitrile.
Technical Support Center: Synthesis of Mandelonitrile
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing side reactions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during this compound synthesis?
A1: The primary cause of side reactions is the basicity of the cyanide source (e.g., NaCN, KCN). The reaction of benzaldehyde with sodium cyanide is often conducted under alkaline conditions, which can lead to a variety of side reactions, resulting in an impure product and low yield.[1] A significant competing reaction for aromatic aldehydes like benzaldehyde is the benzoin condensation.[2]
Q2: Why is pH control so critical in this synthesis?
A2: pH control is crucial for two main reasons. Firstly, maintaining a slightly acidic to neutral pH (ideally 6.5-7.5) helps to neutralize excess alkali, which suppresses base-catalyzed side reactions.[1] Secondly, this compound is unstable and can decompose back into benzaldehyde and hydrogen cyanide (HCN), especially at neutral or alkaline pH.[3] Acidic conditions help to stabilize the cyanohydrin product.[3]
Q3: What is the role of a bisulfite addition product in the synthesis?
A3: Preparing a crystalline bisulfite addition product of benzaldehyde (sodium hydroxy(phenyl)methanesulfonate) before reacting it with a cyanide salt is a common strategy to achieve nearly quantitative yields. This intermediate reacts cleanly with the cyanide source, minimizing the side reactions associated with free benzaldehyde under basic conditions.[4][5]
Q4: Can this compound be purified using silica column chromatography?
A4: Purification of this compound by silica column chromatography is very challenging due to its instability.[6] The compound can readily decompose on the silica gel.[6] Purification is typically achieved through methods like extraction, washing with acidic water, and removal of solvent under vacuum.[4][7]
Q5: What are the main safety precautions when handling reagents for this synthesis?
A5: The synthesis involves highly toxic cyanide compounds (e.g., NaCN, KCN) and the potential liberation of hydrogen cyanide (HCN) gas, which is extremely poisonous.[4][8] All procedures must be carried out in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory. It is also critical to have a plan for quenching and disposing of cyanide-containing waste.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reaction pH is too alkaline, leading to side reactions. | Adjust the pH of the cyanide solution to a range of 6.5-7.5 using an acid like HCl before adding benzaldehyde.[1] |
| Reaction temperature is too high. | Maintain the reaction temperature between 0°C and 30°C to minimize side reactions and decomposition.[7][9] For enzymatic synthesis, the optimal temperature may be lower, around 25-30°C.[10] | |
| Competing benzoin condensation reaction. | Use the benzaldehyde-bisulfite adduct method to avoid having free benzaldehyde in a basic cyanide solution.[4] | |
| Product is Impure (Contains Benzaldehyde) | Decomposition of this compound during reaction or workup. | Ensure the workup is performed promptly and under acidic conditions. Wash the crude product with acidic water to remove unreacted starting materials and stabilize the cyanohydrin.[4][7] |
| Incomplete reaction. | Increase the reaction time or use a slight excess of the cyanide source. Consider using a phase transfer catalyst if working in a biphasic system to improve reaction rate.[11] | |
| Product Decomposes During Storage | This compound is inherently unstable, especially at neutral or basic pH. | Store the purified product under acidic conditions and at low temperatures. For long-term storage, consider converting it to a more stable derivative if the protocol allows. |
| Difficulty in Product Isolation | Formation of an emulsion during workup. | Add a saturated brine solution to help break the emulsion during the extraction process. |
| Product instability during solvent removal. | Use a rotary evaporator at low temperature and reduced pressure to remove the solvent. Avoid excessive heating. |
Effect of pH on this compound Synthesis Yield
The following table summarizes the significant impact of pH control on the reaction yield, based on a patented method involving the reaction of benzaldehyde with an aqueous sodium cyanide solution in ethyl acetate.
| Condition | pH | Product Purity | Reaction Yield | Reference |
| With pH Adjustment | 6.88 | 98.2% | 99.8% | [1] |
| Without pH Adjustment (Alkaline) | Not specified | 68.2% | 61.3% | [1] |
Visualized Workflows and Mechanisms
This compound Synthesis: Key Reaction Pathway
The following diagram illustrates the nucleophilic addition of a cyanide ion to benzaldehyde to form this compound. The reaction is base-catalyzed.[12]
Caption: Reaction mechanism for the formation of this compound.
Troubleshooting Logic for Low this compound Yield
This workflow provides a step-by-step guide to diagnosing and resolving issues related to low product yield.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
Protocol 1: Synthesis via Benzaldehyde Bisulfite Adduct
This method is adapted from established procedures and is designed to produce a high yield of this compound by minimizing side reactions.[4]
Materials:
-
Benzaldehyde (freshly distilled)
-
Sodium bisulfite (saturated aqueous solution)
-
Sodium cyanide or Potassium cyanide (95%+)
-
Ethanol
-
Deionized water
-
Ice
-
Hydrochloric acid (concentrated)
-
Benzene or Ethyl Acetate (for extraction)
Procedure:
-
Preparation of the Bisulfite Adduct:
-
In a flask equipped with a mechanical stirrer, add 15 g of freshly distilled benzaldehyde.
-
While stirring vigorously, add 50 mL of a concentrated sodium bisulfite solution.
-
Continue stirring for 30 minutes. The crystalline bisulfite addition product will precipitate.
-
Filter the crystalline solid and wash it with a small amount of cold ethanol.
-
-
Formation of this compound:
-
Transfer the washed bisulfite adduct to a clean flask and add enough water to form a thin paste.
-
Prepare a solution of 12 g of potassium cyanide in approximately 40 mL of water (a 30% solution).
-
Cool the bisulfite paste in an ice bath.
-
Add the potassium cyanide solution all at once to the paste while stirring vigorously. The solid will dissolve, and an oily layer of this compound will precipitate.
-
-
Workup and Isolation:
-
Allow the mixture to stand for 1 hour, shaking intermittently.
-
Pour the reaction mixture into a separatory funnel containing 5 volumes of cold water.
-
Separate the lower oily layer of crude this compound.
-
Crucially, the crude this compound should be immediately mixed with hydrochloric acid for stabilization if it is to be used for subsequent hydrolysis to mandelic acid. [4]
-
For isolation of this compound, wash the separated oil several times with cold water.
-
Further purification is challenging due to the compound's instability. If required, extract the aqueous layer with a small amount of ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Experimental Process Flow Diagram
Caption: Process flow for the synthesis of this compound.
References
- 1. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2311800A1 - Process for production of this compound compound - Google Patents [patents.google.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20140031576A1 - Process for producing this compound compound - Google Patents [patents.google.com]
- 12. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
Characterization of Mandelonitrile decomposition products by HPLC.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the characterization of mandelonitrile and its decomposition products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: this compound primarily decomposes into benzaldehyde and hydrogen cyanide (HCN).[1] This reaction can be catalyzed by enzymes like this compound lyase or occur spontaneously, especially under neutral to alkaline pH conditions or upon heating.
Q2: My this compound sample is turning yellow. Can I still use it?
A2: A yellow or darkening color is a common sign of this compound decomposition.[2] The color is often due to the presence of benzaldehyde and subsequent reaction products. For sensitive experiments requiring high purity, it is strongly recommended to use a fresh or purified sample. For less critical applications, the material might be usable, but you should expect reduced purity and potential interference from degradation products.
Q3: What is the best way to prepare and store this compound solutions for HPLC analysis?
A3: this compound's stability is highly dependent on the solvent and pH.
-
Recommended Solvent: Acetonitrile is a good choice as this compound is relatively stable in it.[2]
-
Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water can lead to instability.[2]
-
Improving Stability: If aqueous solutions are necessary, they should be acidified to a pH between 2.0 and 3.5 to enhance stability.[2] A solution of acetonitrile containing 1.0% glacial acetic acid can also provide a stable medium for at least 12 hours.[2]
-
Storage: Prepare solutions immediately before use and store them in tightly sealed containers, protected from light and heat, to minimize degradation.
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: To confirm the identity of this compound and its primary decomposition product, benzaldehyde, you should run reference standards for each compound under the same HPLC conditions. The retention times of the peaks in your sample chromatogram should match those of the pure standards.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is toxic and can release highly toxic hydrogen cyanide gas upon decomposition.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for HCN release, especially when heating the compound or exposing it to basic conditions.
HPLC Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapidly diminishing this compound peak area over a series of injections. | This compound is degrading in the sample vial on the autosampler. | 1. Ensure the sample is dissolved in a stabilizing solvent like acetonitrile or an acidified aqueous solution (pH 2.0-3.5).[2]2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down decomposition.3. Prepare fresh samples for injection more frequently. |
| Appearance of a new, broader peak, often with tailing, at a different retention time. | This is likely the benzaldehyde decomposition product. Benzaldehyde can sometimes exhibit poor peak shape on certain columns. | 1. Confirm the peak's identity by injecting a benzaldehyde standard.2. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% phosphoric acid) to improve peak shape for both compounds.[2]3. Check for column contamination or degradation, which can also lead to peak tailing. |
| Baseline drift, especially in a gradient run. | This compound or its decomposition products may be strongly retained and elute very slowly, causing the baseline to rise. | 1. Implement a column wash step with a strong solvent (like 100% acetonitrile) at the end of each run to elute any strongly retained compounds.2. Use a guard column to protect the analytical column from irreversible contamination. |
| Inconsistent retention times for this compound and benzaldehyde. | The mobile phase composition may be inconsistent, or the column may not be properly equilibrated. Temperature fluctuations can also affect retention. | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.2. Increase the column equilibration time between runs.3. Use a column oven to maintain a stable temperature (e.g., 30°C).[2] |
| Split peaks for this compound. | This can be caused by a partially blocked column frit, a void in the column packing, or an issue with the injector. | 1. Try back-flushing the column to dislodge any particulates on the inlet frit.2. If the problem persists, the issue may be a void at the head of the column, and the column may need to be replaced.3. Ensure the injector is not partially plugged and is functioning correctly. |
Data Presentation
Table 1: this compound Stability in Various Solvents
| Solvent | Additive | Stability Level |
| Water | None | Low |
| Methanol | None | Low |
| 95% Ethanol | None | Low |
| Acetonitrile | None | Relatively Stable |
| Acetonitrile | 1.0% Glacial Acetic Acid | High (Stable for at least 12 hours) |
| Aqueous Solution | Phosphoric Acid (to pH 2.0-3.5) | High (Stable for at least 12 hours) |
Data synthesized from BenchChem Technical Support Center.[2]
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (23:77, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 207 nm |
| Injection Volume | 10 µL |
This is an example method; optimization may be required for your specific application.[2]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method to assess the stability of this compound by quantifying its degradation to benzaldehyde.[2]
1. Materials:
-
This compound
-
Benzaldehyde (as a reference standard)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
Agilent TC-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent
2. Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of deionized water (0.1% v/v).
-
Prepare the mobile phase by mixing acetonitrile and the 0.1% phosphoric acid solution in a 23:77 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or an inline degasser).
3. Standard Solution Preparation:
-
This compound Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Benzaldehyde Stock Solution: Similarly, prepare a stock solution of benzaldehyde in acetonitrile (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of your samples.
4. Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the desired solvent and conditions for your stability test (e.g., water, different pH buffers, etc.).
-
Incubate the samples under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points, withdraw an aliquot of the sample, and dilute it with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 207 nm.
-
Inject the calibration standards first to establish the calibration curve.
-
Inject the prepared samples.
6. Data Analysis:
-
Identify the this compound and benzaldehyde peaks in the sample chromatograms by comparing their retention times with the standards.
-
Quantify the concentration of each compound using the calibration curves.
-
Plot the concentration of this compound and the appearance of benzaldehyde over time to determine the degradation rate.
Mandatory Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Enhancing the enantioselectivity of hydroxynitrile lyase for Mandelonitrile synthesis.
Welcome to the technical support center for enhancing the enantioselectivity of hydroxynitrile lyase (HNL) in mandelonitrile synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low enantiomeric excess (ee) in HNL-catalyzed this compound synthesis?
A1: A primary cause of low enantiomeric excess is the competing non-enzymatic chemical reaction that produces a racemic mixture of this compound. This background reaction becomes more significant at higher pH levels (typically above 5.0).[1][2][3] To enhance enantioselectivity, it is crucial to suppress this non-enzymatic pathway by optimizing reaction conditions, particularly by maintaining a low pH.[2][3]
Q2: How does temperature affect the enantioselectivity of the synthesis?
A2: While higher temperatures can increase the initial reaction velocity, they also accelerate the non-enzymatic reaction, which leads to a decrease in the enantiomeric purity of the product.[1][2] An optimal temperature, often between 25–30 °C, is typically selected to balance high enzyme activity with excellent enantioselectivity (>99% ee).[1][2]
Q3: Can the choice of expression system for the HNL enzyme affect its properties?
A3: Yes, the expression system can significantly impact the enzyme's properties. For instance, HNL expressed in Pichia pastoris may be glycosylated, which can lead to higher thermostability and pH stability compared to the non-glycosylated enzyme expressed in Escherichia coli.[1][2]
Q4: What is a biphasic system and how can it improve the reaction?
A4: A biphasic system consists of an aqueous phase containing the enzyme and an immiscible organic solvent phase where the substrate (benzaldehyde) and product (this compound) are primarily located.[3] This setup can improve reaction efficiency by allowing for high substrate concentrations while minimizing potential substrate or product inhibition of the enzyme. It also helps to suppress the aqueous-phase non-enzymatic reaction.[3]
Q5: Is protein engineering an effective strategy for improving HNL enantioselectivity?
A5: Absolutely. Protein engineering, including computational structure-guided directed evolution and site-directed mutagenesis, is a powerful strategy to improve both the catalytic activity and stereoselectivity of HNLs.[1][2][4] By modifying amino acid residues in the active site, it is possible to create enzyme variants with significantly enhanced conversion rates and enantiomeric excess.[1][2]
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Suggested Solution |
| Competing Non-Enzymatic Reaction | The chemical addition of cyanide to benzaldehyde is significant at higher pH. Solution: Lower the reaction pH to the optimal range for the specific HNL, typically between pH 3.5 and 4.5, using a suitable buffer like citrate buffer.[1][2][3] |
| Sub-optimal Temperature | Elevated temperatures accelerate the non-enzymatic reaction, reducing ee%. Solution: Perform the reaction at the optimal temperature for enantioselectivity, usually 25-30°C.[2] Verify the temperature stability of your specific HNL. |
| Incorrect Enzyme Loading | Insufficient enzyme concentration can lead to a slower enzymatic reaction, allowing the background reaction to become more prominent. Solution: Increase the enzyme loading in the reaction. This can improve the ratio of the enzymatic to the non-enzymatic rate, thereby increasing the final ee%.[5] |
| Enzyme Denaturation/Inhibition | The enzyme may be inhibited by the substrate or product, or denatured by reaction conditions. Solution: Consider using a biphasic system to reduce high concentrations of inhibitory compounds in the aqueous phase.[3] Also, verify the stability of the enzyme under the chosen pH and solvent conditions. |
Problem 2: Low Conversion / Reaction Yield
| Possible Cause | Suggested Solution |
| Poor Enzyme Activity | The enzyme may have low intrinsic activity or may have been partially inactivated during purification or storage. Solution: Verify the specific activity of your enzyme batch. Ensure proper storage conditions (e.g., -20°C or -80°C). Consider expressing the enzyme in a system that enhances stability, such as Pichia pastoris.[1][2] |
| Mass Transfer Limitations | In biphasic or immobilized systems, the reaction rate can be limited by the diffusion of substrates and products. Solution: Increase the stirring rate or agitation to improve mixing between phases.[5] For immobilized enzymes, ensure the support material does not create significant diffusion barriers.[6] |
| Sub-optimal pH or Temperature | The enzyme's catalytic activity is highly dependent on pH and temperature. Solution: Determine the optimal pH and temperature for your specific HNL's activity, which may differ slightly from the optimum for enantioselectivity. A balance may be needed.[1][2] |
| Catalyst Deactivation | The enzyme may not be stable over the full course of the reaction. Solution: Consider enzyme immobilization, which can significantly improve operational stability and allow for catalyst recycling.[6][7] Techniques like creating cross-linked enzyme aggregates (CLEAs) can be effective.[7][8] |
Quantitative Data Summary
Table 1: Comparison of Wild-Type vs. Mutant HNL Performance
This table summarizes the improvement in conversion and enantioselectivity achieved through protein engineering of a hydroxynitrile lyase from Parafontaria laminata (PlamHNL) for 2-chlorothis compound synthesis.[1][2]
| Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee%) | E-value* | Reaction Conditions |
| PlamHNL Wild Type | 76 | 90.0 | 19 | pH 3.5, 25°C, 30 min |
| PlamHNL N85Y Mutant | 91 | 98.2 | 110 | pH 3.5, 25°C, 30 min |
*The Enantiomeric Ratio (E-value) is a measure of enzyme selectivity.
Table 2: Effect of pH and Temperature on PlamHNL Activity and Enantioselectivity
This table shows the optimal conditions for (R)-mandelonitrile synthesis using recombinant PlamHNL.
| Parameter | Optimal Range | Outcome | Note |
| pH | 4.0 | Max. initial activity (120–130 µmol/h), 99–100% ee | Activity decreases significantly above pH 5.0 due to the competing non-enzymatic reaction.[1] |
| Temperature | 25–30 °C | Max. initial activity (120–140 µmol/h), 99–100% ee | Temperatures from 35-50°C increase reaction velocity but lower the ee% to below 90%.[1][2] |
Visualizations and Workflows
Caption: Troubleshooting workflow for diagnosing low enantioselectivity.
Caption: General experimental workflow for HNL-catalyzed this compound synthesis.
Caption: Key factors influencing enantioselectivity and yield in HNL reactions.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-Mandelonitrile in a Biphasic System
This protocol is a general guideline adapted from common methodologies.[1][3] It should be optimized for the specific HNL being used.
1. Materials and Reagents:
-
Hydroxynitrile Lyase (HNL) solution
-
Citrate buffer (e.g., 0.1 M, adjusted to pH 4.0)
-
Benzaldehyde
-
Potassium cyanide (KCN) or liquid HCN
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Internal standard for GC/HPLC analysis (e.g., 1,3,5-triisopropylbenzene)
2. Enzyme Solution Preparation:
-
Prepare a buffered aqueous solution of the HNL enzyme. The required concentration and activity units will depend on the specific enzyme and reaction scale.
3. Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor) set to 25°C, create a biphasic system by adding the aqueous enzyme solution and the immiscible organic solvent (e.g., a 1:4 ratio of aqueous to organic phase).
-
Begin vigorous stirring to ensure adequate mixing between the two phases.
-
Add benzaldehyde to the organic phase to the desired final concentration (e.g., 50 mM). Allow the system to equilibrate for 5-10 minutes.
4. Reaction Initiation:
-
Initiate the reaction by adding the cyanide source. If using KCN, it should be dissolved in the aqueous buffer to a final concentration of ~100 mM. If using liquid HCN, it should be added carefully to the organic phase.
-
Start timing the reaction immediately.
5. Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals. Quench the reaction in the aliquot immediately (e.g., by diluting in a solvent and adding a drying agent).
-
Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer.
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and carefully remove the solvent under reduced pressure at low temperature to avoid product decomposition.
6. Analysis:
-
Determine the yield and enantiomeric excess (ee%) of the resulting (R)-mandelonitrile by chiral GC or HPLC analysis. Use an appropriate chiral column (e.g., CHIRALCEL series) and calibrated standards.[9]
Protocol 2: Site-Directed Mutagenesis for HNL Enhancement
This protocol outlines a general workflow for creating HNL variants with potentially improved enantioselectivity, based on computational analysis.[2]
1. Computational Analysis (In Silico):
-
Obtain the crystal structure of the wild-type HNL.
-
Use molecular docking software (e.g., MOE program) to simulate the binding of the substrate (e.g., this compound) in the active site.
-
Identify key amino acid residues that interact with the substrate or are exposed on the surface of the active site.
-
Perform in silico mutations of these residues and calculate the binding affinity scores to predict which mutations may improve binding and enantioselectivity.
2. Mutagenesis (Wet Lab):
-
Use a commercial site-directed mutagenesis kit (e.g., QuikChange) with the plasmid DNA containing the wild-type HNL gene as the template.
-
Design and synthesize primers containing the desired nucleotide changes to create the target mutation (e.g., for an N85Y mutant, the codon for Asparagine is changed to Tyrosine).
-
Perform PCR using these primers to generate the mutated plasmid.
-
Digest the parental (non-mutated) template DNA using a methylation-dependent endonuclease like DpnI.
-
Transform the resulting mutated plasmid into competent E. coli cells for propagation.
3. Expression and Purification:
-
Sequence the mutated plasmid to confirm the desired mutation and the absence of other unintended changes.
-
Express the mutant HNL protein using a suitable expression host (E. coli, P. pastoris).
-
Purify the mutant protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tag).
4. Characterization:
-
Determine the specific activity, conversion rate, and enantioselectivity of the mutant enzyme using the synthesis protocol described above (Protocol 1).
-
Compare the results to the wild-type enzyme to quantify the improvement. The PlamHNL-N85Y mutant, for example, showed a significant increase in both conversion and enantiomeric excess compared to the wild-type enzyme.[1][2]
References
- 1. Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chlorothis compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme engineering improves catalytic efficiency and enantioselectivity of hydroxynitrile lyase for promiscuous retro-nitroaldolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 8. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilization Strategies for Mandelonitrile in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on stabilizing mandelonitrile for its use in industrial applications. This compound is a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals; however, its inherent instability presents significant challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to decomposition, primarily through a reversible reaction back to benzaldehyde and hydrogen cyanide (HCN).[1][2][3] This decomposition is significantly accelerated by:
-
High pH (neutral to basic conditions): The decomposition is rapid under basic conditions.[1]
-
Elevated temperatures: Heat promotes the breakdown of this compound.[2][4]
-
Presence of moisture: this compound is sensitive to moisture, which can facilitate decomposition.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is ideal.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and exposure to moisture.
-
Container: Use a tightly sealed container to protect from air and moisture.[6]
-
Light: Protect from light, as it can also contribute to degradation.
Q3: What are the visible signs of this compound decomposition?
A3: Decomposition of this compound can be identified by a color change to yellow or brown and the characteristic almond-like odor of benzaldehyde.[7] The presence of benzaldehyde can be confirmed using analytical techniques like HPLC or GC-MS.
Q4: Which solvents are recommended for handling this compound?
A4: The choice of solvent significantly impacts the stability of this compound.
-
Recommended: Acetonitrile is a good choice as this compound is relatively stable in it.[8]
-
Use with Caution: this compound is unstable in protic solvents such as methanol, 95% ethanol, and water.[8] If an aqueous solution is necessary, it must be acidified.
Q5: How can I stabilize this compound in a solution?
A5: The most effective method for stabilizing this compound in solution is to maintain a slightly acidic pH, typically between 2.0 and 4.5.[8][9] This can be achieved by using acidic buffers (e.g., citrate or phosphate buffers) or by adding a small amount of an acidic stabilizer.
Troubleshooting Guides
Issue 1: this compound decomposition during synthesis or work-up.
-
Symptom: Low yield of this compound, presence of a strong benzaldehyde odor.
-
Possible Cause: The reaction or work-up conditions are not sufficiently acidic, leading to decomposition.
-
Solution:
-
pH Control: During the reaction and subsequent work-up, maintain the pH of the aqueous phase between 4 and 5.[6] Use slightly acidified water for washing steps.[6]
-
Temperature Control: Perform the reaction and work-up at low temperatures (e.g., 0-5°C) to minimize thermal decomposition.
-
Minimize Time: Complete the work-up procedure as quickly as possible to reduce the time this compound is in potentially destabilizing conditions.
-
Issue 2: Low purity of isolated this compound.
-
Symptom: Analytical tests (HPLC, GC-MS) show significant impurities, primarily benzaldehyde.
-
Possible Cause: Decomposition occurred during purification or storage.
-
Solution:
-
Purification Method:
-
Distillation: If distillation is used for purification, perform it under high vacuum to lower the boiling point and reduce thermal stress.[6] Consider adding a non-volatile acidic stabilizer, like a few drops of sulfuric acid, to the distillation flask.[6]
-
Chromatography: If using silica gel chromatography, be aware that silica can be slightly basic and cause decomposition. Pre-treat the silica gel with a dilute acid solution (e.g., 1% acetic acid in the eluent) to neutralize basic sites.[1]
-
-
Storage of Purified Product: Immediately after purification, add a stabilizer and store under the recommended conditions (cold, dark, inert atmosphere).
-
Issue 3: Inconsistent results in reactions using this compound.
-
Symptom: Variable reaction yields and product profiles.
-
Possible Cause: The purity and stability of the this compound starting material are not consistent.
-
Solution:
-
Purity Check: Always analyze the purity of your this compound stock before use, especially if it has been stored for an extended period.
-
Use Fresh Solutions: Prepare solutions of this compound immediately before use. Do not let solutions stand for extended periods, especially at room temperature or in protic solvents.[7]
-
Data on this compound Stability
Table 1: Qualitative Stability of this compound in Various Solvents
| Solvent | Stability | Conditions/Notes |
| Acetonitrile | Relatively Stable | Recommended for preparing standard solutions.[8] |
| Methanol | Labile (Unstable) | Prone to decomposition.[8] |
| 95% Ethanol | Labile (Unstable) | Prone to decomposition.[8] |
| Water | Labile (Unstable) | Rapid decomposition, especially at neutral or basic pH.[8] |
Table 2: Effect of pH on this compound Stability
| pH Range | Stability | Recommendations |
| 2.0 - 3.5 | Stable | Recommended for aqueous solutions; stable for at least 12 hours.[8] |
| 4.0 - 4.5 | Stable | Optimal for enzymatic synthesis to suppress non-enzymatic decomposition.[9] |
| 5.0 - 6.0 | Prone to Racemization | Loss of optical purity observed in this range.[9] |
| > 6.0 (Neutral to Basic) | Highly Unstable | Rapid decomposition into benzaldehyde and HCN.[1] |
Table 3: Recommended Stabilizers for this compound
| Stabilizer | Type | Application Notes |
| Phosphoric Acid | Inorganic Acid | Used to prepare stable aqueous solutions at pH 2.0-3.5.[8] |
| Glacial Acetic Acid | Organic Acid | 1.0% in acetonitrile provides a stable solution.[8] |
| Sulfuric Acid | Inorganic Acid | A few drops can be used as a non-volatile stabilizer during distillation.[6] |
| Citric Acid | Organic Acid | A milder alternative to strong inorganic acids.[6] |
| Boric Acid | Organic Acid | Another mild acidic stabilizer.[6] |
| Methylparaben | Additive | Can help stabilize sugar-based baits containing this compound.[8] |
| Sodium Azide | Additive | Can help stabilize sugar-based baits containing this compound.[8] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound and Benzaldehyde
This protocol is adapted from a method for analyzing this compound stability.[8]
1. Instrumentation and Conditions:
-
HPLC System: Agilent TC-C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (23:27 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 207 nm.[7]
2. Standard Preparation:
-
Prepare stock solutions of this compound and benzaldehyde in acetonitrile.
-
Create a series of calibration standards for both compounds by diluting the stock solutions.
3. Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the desired solvents or buffer systems.
-
Incubate the samples under the test conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the concentration of this compound and benzaldehyde by comparing the peak areas to the calibration curves.
Protocol 2: GC-MS Method for Purity Analysis of this compound
This protocol is based on a method for quantifying this compound in biological samples and requires derivatization.[10]
1. Derivatization:
-
To a sample of this compound, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Mix well and incubate at 60°C for 30 minutes, protected from light.
-
Cool the sample to room temperature.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5MS UI column (60 m × 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C for 3 minutes, then ramp at 10°C/min to 300°C and hold for 6 minutes.[10]
-
Carrier Gas: Helium.
3. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify this compound and potential impurities (like benzaldehyde) based on their retention times and mass spectra.
-
Assess purity by comparing the peak area of this compound to the total peak area of all components.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound in Commonly Used Solvents and Its Determination in Jian’er Qingjie Mixture [chinjmap.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chemical vs. Enzymatic Synthesis of Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mandelonitrile, a key precursor for a variety of pharmaceuticals and fine chemicals, can be achieved through both traditional chemical methods and modern enzymatic routes. This guide provides a detailed comparative analysis of these two approaches, focusing on performance, experimental protocols, and environmental impact. By presenting quantitative data and clear visualizations, this document aims to assist researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Racemic product | Highly enantioselective (typically >99% ee) |
| Yield | Generally high (often >90%) | Variable, but can be high (40% to >95%) |
| Reaction Conditions | Often requires harsh conditions (strong acids/bases) | Mild conditions (near neutral pH, lower temperatures) |
| Catalyst | Simple chemical catalysts (e.g., base, acid) | Specific enzymes (Hydroxynitrile Lyases - HNLs) |
| Environmental Impact | Use of highly toxic cyanide reagents, generation of hazardous waste | "Green" process with biodegradable catalysts, but requires enzyme production and purification |
| Substrate Scope | Broad | Can be limited by enzyme specificity |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for representative chemical and enzymatic synthesis protocols for this compound.
Table 1: Chemical Synthesis of this compound
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Sodium Bisulfite Adduct | NaCN, NaHSO₃ | Water/Benzene | Room Temperature | 15-30 min | ~95 (crude) | 0 (Racemic) | [1] |
| Acid-Catalyzed | KCN, HCl | Water | Ice bath (0-5) | 1 hour | Near quantitative | 0 (Racemic) | |
| Acetic Acid Mediated | NaCN, Acetic Acid | - | 5-15 | Not specified | 85-95 | 0 (Racemic) | [2] |
| Phase Transfer Catalysis | HCN, Triethylamine | Xylene | 15 | 4 hours | 99 | 0 (Racemic) | [3] |
Table 2: Enzymatic Synthesis of (R)-Mandelonitrile
| Enzyme Source | Reaction Type | Organic Solvent | pH | Temperature (°C) | Reaction Time | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Prunus amygdalus (PaHNL) | Biphasic | Methyl tert-butyl ether | 5.5 | 5 | Variable | High | High | [4] |
| Eriobotrya japonica (EjHNL) | Biphasic (transcyanation) | Diethyl ether | 4.0 | 10 | 3 hours | 40 | 99 | [5] |
| Parafontaria laminata (PlamHNL) | Aqueous | - | 4.0 | 25-30 | 30 min | 76 (wild type) | 90 (wild type) | [6] |
| Granulicella tundricula (GtHNL) | Biphasic | Methyl tert-butyl ether | 4.0 | 5 | 4 hours | Near complete | >99 | [7] |
| Prunus dulcis (PdHNL-CLEA) | Biphasic | Not specified | 4.0 | 5 | 96 hours | 93 | 99 | [8] |
Environmental Impact Assessment
To provide a more quantitative comparison of the environmental footprint of these methods, the E-factor (Environmental Factor) and Process Mass Intensity (PMI) have been estimated for a representative protocol from each category.
-
E-Factor = Total Mass of Waste / Mass of Product
-
Process Mass Intensity (PMI) = Total Mass of Inputs / Mass of Product
Lower E-Factor and PMI values indicate a more environmentally friendly process.
Table 3: Estimated Environmental Metrics
| Synthesis Method | E-Factor (estimated) | PMI (estimated) | Key Contributors to Waste |
| Chemical (Sodium Bisulfite) | 15 - 25 | 16 - 26 | Inorganic salts (sulfites, cyanides), organic solvents for extraction. |
| Enzymatic (Biphasic) | 5 - 15 | 6 - 16 | Organic solvent, buffer components, byproducts from enzyme production and purification. |
*Note: The E-factor and PMI for biocatalytic routes can be significantly influenced by the production and purification of the enzyme itself, which often involves large volumes of water and other materials. These estimations are based on the reaction and immediate workup steps.[9]
Experimental Protocols
Chemical Synthesis: Sodium Bisulfite Method
This protocol describes the synthesis of racemic this compound from benzaldehyde and sodium cyanide via a sodium bisulfite adduct.[1]
Materials:
-
Benzaldehyde (318 g, 3 moles)
-
Sodium cyanide (150 g, 3 moles)
-
Saturated sodium bisulfite solution (850 cc)
-
Cracked ice
-
Benzene (for extraction)
-
4 L wide-mouthed glass jar with mechanical stirrer
-
Separatory funnel
Procedure:
-
In the 4 L jar, prepare a solution of 150 g of sodium cyanide in 500 cc of water and add 318 g of benzaldehyde.
-
Begin stirring and slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.
-
During the first half of the bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.
-
A layer of this compound will form. Separate this oily layer from the aqueous layer using a separatory funnel.
-
Extract the aqueous layer once with approximately 150 cc of benzene.
-
Evaporate the benzene from the extract to recover residual this compound and combine it with the main product.
Enzymatic Synthesis: (R)-Mandelonitrile using Hydroxynitrile Lyase in a Biphasic System
This protocol is a general representation of the synthesis of (R)-mandelonitrile using a hydroxynitrile lyase (HNL) in an aqueous-organic biphasic system.[4][5]
Materials:
-
Benzaldehyde
-
Hydrogen cyanide (or a cyanide source like acetone cyanohydrin for transcyanation)
-
Hydroxynitrile Lyase (HNL) solution in a suitable buffer (e.g., citrate buffer, pH 4.0-5.5)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE, diethyl ether)
-
Stirred tank reactor
Procedure:
-
Prepare the aqueous phase by dissolving the HNL in the appropriate buffer to the desired concentration.
-
Prepare the organic phase by dissolving benzaldehyde in the chosen organic solvent.
-
Combine the aqueous and organic phases in the reactor. The volume ratio will depend on the specific optimization of the reaction.
-
Maintain the desired temperature (typically between 5-10°C to minimize the non-enzymatic reaction).
-
Start vigorous stirring to ensure good mixing between the two phases.
-
Add the cyanide source to the reaction mixture. If using gaseous HCN, it can be bubbled through the mixture.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing for product formation and enantiomeric excess using techniques like chiral HPLC.
-
Once the reaction has reached the desired conversion, stop the stirring and separate the organic phase containing the (R)-mandelonitrile.
-
The aqueous phase containing the enzyme may be recycled for subsequent batches.
Visualizing the Pathways
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of racemic this compound.
Enzymatic Synthesis Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 3. EP2311800A1 - Process for production of this compound compound - Google Patents [patents.google.com]
- 4. Development of a process model to describe the synthesis of (R)-mandelonitrile by Prunus amygdalus hydroxynitrile lyase in an aqueous-organic biphasic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Mandelonitrile Quantification
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of mandelonitrile. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical techniques for this compound. The guide also briefly discusses Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
This compound, a cyanohydrin, is a key intermediate in the biosynthesis of cyanogenic glycosides in many plant species and is also of interest in chemical synthesis.[1][2] Its inherent instability, readily dissociating into benzaldehyde and hydrogen cyanide, presents a significant challenge for analytical quantification.[3] This guide will delve into validated methodologies, presenting experimental data to support the comparison.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of this compound and its derivatives. The choice of stationary phase and mobile phase is critical for achieving adequate separation and quantification.
1. Reversed-Phase HPLC for this compound Derivatives
A common approach for analyzing this compound-containing compounds, such as amygdalin, prunasin, and sambunigrin, is reversed-phase HPLC with a C18 column.[4][5][6]
Experimental Protocol:
-
Sample Preparation: A validated method for plant material involves ultrasound-assisted extraction (UAE). Optimal conditions include using acidified water (0.1% perchloric acid) as the solvent, a sonication amplitude of 80%, an extraction time of 55 seconds, and a 70% duty cycle for a 0.1 g sample in 10 mL of solvent.[4][5]
-
Chromatographic Conditions:
Method Validation Data:
A summary of the validation parameters for the analysis of this compound derivatives (amygdalin, prunasin, and sambunigrin) using the above HPLC-DAD method is presented below.[4][5]
| Parameter | Amygdalin | Prunasin | Sambunigrin |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/g) | 0.7 | 1.8 | 2.9 |
| Limit of Quantification (LOQ) (µg/g) | 2.2 | 5.9 | 9.6 |
| Accuracy (Recovery %) | 90 - 104% | 90 - 104% | 90 - 104% |
| Precision (RSD %) | <2.3% | <2.3% | <2.3% |
2. Chiral HPLC for this compound Enantiomers
For the separation of this compound enantiomers, chiral stationary phases (CSPs) are necessary. Several chiral columns have been successfully employed.[7][8]
Experimental Protocol:
-
Chromatographic Conditions:
-
Columns: Chiralcel OB-H, Chiralcel OJ-H, Sumichiral OA-4400, Chiralpak IA, and Chiralcel OD-H have been reported for this purpose.[7][8]
-
Mobile Phase: Typically, mixtures of n-hexane and isopropanol are used.[7][8] Other mobile phases include n-hexane, ethanol, and 1,2-dichloroethane, or n-hexane, isopropanol, and trifluoroacetic acid.[7]
-
Method Performance:
These chiral HPLC methods have demonstrated the capability to establish enantiomeric excess values of this compound up to 99%.[7]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the detection of low levels of this compound, especially in complex matrices like plant tissues considered non-cyanogenic, GC-MS offers a sensitive and selective alternative.[1][9] The volatility of derivatized this compound makes it well-suited for GC analysis.[1]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
GC-MS Analysis: The derivatized sample is then analyzed by GC-MS. This method has a reported limit of detection (LOD) of 3 ppm.[1][9]
Method Comparison
| Feature | Reversed-Phase HPLC | Chiral HPLC | GC-MS |
| Analyte(s) | This compound derivatives (amygdalin, prunasin, sambunigrin) | This compound enantiomers | This compound |
| Stationary Phase | C18 | Chiral Stationary Phases (e.g., Chiralcel) | Capillary column (specific phase depends on method) |
| Mobile/Carrier Phase | Methanol/Water or Acetonitrile/Water | n-Hexane/Isopropanol | Inert gas (e.g., Helium) |
| Detection | DAD | UV | Mass Spectrometry |
| Key Advantage | Robust and validated for derivatives in plant material | Enantioselective separation | High sensitivity and selectivity for low concentrations |
| Key Disadvantage | Does not separate enantiomers of this compound | Requires specialized, more expensive columns | Requires derivatization step |
Visualizing the Workflow
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for this compound quantification.
Caption: General workflow for HPLC method validation.
Comparison of Analytical Methods for this compound
This diagram provides a high-level comparison of the analytical techniques discussed.
References
- 1. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Cyanogenic Compounds Derived from this compound by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis for Mandelonitrile Structure Confirmation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the confirmation of the mandelonitrile structure. By examining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for this compound and structurally similar compounds—benzaldehyde and phenylacetonitrile—this document offers a practical framework for unambiguous structure elucidation. Detailed experimental protocols and data presented in comparative tables are included to support researchers in their analytical workflows.
Spectroscopic Data Comparison
The structural confirmation of an organic molecule like this compound relies on the precise interpretation of its spectroscopic signatures. This section compares the characteristic ¹H NMR, ¹³C NMR, and IR data of this compound with two related compounds, benzaldehyde and phenylacetonitrile, to highlight the key distinguishing features.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Comparative ¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Functional Group Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Methine (-CH(OH)CN) | ~5.5 | Singlet |
| Aromatic (C₆H₅-) | ~7.4-7.6 | Multiplet | |
| Hydroxyl (-OH) | Variable | Broad Singlet | |
| Benzaldehyde | Aldehyde (-CHO) | ~9.9-10.0 | Singlet |
| Aromatic (C₆H₅-) | ~7.5-7.9 | Multiplet | |
| Phenylacetonitrile | Methylene (-CH₂CN) | ~3.7 | Singlet |
| Aromatic (C₆H₅-) | ~7.2-7.4 | Multiplet |
Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. The hydroxyl proton's chemical shift in this compound can vary depending on concentration and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Comparative ¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | Methine (-C H(OH)CN) | ~63 |
| Nitrile (-C N) | ~119 | |
| Aromatic (ipso-C) | ~135 | |
| Aromatic (ortho, meta, para-C) | ~126-129 | |
| Benzaldehyde | Carbonyl (-C HO) | ~192 |
| Aromatic (ipso-C) | ~136 | |
| Aromatic (ortho, meta, para-C) | ~129-134 | |
| Phenylacetonitrile | Methylene (-C H₂CN) | ~23 |
| Nitrile (-C N) | ~118 | |
| Aromatic (ipso-C) | ~131 | |
| Aromatic (ortho, meta, para-C) | ~127-129 |
Infrared (IR) Spectroscopy Data
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| This compound | O-H stretch (alcohol) | 3200-3600 | Broad |
| C≡N stretch (nitrile) | ~2245 | Medium | |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C=C stretch (aromatic) | 1450-1600 | Medium | |
| Benzaldehyde | C=O stretch (aldehyde) | 1680-1715 | Strong |
| C-H stretch (aldehyde) | 2720-2820 (two bands) | Medium | |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C=C stretch (aromatic) | 1450-1600 | Medium | |
| Phenylacetonitrile | C≡N stretch (nitrile) | ~2250 | Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C-H stretch (alkane) | 2850-3000 | Medium | |
| C=C stretch (aromatic) | 1450-1600 | Medium |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following protocols provide a detailed methodology for acquiring high-quality NMR and IR spectra for the analysis of this compound and similar organic compounds.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to ensure field-frequency stability.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons in different chemical environments.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
-
Data Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C coupling.
-
The number of scans required is significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing:
-
Perform a Fourier transform on the FID.
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Turn on the FT-IR spectrometer and allow the source and detector to stabilize.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum can be displayed in either transmittance or absorbance mode.
-
Identify and label the key absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Spectroscopic Analysis Workflow and this compound's Structure
The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis for structure confirmation and the key structural features of this compound with their expected spectroscopic signals.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Key Spectroscopic Signals for this compound.
A Comparative Guide to the Efficacy of Hydroxynitrile Lyases for (R)-Mandelonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Mandelonitrile is a crucial chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. The enzymatic synthesis using hydroxynitrile lyases (HNLs) offers a green and highly stereoselective alternative to traditional chemical methods. This guide provides a comparative overview of the efficacy of different HNLs for (R)-mandelonitrile synthesis, supported by experimental data from peer-reviewed literature.
Comparative Performance of Hydroxynitrile Lyases
The selection of an appropriate hydroxynitrile lyase is critical for optimizing the synthesis of (R)-mandelonitrile. Key performance indicators include specific activity, enantiomeric excess (ee%), conversion rate, and kinetic parameters under optimal reaction conditions. The following table summarizes the performance of several prominent HNLs.
| Enzyme (Source) | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Enantiomeric Excess (ee%) | Conversion (%) | Km (mM) | Vmax (µmol/min/mg) |
| PycHNL (Pyrus communis) | 5.5 | 30 | - | 96.33 | 86.83 | 11.75 | 227.27 |
| PlamHNL (Parafontaria laminata) | 4.0 | 25-30 | 1320 | >99 | - | - | - |
| PlamHNL-N85Y (mutant) | 3.5 | 25 | - | 98.2 | 91 | - | - |
| ChuaHNL (Chamberlinius hualienensis) | - | - | 7420 | >99 | - | - | - |
| NttHNL (Nedyopus tambanus tambanus) | - | - | 4700 | >99 | - | - | - |
| GtHNL-3V (Granulicella tundricola) | 4.0 | 5 | 2.2 (cleavage) | >99 | ~100 | - | - |
| PaHNL (Prunus amygdalus) | 4.5 | - | - | 74-97 | 86-98 | - | - |
Note: A direct comparison of specific activities can be challenging due to variations in assay conditions and definitions of a unit of activity across different studies. The data presented is extracted from various sources and the experimental conditions may differ.
Experimental Protocols
A generalized experimental protocol for the synthesis of (R)-mandelonitrile using a hydroxynitrile lyase is provided below. It is essential to optimize the specific conditions for each enzyme to achieve maximum efficacy.
General Enzyme Assay for (R)-Mandelonitrile Synthesis
This protocol is a general guideline and should be adapted based on the specific characteristics of the HNL being used.
Materials:
-
Hydroxynitrile lyase (purified enzyme or whole-cell biocatalyst)
-
Benzaldehyde
-
Potassium cyanide (KCN) or a cyanide source like acetone cyanohydrin
-
Citrate buffer (e.g., 0.3 M, pH adjusted to the optimum for the specific HNL)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Internal standard for chromatography (e.g., 1,3,5-triisopropylbenzene)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing the appropriate buffer and benzaldehyde (e.g., 50 mM).
-
Enzyme Addition: Add the specified amount of hydroxynitrile lyase (as a solution or immobilized on a support) to the reaction mixture.
-
Initiation: Start the reaction by adding the cyanide source (e.g., 100 mM KCN).
-
Incubation: Incubate the reaction at the optimal temperature with constant stirring for a predetermined time (e.g., 5 minutes to several hours).
-
Quenching: Stop the reaction by adding a quenching solution to lower the pH and halt enzymatic activity.
-
Extraction: Extract the product, (R)-mandelonitrile, from the aqueous phase using an organic solvent.
-
Analysis: Analyze the organic phase by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess and conversion.
Immobilization of Hydroxynitrile Lyase (Example: GtHNL-3V on Celite R-633)
Immobilization can enhance enzyme stability and facilitate its reuse.
Materials:
-
Purified GtHNL-3V solution
-
Celite R-633
-
Potassium phosphate buffer (100 mM, pH 7)
Procedure:
-
Prepare a solution of the GtHNL-3V in the potassium phosphate buffer.
-
Add Celite R-633 to the enzyme solution.
-
Allow the enzyme to adsorb onto the Celite support under gentle agitation for a specified time.
-
Filter and wash the immobilized enzyme to remove any unbound protein.
-
The immobilized enzyme is now ready for use in the synthesis reaction, often packed in a column for continuous flow or used in a batch reactor.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in comparing the efficacy of different hydroxynitrile lyases.
Caption: A generalized workflow for the enzymatic synthesis and analysis of (R)-mandelonitrile.
Caption: The catalytic pathway for the synthesis of (R)-mandelonitrile by a hydroxynitrile lyase.
Comparative Guide to the Kinetic Stability of Mandelonitrile at Various pH Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic stability of mandelonitrile at different pH levels. Understanding the decomposition kinetics of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is crucial for optimizing reaction conditions, ensuring product purity, and developing stable formulations. This document summarizes available experimental data, presents detailed experimental protocols for kinetic studies, and offers visual representations of the underlying chemical processes and workflows.
Quantitative Stability Data: this compound and Comparative Cyanohydrins
Table 1: Stability of this compound at Various pH Levels
| pH | Temperature (°C) | Half-life (t½) | Observations |
| ≤ 5.0 | 4 | > 24 hours | This compound is significantly more stable in acidic aqueous buffers.[1] |
| 4.5 | Not Specified | Stable | Formed this compound shows stability at this pH.[2] |
| > 5.0 | Not Specified | Progressively lower | Decomposition into benzaldehyde and cyanide becomes more pronounced.[1] |
Table 2: Comparative Kinetic Data for Acetone Cyanohydrin Decomposition
As a comparative example, the decomposition of acetone cyanohydrin also demonstrates a clear pH dependency, with the rate of decomposition increasing as the pH becomes more neutral.
| pH | Temperature (°C) | Half-life (t½) | First-Order Rate Constant (k) (s⁻¹) |
| 4.9 | Not Specified | ~57 minutes | ~2.03 x 10⁻⁴ |
| 6.3 | Not Specified | ~28 minutes | ~4.12 x 10⁻⁴ |
| 6.8 | Not Specified | ~8 minutes | ~1.44 x 10⁻³ |
Table 3: Qualitative Stability Comparison of Aromatic Cyanohydrins
| Cyanohydrin | Relative Stability | Observations |
| This compound | - | Serves as the baseline for this comparison. |
| Phenylglycinenitrile | More Stable | Demonstrates higher stability than this compound at all tested pH values.[1] |
Experimental Protocols for Kinetic Studies
To determine the kinetic stability of this compound at various pH levels, a systematic experimental approach is required. The following protocols outline the methodology for conducting such a study.
Materials and Reagents
-
This compound (racemic or enantiomerically pure)
-
Buffer solutions of varying pH (e.g., citrate-phosphate for pH 3-7, phosphate for pH 6-8, borate for pH 8-10)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Standard reference materials: Benzaldehyde and this compound
-
Thermostatted reaction vessel or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column
-
pH meter
Preparation of Buffered Solutions
-
Prepare a series of buffer solutions with precise pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Ensure the buffer concentration is sufficient to maintain a constant pH throughout the experiment, typically in the range of 50-100 mM.
-
Verify the pH of each buffer solution using a calibrated pH meter.
Kinetic Run Procedure
-
Equilibrate a known volume of the desired pH buffer solution in a thermostatted reaction vessel to the target temperature (e.g., 25 °C or 37 °C).
-
Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer to achieve a known initial concentration (e.g., 1 mM).
-
Immediately start a timer and withdraw the first sample (t=0).
-
Withdraw small aliquots of the reaction mixture at regular time intervals. The frequency of sampling should be adjusted based on the expected rate of decomposition at the given pH.
-
Immediately quench the reaction in each aliquot to prevent further decomposition before analysis. This can be achieved by diluting the sample in the HPLC mobile phase, which should be acidic to stabilize the this compound.
-
Analyze the samples by HPLC to determine the concentration of remaining this compound and the formed benzaldehyde.
HPLC Analysis
-
Mobile Phase: A typical mobile phase for the separation of this compound and benzaldehyde is a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure the stability of this compound during analysis.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength where both this compound and benzaldehyde have significant absorbance (e.g., 254 nm).
-
Quantification: Create a calibration curve for both this compound and benzaldehyde using standard solutions of known concentrations to accurately determine their concentrations in the experimental samples.
Data Analysis
-
Plot the concentration of this compound as a function of time for each pH value.
-
Determine the reaction order by fitting the concentration-time data to integrated rate laws (zero-order, first-order, second-order). The decomposition of cyanohydrins often follows first-order kinetics.
-
For a first-order reaction, the natural logarithm of the this compound concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (-k).
-
Calculate the half-life (t½) for the decomposition at each pH using the formula: t½ = 0.693 / k.
-
Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) against the pH.
Visualizing the Decomposition Pathway and Experimental Workflow
This compound Decomposition Pathway
The decomposition of this compound is a reversible reaction that yields benzaldehyde and hydrogen cyanide. The equilibrium and rate of this reaction are significantly influenced by pH.
Caption: Decomposition pathway of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the key steps involved in the experimental determination of this compound decomposition kinetics.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Guide to the Bioactivity of Mandelonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of mandelonitrile and its derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, toxicology, and drug development in understanding the structure-activity relationships of this class of compounds.
Data Presentation: Comparative Bioactivity
The bioactivity of this compound and its derivatives varies significantly based on their chemical structure. The following tables summarize quantitative data from studies on their antimicrobial effects.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Derivative of | Test Organism | Zone of Inhibition (mm) | Reference |
| 2b | 4-chlorobenzaldehyde | Pseudomonas aeruginosa | 30.1 | [1][2] |
| 2d | 4-methylbenzaldehyde | Pseudomonas aeruginosa | 17.2 | [1][2] |
| 2e | 4-methoxybenzaldehyde | Pseudomonas aeruginosa | 21.5 | [1][2] |
| 2f | 3,4-dimethoxybenzaldehyde | Pseudomonas aeruginosa | 20.3 | [1][2] |
| Piperacillin (Control) | - | Pseudomonas aeruginosa | 25.8 - 13.4 | [1][2] |
| Ciprofloxacin (Control) | - | Staphylococcus aureus | - | [2] |
| 2a | Benzaldehyde | Staphylococcus aureus | - | [2] |
| 2c | 2-chlorobenzaldehyde | Staphylococcus aureus | - | [2] |
| 2g | 2-methoxybenzaldehyde | Staphylococcus aureus | - | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Pseudomonas aeruginosa
| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2b | 125 | 250 | [1] |
| 2d | 250 | 500 | [1] |
| 2e | 250 | 500 | [1] |
| 2f | 250 | 500 | [1] |
Key Bioactivities and Mechanisms
This compound and its derivatives exhibit a range of biological activities, primarily centered around their antimicrobial and cytotoxic properties.
Antimicrobial Activity
Certain derivatives of this compound have demonstrated significant antibacterial and antifungal properties.[1][2] For instance, derivatives synthesized from various aldehydes have shown excellent zones of inhibition against Pseudomonas aeruginosa, with some even outperforming the control drug, piperacillin.[1] The lipophilicity of these derivatives is believed to play a crucial role in their ability to penetrate microbial cell membranes, contributing to their antimicrobial efficacy.
Cytotoxicity and the Role of Cyanogenesis
This compound is a cyanohydrin that can decompose to release hydrogen cyanide (HCN) and benzaldehyde, a process known as cyanogenesis.[3][4] This release of highly toxic HCN is a key mechanism behind the cytotoxicity of this compound and its glycosidic forms, such as amygdalin. In nature, this serves as a defense mechanism for plants and certain insects against herbivores and pathogens.[5] The enzymatic breakdown of these compounds is catalyzed by hydroxynitrile lyases (HNLs).[6]
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of the presented data.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method
This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.[7][8][9][10][11]
1. Preparation of Bacterial Inoculum:
-
Select isolated colonies from an overnight culture of the test bacterium.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[7]
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. This is typically done by rotating the plate 60 degrees after each streak.[7][9]
-
Allow the plate to dry for a few minutes.[7]
3. Application of Antimicrobial Discs:
-
Using sterile forceps, place paper discs impregnated with a known concentration of the test compound (this compound or its derivative) onto the surface of the inoculated agar plate.[8]
-
Gently press each disc to ensure complete contact with the agar.[9]
-
Place a control disc containing a standard antibiotic (e.g., piperacillin, ciprofloxacin) on the same plate for comparison.
4. Incubation:
5. Interpretation of Results:
-
After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters (mm).[10]
-
A larger zone of inhibition indicates greater sensitivity of the bacterium to the antimicrobial agent.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Treatment with Test Compounds:
-
Prepare various concentrations of this compound or its derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a control group of cells treated with vehicle (e.g., DMSO) only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[12] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15][16]
4. Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well.[12][13]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.[16]
5. Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used for background subtraction.[12][16]
-
The intensity of the purple color is directly proportional to the number of viable cells.
6. Calculation of IC50:
-
The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that inhibits cell viability by 50%. This value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the bioactivity of this compound and its derivatives.
References
- 1. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 5. Isolation and Quantification of this compound from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. microbenotes.com [microbenotes.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. asm.org [asm.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Navigating the Nuances of Biocatalysis: A Comparative Guide to Enzyme Cross-Reactivity with Mandelonitrile Analogues
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for designing efficient and selective biocatalytic processes. This guide provides a comprehensive comparison of the cross-reactivity of various enzymes with mandelonitrile and its analogues, supported by quantitative data and detailed experimental protocols.
This report delves into the catalytic behavior of key enzyme families, primarily Hydroxynitrile Lyases (HNLs) and nitrilases, which are instrumental in the synthesis and transformation of chiral cyanohydrins. By examining their substrate promiscuity and the structural determinants of their activity, we aim to provide a valuable resource for enzyme selection and engineering in synthetic chemistry and pharmaceutical development.
Comparative Analysis of Enzyme Kinetics
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat). The ratio k_cat/Kₘ represents the catalytic efficiency of the enzyme for a particular substrate. The following tables summarize the kinetic data for various enzymes with this compound and its analogues, compiled from multiple studies.
Hydroxynitrile Lyase (HNL) Activity on this compound Analogues
Hydroxynitrile lyases catalyze the reversible cleavage of cyanohydrins to a carbonyl compound and hydrogen cyanide. Their substrate scope can be influenced by their source organism and through protein engineering.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | k_cat (s⁻¹) | k_cat/Kₘ (s⁻¹mM⁻¹) | Reference |
| Manihot esculenta (Wild-Type) | Acetone cyanohydrin | - | 53 | - | - | [1] |
| Manihot esculenta (Wild-Type) | This compound | - | - | - | - | [1] |
| Manihot esculenta (W128A Mutant) | Acetone cyanohydrin | - | 40 | - | - | [1] |
| Manihot esculenta (W128A Mutant) | This compound | - | 9-fold increase vs WT | - | - | [1] |
| Manihot esculenta (W128A Mutant) | 4-hydroxythis compound | - | ~450-fold increase vs WT | - | - | [1] |
| Ximenia americana | (S)-(-)-mandelonitrile | 0.280 | - | - | - | [2] |
| Ximenia americana | 4-hydroxy-(R,S)-mandelonitrile | - | 77% of activity with this compound | - | - | [2] |
| Ximenia americana | Acetone cyanohydrin | No activity | - | - | - | [2] |
| Parafontaria laminata (PlamHNL) | 3-methoxybenzaldehyde | - | 33,300 µmol min⁻¹ mg⁻¹ | 13,800 | 8680 | [3] |
| Parafontaria laminata (N85Y Mutant) | 2-chlorothis compound | - | Higher conversion than WT | - | - | [3] |
Nitrilase Activity on this compound and Aromatic Nitriles
Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. Their ability to process this compound and its analogues is of significant interest for the production of chiral mandelic acids.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |
| Burkholderia cenocepacia J2315 (BCJ2315) | This compound | 0.14 | 45.4 | 15.4 | 1.1 x 10⁵ | [4] |
| Pseudomonas fluorescens EBC191 (Wild-Type) | (R,S)-mandelonitrile | - | 33 U/mg | - | - | |
| Pseudomonas fluorescens EBC191 (Wild-Type) | (R,S)-2-phenylpropionitrile | - | 4.1 U/mg | - | - | [5] |
| Gordonia terrae | Benzonitrile | 1.4 | 95 U/mg | 63 x 10⁻³ | - |
Experimental Protocols
Accurate assessment of enzyme cross-reactivity relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Spectrophotometric Assay for Hydroxynitrile Lyase Activity
This method is adapted from standard protocols for measuring HNL activity through the cleavage of a cyanohydrin substrate.[6][7]
Principle: The enzymatic cleavage of this compound produces benzaldehyde, which can be monitored by the increase in absorbance at a specific wavelength. One unit of HNL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of benzaldehyde and HCN from this compound per minute under the specified conditions.[6]
Reagents:
-
Assay Buffer: 100 mM Sodium Acetate Buffer, pH 5.4.
-
Substrate Stock Solution: 168 mM DL-Mandelonitrile in 95% (v/v) ethanol. Prepare fresh.
-
Enzyme Diluent: 0.1% (w/v) Bovine Serum Albumin (BSA) in deionized water.
-
Enzyme Solution: A solution of the HNL to be tested, diluted in the enzyme diluent to a suitable concentration (e.g., 1-2 units/ml).
Procedure:
-
Set up a thermostatted spectrophotometer at 25°C and the wavelength for monitoring benzaldehyde formation (e.g., 275 nm or 280 nm).[6][7]
-
In a quartz cuvette, pipette 2.85 mL of Assay Buffer and 0.05 mL of Substrate Stock Solution. Mix by inversion and allow the solution to equilibrate to 25°C.
-
Monitor the absorbance until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution.
-
Immediately mix by inversion and record the increase in absorbance for approximately 5 minutes.
-
For the blank, add 0.10 mL of Enzyme Diluent instead of the Enzyme Solution.
-
Calculate the rate of reaction (ΔA/minute) from the linear portion of the curve for both the test and blank samples.
-
The net rate is the rate of the test sample minus the rate of the blank.
-
Calculate the enzyme activity using the molar extinction coefficient of benzaldehyde at the chosen wavelength.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Chiral Analysis of this compound Hydrolysis
This protocol is essential for determining the enantioselectivity of nitrilases in the hydrolysis of racemic this compound.[4]
Principle: Chiral HPLC separates the enantiomers of mandelic acid produced from the enzymatic hydrolysis of this compound, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess (ee).
Reagents and Equipment:
-
Reaction Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.0.
-
Substrate: (R,S)-mandelonitrile.
-
Enzyme: The nitrilase to be tested.
-
Quenching Solution: e.g., an acidic solution to stop the enzymatic reaction.
-
HPLC System: Equipped with a chiral column (e.g., a cyclodextrin-based column) and a UV detector.
-
Mobile Phase: A suitable mixture of solvents for chiral separation (e.g., a mixture of hexane and isopropanol).
Procedure:
-
Set up the enzymatic reaction by incubating the nitrilase with (R,S)-mandelonitrile in the reaction buffer at a controlled temperature.
-
At specific time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Centrifuge the samples to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into the HPLC system.
-
Separate the enantiomers of mandelic acid using the chiral column and the appropriate mobile phase.
-
Detect the eluting enantiomers using the UV detector at a suitable wavelength (e.g., 220 nm).
-
Quantify the peak areas of the (R)- and (S)-mandelic acid enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100, depending on the enzyme's stereopreference.
Visualizing Enzymatic Processes
Diagrams are powerful tools for illustrating complex biological processes. The following visualizations, created using the Graphviz DOT language, depict key concepts related to enzyme cross-reactivity studies.
Experimental Workflow for Assessing Enzyme Cross-Reactivity
Caption: Workflow for evaluating enzyme cross-reactivity with this compound analogues.
Logical Relationship of Factors Influencing Substrate Specificity
Caption: Key factors determining the substrate specificity of an enzyme.
Simplified Reaction Pathway for this compound Transformation
References
- 1. Designing Efficient Enzymes: Eight Predicted Mutations Convert a Hydroxynitrile Lyase into an Efficient Esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Profiling-Creative Enzymes [creative-enzymes.com]
- 6. Enzyme engineering improves catalytic efficiency and enantioselectivity of hydroxynitrile lyase for promiscuous retro-nitroaldolase activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Interfacial versus homogeneous enzymatic cleavage of this compound by hydroxynitrile lyase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Mandelonitrile synthesis protocols for scalability.
A Comprehensive Guide to Scalable Mandelonitrile Synthesis Protocols
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of this compound is a critical step for the production of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of common synthesis protocols, focusing on their scalability, performance, and safety considerations. Experimental data is presented to support the comparison, along with detailed methodologies for key protocols.
Comparison of this compound Synthesis Protocols
The selection of a synthesis protocol for this compound on an industrial scale depends on a variety of factors, including desired product chirality, yield, purity, reaction time, cost, and safety. Below is a summary of key quantitative data for three major synthesis routes: the traditional sodium cyanide/bisulfite method, phase transfer catalysis, and enzymatic synthesis using hydroxynitrile lyases (HNLs).
| Parameter | Sodium Cyanide / Bisulfite | Phase Transfer Catalysis (PTC) | Enzymatic (Hydroxynitrile Lyase) |
| Typical Yield | 91% - 99.9%[1][2] | Varies, can be low for sterically hindered substrates[3] | 98 mol% (for S-mandelonitrile)[1] |
| Product Chirality | Racemic (50:50 mixture of R and S enantiomers)[1] | Racemic | Enantiopure (e.g., >99% ee for (R)- or (S)-mandelonitrile)[1] |
| Reaction Time | 2 - 3 hours for cyanidation[2] | 0.5 - 20 hours[3] | Varies (e.g., 30 minutes for 91% conversion in a lab-scale reaction)[4] |
| Key Reagents | Benzaldehyde, Sodium Cyanide, Sodium Bisulfite (optional), Acid (e.g., HCl)[2][5] | Benzaldehyde, Cyanide Source (e.g., KCN), Phase Transfer Catalyst (e.g., TBAB)[3] | Benzaldehyde, Cyanide Source (e.g., HCN or KCN), Hydroxynitrile Lyase[1][6] |
| Solvent System | Aqueous or biphasic (e.g., water/ethyl acetate)[2] | Biphasic (e.g., water/organic solvent)[3] | Aqueous buffer, sometimes with an organic co-solvent[6] |
| Operating Temperature | 5 - 10°C[2] | Typically ambient to slightly elevated temperatures | 10 - 40°C (enzyme dependent)[1][4] |
| Key Scalability | Well-established, high throughput. | Good for specific substrates, but catalyst cost and separation can be a factor. | High selectivity and milder conditions. Enzyme stability and cost are key considerations. |
| Safety Concerns | High toxicity of sodium cyanide and potential for HCN gas evolution.[2][7][8] | Use of toxic cyanides and organic solvents.[7][8] | Use of toxic cyanides, though often at lower concentrations.[6] |
Experimental Protocols
Detailed methodologies for the following key experiments are provided below.
Synthesis of Racemic this compound using Sodium Cyanide and Ethyl Acetate
This protocol is adapted from a high-yield industrial preparation method.[2]
Materials:
-
Benzaldehyde
-
Ethyl acetate
-
30% Sodium cyanide aqueous solution
-
Hydrochloric acid
Procedure:
-
Dissolve 426.5g of benzaldehyde in 500ml of ethyl acetate and mix thoroughly.
-
Control the temperature of the mixture between 5°C and 10°C.
-
Slowly add 640g of a 30% aqueous sodium cyanide solution while stirring.
-
Adjust the pH of the reaction mixture to 6.92 by adding hydrochloric acid.
-
Continue stirring for 2 to 3 hours, maintaining the temperature between 5°C and 10°C.
-
After the reaction is complete, allow the mixture to stand and separate into layers.
-
Collect the upper organic layer containing the product.
-
Recover the ethyl acetate by distillation to obtain this compound. A yield of up to 99.8% has been reported with this method.[2]
Synthesis of (S)-Mandelonitrile using an Immobilized Hydroxynitrile Lyase
This protocol describes an industrial-scale enzymatic synthesis.[1]
Materials:
-
Benzaldehyde
-
Immobilized (S)-selective hydroxynitrile lyase (e.g., from Manihot esculenta)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN)
-
Organic solvent (optional, for a two-phase system)
Procedure:
-
In a 20-liter bioreactor, suspend the immobilized hydroxynitrile lyase in the aqueous buffer.
-
Add 23.3 kg of benzaldehyde to the reactor.
-
Maintain the reaction temperature at an optimal level for the enzyme (e.g., 10°C) to suppress the non-enzymatic racemic reaction.[1]
-
Slowly feed the cyanide source into the reactor while monitoring the pH and temperature.
-
Allow the reaction to proceed until the desired conversion is achieved.
-
Upon completion, separate the product from the aqueous phase and the immobilized enzyme.
-
The immobilized enzyme can be recovered and reused for subsequent batches.
-
This method has been reported to produce 29 kg of (S)-mandelonitrile with a 98 mol% yield and 98.9% enantiomeric excess.[1]
Visualizations
This compound Synthesis Workflow Comparison
Caption: Comparative workflow of major this compound synthesis routes.
General Signaling Pathway for Biocatalytic this compound Synthesis
Caption: Biocatalytic synthesis of this compound from benzaldehyde and cyanide.
Safety Considerations for Scalable Synthesis
The large-scale synthesis of this compound requires strict adherence to safety protocols due to the high toxicity of cyanide compounds.
-
Cyanide Handling: All operations involving sodium cyanide, potassium cyanide, or hydrogen cyanide must be conducted in a well-ventilated fume hood or a closed system.[7][8] Personnel must be equipped with appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection.[7][8]
-
HCN Evolution: Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.[2] Reactions should be performed under carefully controlled pH to minimize this risk. Emergency preparedness for cyanide exposure, including the availability of antidotes, is crucial.
-
Solvent Handling: The use of flammable organic solvents like ethyl acetate or toluene requires appropriate storage and handling to prevent fires and explosions.[8]
-
Waste Disposal: Cyanide-containing waste must be treated and disposed of according to strict environmental regulations.
Conclusion
The choice of a scalable synthesis protocol for this compound depends heavily on the specific requirements of the final product. For applications where racemic this compound is acceptable, traditional chemical methods offer high yields and are well-established at an industrial scale.[1][2] However, for the synthesis of enantiopure this compound, which is often required for pharmaceutical applications, enzymatic synthesis using hydroxynitrile lyases is the superior method, providing high enantioselectivity under mild reaction conditions.[1][6] While phase transfer catalysis offers an alternative, its scalability may be limited by catalyst cost and efficiency with certain substrates.[3] Regardless of the chosen method, stringent safety protocols for handling highly toxic cyanide compounds are paramount for any large-scale production.
References
- 1. Buy this compound | 532-28-5 | >98% [smolecule.com]
- 2. CN112341361A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. US20140031576A1 - Process for producing this compound compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
A Comparative Guide to In-situ Reaction Monitoring of Mandelonitrile Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in-situ reaction monitoring techniques for the formation of Mandelonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate process analytical technology (PAT) is critical for optimizing reaction conditions, ensuring safety, and improving product yield and purity. Here, we compare the performance of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Online High-Performance Liquid Chromatography (HPLC) with supporting data and detailed experimental protocols.
Introduction to this compound Formation
This compound is synthesized through the reaction of benzaldehyde with a cyanide source, typically hydrogen cyanide (HCN) or a cyanide salt such as sodium or potassium cyanide. The reaction is a nucleophilic addition to the carbonyl group of the aldehyde.
Reaction Scheme:
Effective in-situ monitoring of this reaction allows for real-time tracking of the consumption of benzaldehyde and the formation of this compound, providing valuable kinetic and mechanistic insights.
Comparison of In-situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on several factors, including the chemical nature of the reactants and products, the reaction conditions, and the specific information required (e.g., qualitative vs. quantitative data, structural information). The following sections provide a detailed comparison of four commonly used techniques.
Data Presentation
| Technique | Principle | Detectable Species & Key Signals | Typical Sampling Time | Pros | Cons |
| FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation by molecules. | Benzaldehyde (C=O stretch ~1703 cm⁻¹), this compound (C≡N stretch ~2245 cm⁻¹, O-H stretch ~3400 cm⁻¹) | Seconds to minutes | - Fast data acquisition, suitable for rapid reactions.- Provides good functional group information.- Relatively low cost and robust probes available. | - Water and other polar solvents can have strong IR absorbance, potentially obscuring key signals.- Overlapping peaks can complicate analysis in complex mixtures. |
| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Benzaldehyde (C=O stretch ~1703 cm⁻¹, aromatic ring modes), this compound (C≡N stretch ~2245 cm⁻¹, aromatic ring modes) | Seconds to minutes | - Insensitive to water, making it ideal for aqueous reactions.- Provides sharp, well-resolved peaks for non-polar functional groups.- Fiber optic probes allow for remote and non-invasive measurements. | - Can be affected by fluorescence from the sample or impurities.- Generally less sensitive than FTIR for many functional groups. |
| NMR Spectroscopy | Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Benzaldehyde (aldehyde proton ~10 ppm), this compound (methine proton ~5.5 ppm) | Minutes | - Provides detailed structural information, enabling the identification of intermediates and byproducts.- Highly quantitative, as signal intensity is directly proportional to the number of nuclei.- Non-invasive. | - Lower sensitivity compared to vibrational spectroscopy.- Requires deuterated solvents for optimal performance, which can be costly.- The instrument is expensive and requires a controlled environment. |
| Online HPLC | Chromatographic separation of components in a mixture followed by detection (e.g., UV-Vis). | Benzaldehyde, this compound (separated based on retention time) | Minutes | - Excellent for separating and quantifying components in complex mixtures.- High sensitivity and selectivity.- Can be coupled with mass spectrometry (LC-MS) for definitive identification. | - Not a true in-situ technique; requires automated sampling and dilution, introducing a time delay.- Potential for probe fouling or clogging.- Calibration with standards is required for accurate quantification.[1] |
Experimental Protocols
General Reaction Setup
The following is a general procedure for the synthesis of this compound that can be adapted for monitoring with the different techniques described below.
Materials:
-
Benzaldehyde
-
Sodium Cyanide (NaCN)
-
Acetic Acid
-
Solvent (e.g., Methanol, Water, or a biphasic system)
-
Internal Standard (for quantitative analysis, e.g., a non-reactive solvent peak)
Procedure:
-
A reaction vessel is charged with benzaldehyde and the chosen solvent.
-
The in-situ probe (FTIR, Raman, or NMR) or the online HPLC sampling line is inserted into the reaction mixture.
-
A solution of sodium cyanide in the same solvent is prepared.
-
The reaction is initiated by the controlled addition of the sodium cyanide solution to the benzaldehyde solution, along with acetic acid to generate HCN in situ.
-
Data acquisition is started simultaneously with the addition of the cyanide solution and continues until the reaction reaches completion.
In-situ FTIR Monitoring
Instrumentation:
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe (e.g., ReactIR).[2]
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans per Spectrum: 32
-
Time Interval: 1 minute
Data Analysis:
-
Identify the characteristic absorption bands for benzaldehyde (C=O stretch, ~1703 cm⁻¹) and this compound (C≡N stretch, ~2245 cm⁻¹).
-
Monitor the decrease in the peak height or area of the benzaldehyde C=O band and the corresponding increase in the this compound C≡N band over time.
-
Generate concentration profiles and calculate reaction kinetics based on the changes in peak intensities. For fast reactions, in-situ FTIR can provide more comprehensive kinetic data than traditional HPLC methods.[3]
In-situ Raman Monitoring
Instrumentation:
-
Raman spectrometer with a fiber-optic immersion probe.
Data Acquisition:
-
Laser Wavelength: 785 nm
-
Spectral Range: 200-3200 cm⁻¹
-
Integration Time: 10 seconds
-
Time Interval: 1 minute
Data Analysis:
-
Identify the characteristic Raman shifts for the C=O stretch of benzaldehyde (~1703 cm⁻¹) and the C≡N stretch of this compound (~2245 cm⁻¹).
-
Track the intensity changes of these peaks throughout the reaction.
-
The insensitivity of Raman spectroscopy to water makes it particularly suitable for reactions conducted in aqueous media.
In-situ NMR Monitoring
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz) with a flow-through cell or a sealed NMR tube for direct monitoring.
Data Acquisition:
-
Nucleus: ¹H
-
Pulse Sequence: Standard single-pulse experiment
-
Time Interval: 2-5 minutes
Data Analysis:
-
Monitor the disappearance of the aldehyde proton signal of benzaldehyde (~10 ppm) and the appearance of the methine proton signal of this compound (~5.5 ppm).
-
Integrate the respective signals to determine the relative concentrations of the reactant and product over time. Real-time NMR experiments provide valuable kinetic data and can help identify key intermediates.[4]
Online HPLC Monitoring
Instrumentation:
-
HPLC system with a UV detector, coupled to the reactor via an automated sampling and dilution system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Time Interval: 5-10 minutes (including sampling, dilution, and run time)
Data Analysis:
-
An automated system withdraws a sample from the reactor, quenches the reaction if necessary, dilutes it, and injects it into the HPLC.
-
The peak areas for benzaldehyde and this compound are integrated from the chromatogram.
-
Concentration profiles are constructed after calibration with known standards. Online HPLC can be correlated with NMR data to establish accurate response factors for quantification.[5]
Visualizations
This compound Formation Pathway
Caption: Reaction pathway for the formation of this compound from Benzaldehyde.
Experimental Workflow for In-situ Monitoring
Caption: General workflow for in-situ monitoring of the this compound synthesis.
Logical Comparison of Techniques
Caption: Decision tree for selecting an in-situ monitoring technique.
Conclusion
The selection of an optimal in-situ monitoring technique for this compound formation is a trade-off between the need for detailed information, the constraints of the reaction system, and practical considerations such as cost and ease of use.
-
FTIR spectroscopy is a robust and fast method, well-suited for non-aqueous systems and for tracking changes in key functional groups.
-
Raman spectroscopy excels in aqueous environments where FTIR struggles and provides sharp, well-resolved spectra for the nitrile group.
-
NMR spectroscopy offers unparalleled structural detail, making it the best choice for mechanistic studies and the identification of unknown intermediates, though it has lower sensitivity and higher cost.
-
Online HPLC is highly effective for complex mixtures, providing excellent separation and quantification, but it is not a true real-time, in-situ method.
For routine process monitoring and optimization of this compound synthesis, in-situ FTIR or Raman spectroscopy often provide the best balance of speed, information content, and cost-effectiveness. For detailed mechanistic investigations, in-situ NMR is the most powerful tool. Online HPLC is most valuable when dealing with complex reaction mixtures containing multiple byproducts that are difficult to resolve spectroscopically.
References
A Comparative Analysis of the Toxicokinetics of Mandelonitrile and Sodium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicokinetics of mandelonitrile and sodium cyanide, supported by experimental data. The information is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these two cyanide-releasing agents.
Executive Summary
This compound, a cyanohydrin, and sodium cyanide, a simple salt, both exert their primary toxic effect through the release of the cyanide ion (CN⁻). However, their toxicokinetic profiles differ significantly, influencing the onset, duration, and severity of toxicity. Sodium cyanide, being readily soluble and dissociated, leads to rapid absorption and a swift onset of toxic effects. This compound, on the other hand, must first be metabolized to release cyanide, a process that can influence its absorption rate and overall bioavailability. This guide presents a detailed comparison of their toxicokinetic parameters, metabolic pathways, and the experimental methodologies used to derive this data.
Data Presentation: Toxicokinetic Parameters
The following tables summarize key toxicokinetic parameters for cyanide derived from this compound and sodium cyanide based on available experimental data. It is important to note that direct comparative studies in a single species are limited, and data from different studies and species are presented here to provide a comprehensive overview.
Table 1: Comparative Toxicokinetics of Cyanide from this compound and Sodium Cyanide in Horses
| Parameter | This compound (Oral, 3 mg/kg) | Sodium Cyanide (Intravenous Infusion, 1 mg/min for 1h) |
| Maximum Concentration (Cmax) | 1857 ng/mL[1] | 1160 ng/mL[1] |
| Time to Maximum Concentration (Tmax) | 3 minutes[1] | End of 1-hour infusion[1] |
| Oral Bioavailability of Cyanide | 57%[1] | Not Applicable (Intravenous) |
| Distribution Half-life (t½α) | Not Reported | 0.74 hours[1] |
| Elimination Half-life (t½β) | 13 hours (apparent)[1] | 16.16 hours[1] |
| Mean Residence Time (MRT) | Not Reported | 12.4 hours[1] |
| Volume of Distribution (Vd) | Not Reported | 2.21 L/kg[1] |
| Systemic Clearance | Not Reported | 0.182 L/h/kg[1] |
Table 2: Toxicokinetic and Toxicity Data for Sodium Cyanide and this compound Glucoside in Rats
| Parameter | Sodium Cyanide (Oral) | This compound Glucoside (Oral) |
| Oral LD50 | 8 mg/kg[2] | 560 mg/kg[3] |
| Peak Blood Cyanide Concentration (Cmax) | Dose-dependent | Not directly measured for this compound, but blood cyanide levels indicated cyanide intoxication[3] |
| Time to Peak Concentration (Tmax) | Rapid, within minutes | Dependent on hydrolysis in the intestines[3] |
| Elimination Half-life | Not explicitly stated in the provided rat studies, but rapid elimination is implied. | Not Reported |
| Tissue Distribution of Cyanide | Highest concentrations in the liver, followed by lungs and blood. | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicokinetic studies. Below are protocols for key experiments cited in this guide.
In-Life Phase: Administration of Compounds in Rats
-
Oral Administration (this compound or Sodium Cyanide):
-
Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, are used. Animals are fasted overnight with free access to water before dosing.
-
Compound Preparation: this compound is dissolved in a suitable vehicle such as corn oil. Sodium cyanide is dissolved in deionized water. The concentration is adjusted to deliver the desired dose in a volume of 1-2 mL/kg body weight.
-
Dosing: The solution is administered directly into the stomach using a ball-tipped gavage needle to prevent injury to the esophagus.[4][5]
-
-
Intravenous Administration (Sodium Cyanide):
-
Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, are used.
-
Catheterization: A catheter is surgically implanted into the jugular or femoral vein of the anesthetized rat and exteriorized. Animals are allowed to recover for at least 24 hours before the study.
-
Compound Preparation: Sodium cyanide is dissolved in sterile saline at the desired concentration.
-
Infusion: The sodium cyanide solution is administered via the catheter using a calibrated infusion pump at a controlled rate.[6][7]
-
Sample Collection and Analysis: Blood Cyanide Concentration
-
Blood Sampling:
-
For intravenous studies, blood samples (approximately 0.2 mL) are collected from a separate indwelling catheter (e.g., carotid artery) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., heparin) and stored on ice.
-
For oral studies, blood can be collected via tail vein or saphenous vein bleeding at similar time points.
-
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method involves the conversion of cyanide in the blood to hydrogen cyanide (HCN), which is then analyzed by headspace GC-MS.
-
Sample Preparation: A known volume of whole blood is placed in a headspace vial. An internal standard (e.g., stable isotope-labeled cyanide) is added. The sample is acidified (e.g., with sulfuric or phosphoric acid) to convert cyanide salts to volatile HCN.
-
GC-MS Analysis: The vial is heated to allow HCN to partition into the headspace. A sample of the headspace gas is injected into the GC-MS. The HCN is separated on a chromatographic column and detected by the mass spectrometer. Quantification is based on the ratio of the signal from HCN to that of the internal standard.
-
Mandatory Visualization
Metabolic Pathway of Cyanide
The primary route of cyanide detoxification in the body is its conversion to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese.
Caption: Metabolic pathway of cyanide detoxification.
Mechanism of Cyanide Toxicity: Inhibition of Cellular Respiration
Cyanide exerts its toxic effect by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to a halt in aerobic respiration.
References
- 1. The toxicokinetics of cyanide and this compound in the horse and their relevance to the mare reproductive loss syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome c Oxidase Inhibition by ATP Decreases Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of D, L-mandelonitrile-beta-D-glucoside, "prulaurasin" in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Cyanide intoxication in the rat: physiological and neuropathological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Mandelonitrile: A Guide for Laboratory Professionals
The safe handling and disposal of mandelonitrile are critical for ensuring laboratory safety and environmental protection. As a toxic chemical, this compound requires strict adherence to established protocols to mitigate risks. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate personal protective equipment (PPE). This compound is toxic if swallowed, inhaled, or absorbed through the skin and can cause severe eye irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[3]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
Step-by-Step Disposal of Unused this compound
Disposal of this compound must be conducted in compliance with all federal, state, and local regulations. It is classified as a hazardous waste and must be disposed of at an approved waste disposal plant.[1][2][4][5]
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
-
Containerization:
-
Ensure the this compound waste is stored in a suitable, closed, and properly labeled container.[3] The container should be kept tightly sealed in a cool, dry, and well-ventilated area.[3][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases. This compound is also sensitive to moisture and light.[4]
-
-
Waste Collection:
-
Arrange for collection by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or with regular laboratory trash.[3]
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS).
-
Procedure for Spills and Contaminated Materials
Accidental spills must be handled immediately and safely to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, and remove all sources of ignition.[3]
-
Contain the Spill: Prevent the spill from spreading or entering drains or waterways.[3][6] For larger spills, dike the area if possible.[4]
-
Absorb the Spill:
-
Use a non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spilled liquid.[6]
-
Do not use combustible materials like sawdust.
-
-
Collect the Waste:
-
Using spark-proof tools, carefully collect the absorbed material and any contaminated soil or items into a suitable, labeled container for hazardous waste disposal.[3]
-
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water. Collect all cleanup water for disposal as hazardous waste.[6]
-
Dispose of Contaminated PPE: All contaminated clothing and PPE should be removed immediately and disposed of as hazardous waste.[6] Wash hands and any exposed skin thoroughly after handling.[2]
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| Boiling Point | 170 °C @ 760 mmHg (338 °F) |
| Melting Point | -10 °C (14 °F) |
| Flash Point | 97 °C (206.6 °F)[3] |
| Specific Gravity/Density | 1.117 g/cm³ |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Mandelonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans for Mandelonitrile, ensuring the protection of laboratory personnel and the integrity of research.
Emergency Overview: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe eye irritation. Metabolism of this compound may release cyanide, which can lead to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and potentially death. It is also very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent any contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash hazards. | Protects against severe eye irritation and splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., PVC).[3] Fire/flame resistant and impervious clothing, including a long-sleeved lab coat and a chemical-resistant apron.[1][4] | Prevents skin contact, as this compound is toxic upon absorption through the skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or for emergency situations.[4][5] A full-facepiece airline respirator may be required for large-scale operations or emergencies.[5] | Protects against the inhalation of toxic vapors. |
Safe Handling and Storage
Adherence to strict handling and storage protocols is critical to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][6][7]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[1][4]
Storage:
-
Keep containers tightly closed and protected from moisture, light, and air.[4] Store under an inert gas like Argon if possible.[4]
-
Store away from incompatible materials such as oxidizing agents, acids, and bases.[4][7]
-
Store in a locked, segregated, and approved area.[1][4][6][7]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe use of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use mouth-to-mouth resuscitation.[1][4][6] Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2][3][6][7] |
Spill and Leak Management:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1][3]
-
Wear full personal protective equipment, including respiratory protection.[1][4]
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][3][4]
-
Clean the spill area thoroughly with soap and water.
Emergency Response Flowchart
This flowchart details the immediate actions to be taken in case of an emergency involving this compound.
Caption: A flowchart for immediate actions during a this compound emergency.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
All this compound waste, including contaminated absorbents and disposable PPE, must be collected in a suitable, labeled, and tightly sealed container.[1][3][7]
-
Contaminated clothing should be removed immediately and washed before reuse.[3][6]
-
Disposal of this compound waste must be carried out in accordance with all federal, state, and local environmental regulations.[2][4][6][7][8] It may be possible to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Do not allow the chemical to enter drains or waterways.[1][3][4]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
